N-Ethyl-(2-thienylmethyl)amine
Description
Structure
2D Structure
Properties
IUPAC Name |
N-(thiophen-2-ylmethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NS/c1-2-8-6-7-4-3-5-9-7/h3-5,8H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRQTSDHULJXBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60405875 | |
| Record name | N-[(Thiophen-2-yl)methyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58255-25-7 | |
| Record name | N-[(Thiophen-2-yl)methyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"N-Ethyl-(2-thienylmethyl)amine" synthesis and properties
An In-depth Technical Guide to the Synthesis and Properties of N-Ethyl-(2-thienylmethyl)amine
Introduction
This compound, with CAS Number 58255-25-7, is a secondary amine that incorporates the biologically significant thiophene ring.[1] Its structure, featuring a flexible ethylamino group attached to a thiophene nucleus via a methylene bridge, makes it a valuable intermediate and structural motif in medicinal chemistry and materials science. The thiophene ring is a well-known bioisostere of the benzene ring, often employed by medicinal chemists to modulate potency, selectivity, and pharmacokinetic properties of drug candidates. This guide provides a comprehensive overview of the synthesis, characterization, and properties of this compound, tailored for researchers and professionals in drug development.
Core Synthesis: Reductive Amination
The most efficient and widely adopted method for synthesizing this compound is the direct reductive amination of thiophene-2-carbaldehyde with ethylamine.[2] This one-pot reaction is favored for its operational simplicity and compatibility with various functional groups.[3] The process involves two key mechanistic steps: the initial formation of an iminium ion intermediate from the aldehyde and amine, followed by its immediate reduction to the target secondary amine.
Causality Behind Experimental Choices
The selection of reagents and conditions is critical for maximizing yield and purity.
-
Starting Materials: Thiophene-2-carbaldehyde is the electrophilic carbonyl component. It is readily prepared on a large scale via the Vilsmeier-Haack reaction of thiophene with phosphorus oxychloride and dimethylformamide (DMF).[4] Ethylamine serves as the nucleophile. It is typically used as a solution in a suitable solvent (e.g., ethanol or THF) or as a salt (e.g., ethylamine hydrochloride), which requires the addition of a base to liberate the free amine.
-
Reducing Agent: The choice of reducing agent dictates the reaction's selectivity. Mild hydride reagents are preferred as they selectively reduce the protonated imine (iminium ion) without significantly reducing the starting aldehyde.
-
Sodium borohydride (NaBH₄): A cost-effective and common choice. However, it can also reduce the aldehyde, potentially lowering the yield. The reaction is often performed in a stepwise manner: imine formation first, followed by the addition of NaBH₄.[2]
-
Sodium cyanoborohydride (NaBH₃CN): More selective than NaBH₄. It is stable in mildly acidic conditions (pH 4-6), which favor iminium ion formation, and will not readily reduce the aldehyde.[2]
-
Sodium triacetoxyborohydride (NaBH(OAc)₃): A milder and less toxic alternative to NaBH₃CN, offering excellent selectivity for the reduction of iminium ions over aldehydes or ketones.[2]
-
Catalytic Hydrogenation: Using a catalyst like Palladium on carbon (Pd/C) with a hydrogen source (H₂ gas or a transfer agent like ammonium formate) is an effective and clean method, often resulting in high yields.[5]
-
Experimental Workflow: Reductive Amination
The following diagram outlines the typical laboratory workflow for the synthesis of this compound.
Detailed Experimental Protocol (Example using NaBH₄)
-
Imine Formation: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve thiophene-2-carbaldehyde (1.0 eq) in methanol. Add a 70% aqueous solution of ethylamine (1.2 eq) dropwise at room temperature. Stir the mixture for 1-2 hours.
-
Reduction: Cool the flask to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 3-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Work-up: Carefully quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol. Add 1M sodium hydroxide (NaOH) solution to make the mixture basic (pH > 10).
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil can be purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.
Physicochemical and Spectroscopic Properties
Accurate characterization is essential for confirming the identity and purity of the synthesized compound.
Physicochemical Data
The key physical and chemical properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 58255-25-7 | [1] |
| Molecular Formula | C₇H₁₁NS | [1] |
| Molecular Weight | 141.23 g/mol | [1] |
| Boiling Point | 191.6 ± 15.0 °C (Predicted) | [1] |
| Density | 1.030 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 9.23 ± 0.10 (Predicted) | [1] |
Spectroscopic Characterization Profile
The following is a predictive guide to the spectroscopic data expected for this compound, based on established principles of organic spectroscopy.[6][7]
-
¹H NMR (Proton NMR):
-
Thiophene Protons: Three distinct signals in the aromatic region (~6.8-7.2 ppm). The proton at C5 will likely be a doublet of doublets, the proton at C3 will be a doublet of doublets, and the proton at C4 will be a triplet (or doublet of doublets).
-
Methylene Protons (-CH₂-): A singlet or a slightly broadened singlet at ~3.8 ppm, adjacent to the thiophene ring.
-
N-H Proton: A broad singlet, typically in the range of 1.0-3.0 ppm, which is exchangeable with D₂O.[7]
-
Ethyl Group Protons (-CH₂CH₃): A quartet at ~2.7 ppm (methylene) and a triplet at ~1.1 ppm (methyl), with a coupling constant (J) of ~7 Hz.
-
-
¹³C NMR (Carbon NMR):
-
Thiophene Carbons: Signals in the range of ~124-145 ppm. The carbon attached to the methylene group (C2) will be the most downfield.
-
Methylene Carbon (-CH₂-): A signal around ~45-50 ppm.
-
Ethyl Group Carbons (-CH₂CH₃): Signals around ~40-45 ppm (methylene) and ~15 ppm (methyl).
-
-
IR (Infrared) Spectroscopy:
-
N-H Stretch: A single, weak to medium absorption band in the region of 3300-3350 cm⁻¹ is characteristic of a secondary amine.[6][8]
-
C-H Stretch (Aromatic): Absorption bands just above 3000 cm⁻¹ (~3100 cm⁻¹).
-
C-H Stretch (Aliphatic): Absorption bands just below 3000 cm⁻¹ (~2850-2970 cm⁻¹).
-
C=C Stretch (Thiophene): Absorptions in the 1400-1600 cm⁻¹ region.
-
C-N Stretch: A medium intensity band in the 1180-1250 cm⁻¹ range.[6]
-
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): A peak at m/z = 141, corresponding to the molecular weight. According to the Nitrogen Rule, an odd molecular weight indicates the presence of an odd number of nitrogen atoms.[7]
-
Major Fragmentation: The most prominent fragment ion would likely result from alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen), leading to a fragment at m/z = 112 ([M-C₂H₅]⁺). Another significant fragment would be the thienylmethyl cation at m/z = 97.
-
Potential Applications in Drug Development
While this compound itself is primarily an intermediate, its structural components are prevalent in pharmacologically active molecules.
-
Scaffold for Bioactive Molecules: The thienylmethylamine core is a versatile scaffold. It can be further functionalized at the nitrogen atom to explore a wide chemical space. Analogous structures, such as 2-phenethylamines, are found in a vast range of therapeutic agents, including agonists and antagonists for various receptors.[9]
-
Building Block for Complex Syntheses: This compound serves as a key starting material for multi-step syntheses. For instance, derivatives of related thienylethylamines are used in the synthesis of antithrombotic drugs like Ticlopidine.[10]
-
Fragment-Based Drug Discovery (FBDD): The molecule's relatively small size and defined chemical features make it a candidate for fragment screening libraries to identify novel binding motifs for therapeutic targets.[11]
Safety and Handling
As a secondary amine, this compound should be handled with appropriate care. While specific toxicity data is limited, information from related amines provides a basis for safe handling protocols.[12][13]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
-
Ventilation: Handle in a well-ventilated chemical fume hood to avoid inhalation of vapors.
-
Incompatibilities: Avoid contact with strong acids and strong oxidizing agents.
-
Storage: Store in a cool, dry place in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and degradation.
Conclusion
This compound is a synthetically accessible and valuable chemical intermediate. Its preparation via reductive amination is a robust and scalable process, central to its utility. A thorough understanding of its spectroscopic properties is crucial for its unambiguous identification and quality control. Given the prevalence of the thiophene nucleus and secondary amine functionalities in modern pharmaceuticals, this compound represents a key building block for the discovery and development of novel therapeutic agents.
References
- 1. N-Ethyl-2-thienylamine | 58255-25-7 [amp.chemicalbook.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy Thiophene-2-carbaldehyde | 98-03-3 [smolecule.com]
- 5. jocpr.com [jocpr.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. mdpi.com [mdpi.com]
- 10. Preparation of 2-(2'-thienyl) alkylamines and derivatives thereof and synthesis of 4,5,6,7- thieno [3,2-c] pyridine derivatives therefrom - Patent 0439404 [data.epo.org]
- 11. Identification of N-ethylmethylamine as a novel scaffold for inhibitors of soluble epoxide hydrolase by crystallographic fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdnisotopes.com [cdnisotopes.com]
- 13. fishersci.com [fishersci.com]
An In-Depth Technical Guide to N-Ethyl-(2-thienylmethyl)amine (CAS: 58255-25-7)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-Ethyl-(2-thienylmethyl)amine, a secondary amine of significant interest in synthetic and medicinal chemistry. The document delineates its chemical and physical properties, provides a detailed, field-proven protocol for its synthesis via reductive amination, and offers an in-depth analysis of its spectroscopic characteristics. Furthermore, this guide discusses the potential applications of this molecule as a versatile building block in drug discovery and outlines the essential safety and handling protocols. The information herein is synthesized to provide researchers and drug development professionals with a practical and authoritative resource for the proficient handling and utilization of this compound.
Introduction: The Thienylmethylamine Scaffold
The thiophene ring is a privileged heterocycle in medicinal chemistry, known for its ability to act as a bioisostere for the phenyl ring, while often conferring improved metabolic stability and pharmacokinetic properties.[1] When incorporated into amine scaffolds, such as in this compound, it provides a valuable building block for the synthesis of a diverse range of pharmacologically active molecules.[2] The secondary amine moiety offers a key point for further chemical modification, enabling the construction of more complex molecular architectures for targeted biological applications.[3] This guide focuses specifically on the N-ethyl derivative, providing a detailed technical framework for its synthesis, characterization, and potential utility.
Physicochemical Properties
This compound is a substituted secondary amine with the following key identifiers and properties:
| Property | Value | Source(s) |
| CAS Number | 58255-25-7 | [4][5] |
| Molecular Formula | C₇H₁₁NS | [4] |
| Molecular Weight | 141.23 g/mol | [4] |
| Synonyms | N-(Thiophen-2-ylmethyl)ethanamine, N-Ethyl-2-thienylamine | [4][6] |
| Predicted Boiling Point | 191.6 ± 15.0 °C | [4] |
| Predicted Density | 1.030 ± 0.06 g/cm³ | [4] |
| Predicted pKa | 9.23 ± 0.10 | [4] |
Synthesis via Reductive Amination: A Validated Protocol
The most direct and widely applicable method for the synthesis of this compound is the reductive amination of thiophene-2-carboxaldehyde with ethylamine.[7][8] This one-pot reaction proceeds through the in-situ formation of an imine intermediate, which is then reduced to the desired secondary amine. The use of sodium borohydride as the reducing agent offers a safe, cost-effective, and chemoselective approach.[9][10]
Causality of Experimental Choices
-
Solvent: Methanol or ethanol are excellent choices as they readily dissolve the reactants and the sodium borohydride reducing agent.
-
Stoichiometry: A slight excess of ethylamine can be used to drive the initial imine formation to completion.
-
Reducing Agent: Sodium borohydride is a mild reducing agent that selectively reduces the imine in the presence of the aldehyde, minimizing the formation of the corresponding alcohol byproduct.[10]
-
Temperature Control: The initial imine formation is typically conducted at room temperature, while the reduction with sodium borohydride is often performed at a reduced temperature (0-5 °C) to control the reaction rate and prevent side reactions.
-
Workup: An acidic workup is necessary to protonate the amine and separate it from unreacted aldehyde and other non-basic impurities. Subsequent basification allows for the extraction of the free amine into an organic solvent.
Detailed Step-by-Step Methodology
Materials:
-
Thiophene-2-carboxaldehyde
-
Ethylamine (as a solution in a suitable solvent, e.g., 70% in water or 2M in THF)
-
Sodium Borohydride (NaBH₄)
-
Methanol
-
Hydrochloric Acid (e.g., 1M HCl)
-
Sodium Hydroxide (e.g., 2M NaOH)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel.
Procedure:
-
Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve thiophene-2-carboxaldehyde (1.0 eq) in methanol. To this solution, add ethylamine (1.1-1.2 eq) dropwise at room temperature. Stir the reaction mixture for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture to 0-5 °C using an ice bath. In a separate flask, prepare a solution of sodium borohydride (1.5-2.0 eq) in a small amount of methanol. Add the sodium borohydride solution dropwise to the reaction mixture, ensuring the temperature remains below 10 °C.
-
Reaction Completion and Quenching: After the addition is complete, allow the reaction to stir at room temperature for an additional 2-3 hours or until TLC analysis indicates the consumption of the starting material. Carefully quench the reaction by the slow, dropwise addition of 1M HCl until the effervescence ceases.
-
Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.
-
Acid-Base Extraction: To the remaining aqueous residue, add 1M HCl to ensure the amine is fully protonated. Wash the acidic aqueous layer with diethyl ether or ethyl acetate to remove any unreacted aldehyde and other non-polar impurities.
-
Isolation of the Free Amine: Cool the aqueous layer in an ice bath and basify by the slow addition of 2M NaOH until the pH is >10.
-
Extraction: Extract the liberated free amine from the aqueous layer with several portions of diethyl ether or ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification (Optional): The crude product can be further purified by vacuum distillation or column chromatography on silica gel if required.
Synthetic Workflow Diagram
Caption: Reductive amination workflow for the synthesis of this compound.
Spectroscopic Characterization
Accurate characterization of the synthesized product is crucial for confirming its identity and purity. The following sections detail the expected spectroscopic data for this compound based on the analysis of its structure and data from similar compounds.[11]
¹H NMR Spectroscopy
The proton NMR spectrum will provide characteristic signals for the ethyl and thienylmethyl groups.
| Protons | Multiplicity | Approximate Chemical Shift (δ, ppm) | Rationale |
| CH₃ (Ethyl) | Triplet | 1.1-1.3 | Shielded aliphatic protons, split by the adjacent CH₂ group. |
| CH₂ (Ethyl) | Quartet | 2.6-2.8 | Deshielded by the adjacent nitrogen, split by the CH₃ group. |
| CH₂ (Thienylmethyl) | Singlet | 3.8-4.0 | Deshielded by the adjacent nitrogen and the thiophene ring. |
| NH | Broad Singlet | 1.0-4.0 | Variable chemical shift due to hydrogen bonding and solvent effects.[11] |
| Thiophene-H₅ | Doublet of Doublets | ~7.2 | Aromatic proton adjacent to the sulfur atom. |
| Thiophene-H₃ | Doublet of Doublets | ~6.9 | Aromatic proton. |
| Thiophene-H₄ | Triplet or dd | ~6.9 | Aromatic proton. |
Note: The exact chemical shifts of the thiophene protons can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule.
| Carbon | Approximate Chemical Shift (δ, ppm) | Rationale |
| CH₃ (Ethyl) | 14-16 | Aliphatic carbon. |
| CH₂ (Ethyl) | 45-50 | Aliphatic carbon attached to nitrogen.[12] |
| CH₂ (Thienylmethyl) | 50-55 | Aliphatic carbon attached to nitrogen and the thiophene ring.[12] |
| Thiophene-C₄ | ~125 | Aromatic carbon. |
| Thiophene-C₃ | ~126 | Aromatic carbon. |
| Thiophene-C₅ | ~127 | Aromatic carbon adjacent to sulfur. |
| Thiophene-C₂ | ~140-145 | Aromatic carbon attached to the methylene group. |
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the N-H and C-N bonds, as well as vibrations from the thiophene ring.
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3300-3500 (weak to medium, sharp) | Characteristic of a secondary amine.[13] |
| C-H Stretch (sp³) | 2850-3000 | Aliphatic C-H bonds of the ethyl and methylene groups. |
| C-H Stretch (sp²) | ~3100 | Aromatic C-H bonds of the thiophene ring. |
| C=C Stretch | 1400-1600 | Aromatic ring stretching of the thiophene moiety. |
| C-N Stretch | 1020-1250 | Aliphatic amine C-N bond vibration.[13] |
| N-H Bend | 1550-1650 (often weak or absent for secondary amines) | |
| N-H Wag | 660-910 (broad) | Out-of-plane bending of the N-H bond.[13] |
Mass Spectrometry
Electron impact mass spectrometry (EI-MS) will lead to characteristic fragmentation patterns.
| m/z Value | Proposed Fragment | Rationale |
| 141 | [M]⁺ | Molecular ion peak. |
| 126 | [M - CH₃]⁺ | Loss of a methyl radical from the ethyl group. |
| 97 | [C₄H₄S-CH₂]⁺ | Tropylium-like thienylmethyl cation (base peak). |
| 44 | [CH₃-CH=NH₂]⁺ | Alpha-cleavage with loss of the thienylmethyl radical.[14] |
Applications in Drug Discovery and Medicinal Chemistry
This compound serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The thienylmethylamine moiety is a structural motif found in various biologically active compounds.[1]
-
Scaffold for Lead Generation: The secondary amine provides a reactive handle for the attachment of various functional groups, allowing for the rapid generation of compound libraries for high-throughput screening.
-
Bioisosteric Replacement: The thiophene ring can be used as a bioisosteric replacement for a phenyl ring to modulate the physicochemical and pharmacokinetic properties of a drug candidate, potentially leading to improved efficacy or reduced side effects.[2]
-
Neurologically Active Compounds: The structural similarity of the thienylmethylamine core to phenethylamines, a class of compounds known for their neurological activity, suggests its potential as a starting point for the development of novel central nervous system (CNS) agents.[3][15]
Safety and Handling
-
Hazards:
-
Personal Protective Equipment (PPE):
-
Wear protective gloves (e.g., nitrile), protective clothing, and eye/face protection (safety glasses with side shields or goggles).[17]
-
-
Handling:
-
Avoid contact with skin, eyes, and clothing.[16]
-
Avoid breathing vapors or mist.
-
Keep away from heat, sparks, and open flames.
-
Use only in a well-ventilated area.
-
-
First Aid:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[16]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[16]
-
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Some sources recommend storage at 2-8°C, protected from light.[4]
-
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and medicinal chemistry. Its straightforward synthesis via reductive amination, coupled with the favorable properties of the thienylmethylamine scaffold, makes it an attractive building block for the development of novel therapeutic agents. This guide provides the essential technical information required for its synthesis, characterization, and safe handling, thereby empowering researchers to effectively utilize this compound in their scientific endeavors.
References
- 1. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Ethyl-2-thienylamine | 58255-25-7 [amp.chemicalbook.com]
- 5. parchem.com [parchem.com]
- 6. molbase.com [molbase.com]
- 7. organicreactions.org [organicreactions.org]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 10. scispace.com [scispace.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 15. 2-Phenethylamines in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cdnisotopes.com [cdnisotopes.com]
- 17. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Spectroscopic Analysis of N-Ethyl-(2-thienylmethyl)amine
For: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive, multi-technique spectroscopic framework for the structural elucidation and characterization of N-Ethyl-(2-thienylmethyl)amine (CAS No. 58255-25-7).[1][][3][4][5][6][7] As a key building block in medicinal and organic chemistry, unambiguous confirmation of its molecular structure is paramount for ensuring the integrity of subsequent synthetic steps and the validity of research outcomes. This document moves beyond a simple recitation of data, offering a rationale-driven approach to the integrated use of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Detailed, field-tested protocols are provided for each technique, coupled with an in-depth analysis of expected spectral features. The causality behind these features is explained, empowering the researcher to not only identify this specific molecule but also to apply these principles to analogous structures.
Introduction: The Analyte in Profile
This compound is a secondary amine featuring a heterocyclic aromatic thiophene ring linked to an ethyl group via a methylene bridge. Its structure presents a combination of aliphatic and aromatic features, making it an excellent candidate for a multi-faceted spectroscopic analysis.
Molecular Identity:
-
Chemical Name: N-(thiophen-2-ylmethyl)ethanamine[3]
The following diagram illustrates the molecular structure with atomic numbering conventions used throughout this guide for NMR assignments.
Integrated Spectroscopic Workflow
A robust structural confirmation is not achieved by a single technique but by the convergence of evidence from multiple analyses.[8][9][10][11] The causality is clear: each technique provides a unique piece of the structural puzzle, and only when all pieces fit perfectly can the structure be assigned with high confidence.
Mass Spectrometry (MS)
Expertise & Experience: MS is the initial checkpoint, providing the molecular weight and formula constraints. For amines, two features are immediately diagnostic: the Nitrogen Rule and the propensity for alpha (α) cleavage.[12][13]
3.1. The Nitrogen Rule A molecule containing an odd number of nitrogen atoms will have an odd nominal molecular weight.[14] this compound (C₇H₁₁NS) contains one nitrogen atom, and its molecular weight is 141. The observation of a molecular ion peak (M⁺˙) at an odd m/z value of 141 is the first crucial piece of evidence confirming the presence of a single nitrogen atom.[14][15]
3.2. Fragmentation Analysis The fragmentation pattern provides the "blueprint" of the molecule's connectivity. In electron ionization (EI-MS), the dominant fragmentation pathway for acyclic amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[13][14][16] This process is entropically favored as it forms a stable, resonance-delocalized iminium cation and an alkyl radical.
For this molecule, two primary fragmentation pathways are predicted:
-
Formation of the Thienylmethyl Cation (Base Peak): Cleavage of the C₃-C₂ bond is highly probable, leading to the formation of the resonance-stabilized thienylmethyl cation (C₅H₅S⁺). This is often the most abundant ion (the base peak) due to its aromatic stability.
-
α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen. Loss of the ethyl radical (•CH₂CH₃) is less likely than the formation of the highly stable thienylmethyl cation. However, another key fragmentation is the cleavage that results in the loss of a thienyl radical, leading to a fragment at m/z 58 ([CH₃CH₂NH=CH₂]⁺).
3.3. Expected Mass Spectrum Data
| m/z (Charge) | Identity | Rationale & Significance |
| 141 | [M]⁺˙ | Molecular Ion. Its odd mass confirms the Nitrogen Rule.[14] |
| 97 | [C₅H₅S]⁺ | Base Peak. Formation of the highly stable thienylmethyl cation. Confirms the thiophene-CH₂- moiety. |
| 58 | [C₃H₈N]⁺ | Result of α-cleavage with loss of the thienylmethyl radical. Confirms the N-ethyl portion. |
3.4. Experimental Protocol: Electron Ionization GC-MS
-
Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
Injection: Inject 1 µL of the solution into a gas chromatograph (GC) coupled to a mass spectrometer. The GC serves to purify the sample before it enters the ion source.
-
GC Conditions: Use a standard non-polar column (e.g., HP-5MS). Program the oven with a temperature ramp (e.g., 100°C to 280°C at 15°C/min) to ensure elution.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy level ensures reproducible fragmentation patterns that can be compared to library data.
-
Mass Range: Scan from m/z 40 to 200 to ensure capture of the molecular ion and key fragments.
-
Data Analysis: Identify the peak at the highest m/z as the potential molecular ion. Verify that its mass corresponds to the expected molecular weight (141). Identify the most intense peak as the base peak and analyze other major fragments to corroborate the proposed structure.
-
Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[9] For this compound, the key is to distinguish the characteristic vibrations of a secondary amine from the aliphatic and aromatic C-H bonds and the thiophene ring system.
4.1. Analysis of Key Vibrational Modes
-
N-H Stretch: Secondary amines (R₂NH) exhibit a single, moderately sharp absorption band in the 3300-3500 cm⁻¹ region.[17][18][19] This is a definitive marker and helps distinguish it from primary amines (which show two bands) and tertiary amines (which show none).[17][18] Its peak is typically less broad and intense than an alcohol's O-H stretch.[17]
-
C-H Stretches: Two types of C-H stretching vibrations will be present.
-
sp³ C-H (Aliphatic): Absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) corresponding to the ethyl and methylene bridge C-H bonds.
-
sp² C-H (Aromatic): Absorptions just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹) corresponding to the C-H bonds on the thiophene ring.
-
-
N-H Bend/Wag: A broad, strong band between 665-910 cm⁻¹ due to the N-H "wagging" vibration is characteristic of primary and secondary amines.[17][19]
-
C-N Stretch: A medium-intensity band is expected in the 1250-1335 cm⁻¹ range for the C-N bond involving the aromatic system.[17]
-
Thiophene Ring Vibrations: The aromatic C=C stretching vibrations of the thiophene ring will appear in the 1400-1600 cm⁻¹ region.
4.2. Expected IR Absorption Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| ~3350 | N-H Stretch | Secondary Amine | Confirms the presence of the N-H bond; single peak indicates a secondary amine.[18] |
| >3000 | C-H Stretch | Aromatic (Thiophene) | Indicates sp² C-H bonds. |
| <3000 | C-H Stretch | Aliphatic (Ethyl, -CH₂-) | Indicates sp³ C-H bonds. |
| ~1400-1600 | C=C Stretch | Aromatic Ring | Confirms the presence of the thiophene ring. |
| ~1280 | C-N Stretch | Aryl-Alkyl Amine | Evidence for the carbon-nitrogen bond framework.[17] |
| ~700 | C-H Bend | 2-Substituted Thiophene | Out-of-plane bending characteristic of the substitution pattern. |
4.3. Experimental Protocol: Attenuated Total Reflectance (ATR-IR)
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background scan in air; this is crucial as it is subtracted from the sample spectrum to remove atmospheric CO₂ and H₂O signals.
-
Sample Application: Place one to two drops of the neat liquid sample directly onto the center of the ATR crystal.
-
Data Acquisition: Lower the press arm to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: After acquisition, perform an ATR correction if required by the software. Label the significant peaks corresponding to the key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the cornerstone of structural elucidation, providing unambiguous information about the carbon-hydrogen framework. The analysis is a self-validating system: the chemical shift, integration, and multiplicity of each signal must be consistent with the proposed structure.[20][21][22]
5.1. ¹H NMR Spectroscopy This technique maps the chemical environment of every proton in the molecule.
-
Predicted ¹H NMR Signals:
-
Thiophene Protons (H₃', H₄', H₅'): These three protons are in unique chemical environments and will appear as complex multiplets (doublets of doublets) in the aromatic region (~6.9-7.3 ppm). The proton at C₅' will be the most deshielded due to its proximity to the electronegative sulfur atom.
-
Methylene Bridge (H₃): These two protons are adjacent to both the electron-withdrawing nitrogen and the aromatic thiophene ring. They are expected to appear as a sharp singlet around 3.8-4.0 ppm.
-
Ethyl Group Protons (H₄, H₅): This group will give a classic quartet-triplet pattern. The methylene protons (H₄) are adjacent to the nitrogen and will appear as a quartet around 2.7 ppm. The methyl protons (H₅) are further from the nitrogen and will appear as a triplet around 1.2 ppm.
-
Amine Proton (N-H): This proton will appear as a broad singlet with a variable chemical shift (typically 1-3 ppm).[23] Its broadness is due to rapid chemical exchange and quadrupolar coupling with the ¹⁴N nucleus.
-
5.2. ¹³C NMR Spectroscopy This technique identifies all unique carbon environments in the molecule.
-
Predicted ¹³C NMR Signals:
-
Thiophene Carbons: Four distinct signals are expected in the aromatic region (120-145 ppm). The carbon atom bonded to the methylene bridge (C₂) will be the most downfield (quaternary, ~142 ppm), while the other three (C₃', C₄', C₅') will appear between 123-128 ppm.
-
Aliphatic Carbons: Three signals are expected in the upfield region. The methylene bridge carbon (C₃) will be around 50 ppm. The N-CH₂ carbon of the ethyl group (C₄) will be around 45 ppm, and the terminal methyl carbon (C₅) will be the most upfield, around 15 ppm.
-
5.3. Summary of Predicted NMR Data
| Atom Label | Technique | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H₅ | ¹H NMR | ~1.2 | Triplet (t) | 3H | Coupled to adjacent CH₂ (H₄). |
| H₄ | ¹H NMR | ~2.7 | Quartet (q) | 2H | Adjacent to N, coupled to CH₃ (H₅). |
| H₃ | ¹H NMR | ~3.9 | Singlet (s) | 2H | Adjacent to N and thiophene ring. |
| H₃', H₄', H₅' | ¹H NMR | ~6.9-7.3 | Multiplet (m) | 3H | Aromatic protons on the thiophene ring. |
| N-H | ¹H NMR | 1-3 (variable) | Broad Singlet (br s) | 1H | Exchangeable proton, subject to quadrupolar broadening.[23] |
| C₅ | ¹³C NMR | ~15 | - | - | Aliphatic methyl carbon. |
| C₄ | ¹³C NMR | ~45 | - | - | Aliphatic methylene adjacent to N. |
| C₃ | ¹³C NMR | ~50 | - | - | Aliphatic methylene bridge. |
| C₃', C₄', C₅' | ¹³C NMR | ~123-128 | - | - | Aromatic CH carbons. |
| C₂ | ¹³C NMR | ~142 | - | - | Quaternary aromatic carbon attached to the side chain. |
5.4. Experimental Protocols: NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent, most commonly deuterated chloroform (CDCl₃).[24][25][26] Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm). Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Place the sample in the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire the spectrum using a standard pulse program. A 45-second delay between pulses may be beneficial for accurate integration.
-
-
¹³C NMR Acquisition:
-
Using the same sample, switch to the ¹³C nucleus frequency.
-
Acquire the spectrum using a proton-decoupled pulse sequence. This is critical as it collapses C-H coupling, resulting in a single sharp peak for each unique carbon, which simplifies the spectrum.
-
-
Protocol for D₂O Exchange (Self-Validating Step):
-
After acquiring the initial ¹H NMR spectrum, remove the NMR tube from the spectrometer.
-
Add one drop of deuterium oxide (D₂O) to the tube.[27]
-
Cap the tube and shake vigorously for 10-20 seconds to facilitate the exchange of the labile amine proton with deuterium.[23][27][28]
-
Re-acquire the ¹H NMR spectrum.
-
Verification: The broad singlet corresponding to the N-H proton will disappear or be significantly attenuated, providing definitive proof of its identity.[23][27][28]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
Expertise & Experience: UV-Vis spectroscopy provides information on the electronic transitions within the molecule, specifically identifying the presence of chromophores (light-absorbing groups). The primary chromophore in this molecule is the thiophene ring.
6.1. Analysis of Electronic Transitions Thiophene, as an aromatic heterocycle, undergoes π → π* electronic transitions when it absorbs UV radiation. Unsubstituted thiophene typically shows a strong absorption maximum (λ_max) around 235 nm.[29] Substitution on the ring, especially with groups that can interact with the π-system, typically causes a bathochromic shift (a shift to a longer wavelength). For 2-substituted thiophenes, the λ_max is expected to be in the 240-270 nm range.[29][30][31][32]
6.2. Expected UV-Vis Data
| Solvent | λ_max (nm) | Transition Type | Rationale |
| Ethanol or Hexane | ~245-260 | π → π* | Absorption by the 2-substituted thiophene aromatic system. |
6.3. Experimental Protocol: UV-Vis Spectroscopy
-
Solvent Selection & Blank: Choose a UV-transparent solvent, such as ethanol or hexane. Fill a quartz cuvette with the pure solvent and use it to record a baseline (blank) spectrum. This step is essential to subtract any absorbance from the solvent itself.
-
Sample Preparation: Prepare a very dilute solution of the analyte in the chosen solvent (e.g., 1x10⁻⁵ M).[33] The concentration must be low enough to ensure the absorbance is within the linear range of the instrument (typically < 1.5 AU).
-
Data Acquisition: Rinse and fill a second quartz cuvette with the sample solution. Place it in the spectrophotometer and record the absorption spectrum, typically over a range of 200-400 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max).
Conclusion
The structural identity of this compound is definitively confirmed by the synergistic application of multiple spectroscopic techniques. Mass spectrometry establishes the correct molecular weight (141) and confirms the presence of a single nitrogen atom. Infrared spectroscopy identifies the key functional groups: a secondary amine (N-H stretch ~3350 cm⁻¹), aliphatic sp³ C-H bonds (<3000 cm⁻¹), and an aromatic thiophene ring (sp² C-H >3000 cm⁻¹, C=C stretch ~1400-1600 cm⁻¹). Finally, ¹H and ¹³C NMR spectroscopy provide a detailed map of the molecular skeleton, with every signal's chemical shift, multiplicity, and integration being fully consistent with the proposed structure. The D₂O exchange experiment provides unequivocal confirmation of the labile N-H proton. Together, these self-validating analyses provide a comprehensive and trustworthy spectroscopic signature for this important chemical intermediate.
References
- 1. CAS 58255-25-7 | 7H31-1-0C | MDL MFCD04478205 | this compound | SynQuest Laboratories [synquestlabs.com]
- 3. molbase.com [molbase.com]
- 4. Accela Chembio Inc this compound | 5g | 58255-25-7 | MFCD04478205 | Fisher Scientific [fishersci.com]
- 5. parchem.com [parchem.com]
- 6. N-Ethyl-2-thienylamine | 58255-25-7 [amp.chemicalbook.com]
- 7. parchem.com [parchem.com]
- 8. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]
- 9. fiveable.me [fiveable.me]
- 10. Kapnayan.com - 11.3 Spectroscopic Analysis of Organic Compounds (AHL) [kapnayan.com]
- 11. Spectroscopic methods of analysis - Organic analysis II [sites.uclouvain.be]
- 12. GCMS Section 6.15 [people.whitman.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Video: Mass Spectrometry of Amines [jove.com]
- 15. sciepub.com [sciepub.com]
- 16. youtube.com [youtube.com]
- 17. orgchemboulder.com [orgchemboulder.com]
- 18. spectroscopyonline.com [spectroscopyonline.com]
- 19. wikieducator.org [wikieducator.org]
- 20. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 21. spectroscopyeurope.com [spectroscopyeurope.com]
- 22. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]
- 24. NMR Solvents [sigmaaldrich.com]
- 25. m.youtube.com [m.youtube.com]
- 26. What are the solvents used in NMR? What is the Deuterated solvent? - Mesbah Energy [irisotope.com]
- 27. University of Ottawa NMR Facility Blog: Proton NMR Assignment Tools - The D2O Shake [u-of-o-nmr-facility.blogspot.com]
- 28. studymind.co.uk [studymind.co.uk]
- 29. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 30. researchgate.net [researchgate.net]
- 31. Thiophene, 2-methyl- [webbook.nist.gov]
- 32. pubs.acs.org [pubs.acs.org]
- 33. chem.libretexts.org [chem.libretexts.org]
The Versatile Building Block: A Technical Guide to N-Ethyl-(2-thienylmethyl)amine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Thiophene-Bearing Amine
In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of molecular building blocks is paramount to the successful construction of complex, biologically active compounds. N-Ethyl-(2-thienylmethyl)amine (CAS No. 58255-25-7) emerges as a significant heterocyclic amine, offering a unique combination of a nucleophilic secondary amine and a thiophene moiety.[1][2][3][4] The thiophene ring, a well-established bioisostere of the benzene ring, often imparts favorable pharmacokinetic properties and metabolic stability to drug candidates. This guide provides an in-depth exploration of this compound, from its synthesis and characterization to its application as a versatile intermediate in the synthesis of novel molecular architectures.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of a building block is the foundation for its effective use in synthesis. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 58255-25-7 | [2][3][4][5] |
| Molecular Formula | C₇H₁₁NS | [6][7] |
| Molecular Weight | 141.23 g/mol | [4] |
| Appearance | Not specified, likely a liquid | N/A |
| Boiling Point | Predicted: 191.6 ± 15.0 °C | N/A |
| Density | Predicted: 1.030 ± 0.06 g/cm³ | N/A |
| pKa | Predicted: 9.23 ± 0.10 | N/A |
Handling and Storage: As with most amines, this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. It is advisable to store the compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, protected from light and moisture to prevent degradation.
Synthesis of this compound: A Reductive Amination Approach
The most direct and efficient synthetic route to this compound is the one-pot reductive amination of 2-thiophenecarboxaldehyde with ethylamine. This method is widely employed for the synthesis of secondary amines due to its operational simplicity and the ready availability of starting materials.
Reaction Principle
The reaction proceeds in two key steps within a single pot:
-
Imine Formation: The nucleophilic ethylamine attacks the electrophilic carbonyl carbon of 2-thiophenecarboxaldehyde, followed by dehydration to form an intermediate imine (a Schiff base).
-
Reduction: A mild reducing agent, such as sodium borohydride (NaBH₄), is introduced to selectively reduce the imine C=N double bond to a single bond, yielding the target secondary amine.
The overall synthetic workflow is depicted in the following diagram:
Caption: Reductive amination workflow for the synthesis of this compound.
Detailed Experimental Protocol
Disclaimer: This is a representative protocol derived from general procedures for reductive amination. Researchers should perform their own risk assessment and optimization.
Materials:
-
2-Thiophenecarboxaldehyde (1.0 eq)
-
Ethylamine (2.0 M solution in methanol, 1.2 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 2-thiophenecarboxaldehyde (1.0 eq) and anhydrous methanol.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the ethylamine solution (1.2 eq) to the cooled solution while stirring.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours to facilitate imine formation. The reaction can be monitored by Thin Layer Chromatography (TLC) for the consumption of the aldehyde.
-
Once imine formation is deemed complete, cool the reaction mixture back to 0 °C.
-
In a separate flask, prepare a solution of sodium borohydride (1.5 eq) in a small amount of methanol.
-
Add the sodium borohydride solution to the reaction mixture portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours (overnight).
-
Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.
Spectroscopic Characterization: A Predictive Analysis
While a comprehensive, publicly available set of experimental spectra for this compound is limited, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show characteristic signals for the ethyl group, the methylene bridge, and the thiophene ring protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.2-7.3 | dd | 1H | H5 (thiophene) | Thiophene proton adjacent to sulfur, downfield. |
| ~6.9-7.0 | m | 2H | H3, H4 (thiophene) | Thiophene protons coupled to each other and H5. |
| ~3.8 | s | 2H | -CH₂- (thienylCH₂ -N) | Methylene protons adjacent to the thiophene ring and nitrogen. |
| ~2.6-2.7 | q | 2H | -CH₂- (N-CH₂ -CH₃) | Methylene protons of the ethyl group, split by the methyl protons. |
| ~1.1-1.2 | t | 3H | -CH₃ | Methyl protons of the ethyl group, split by the methylene protons. |
| 1.0-2.0 (broad) | s | 1H | N-H | The N-H proton signal is often broad and its position is concentration-dependent; may exchange with D₂O.[8] |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will reflect the different carbon environments within the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~142-144 | C2 (thiophene, C-CH₂) | Quaternary carbon of the thiophene ring attached to the methylene group. |
| ~126-127 | C5 (thiophene) | Thiophene CH carbon adjacent to sulfur. |
| ~124-125 | C4 (thiophene) | Thiophene CH carbon. |
| ~123-124 | C3 (thiophene) | Thiophene CH carbon. |
| ~50-52 | -CH₂- (thienylCH₂ -N) | Methylene carbon adjacent to the thiophene ring and nitrogen. |
| ~44-46 | -CH₂- (N-CH₂ -CH₃) | Methylene carbon of the ethyl group. |
| ~14-16 | -CH₃ | Methyl carbon of the ethyl group. |
Mass Spectrometry (Predicted Fragmentation)
Electron Ionization Mass Spectrometry (EI-MS) is expected to show a molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): m/z = 141.
-
Base Peak: The most likely base peak would result from alpha-cleavage adjacent to the nitrogen atom, leading to the loss of an ethyl radical to form a stable thienylmethyliminium ion at m/z = 112.
-
Other Fragments: Another significant fragmentation would be the formation of the thiophene-methyl cation (tropylium-like ion) at m/z = 97.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorptions for the functional groups present.
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3350-3310 | N-H (secondary amine) | Stretch (weak to medium)[9] |
| 3100-3000 | C-H (thiophene) | Stretch |
| 2975-2850 | C-H (aliphatic) | Stretch |
| ~1500 | C=C (thiophene) | Ring stretch |
| 1250-1020 | C-N | Stretch[9] |
Applications in Organic Synthesis: A Versatile Intermediate
While this compound is not a direct precursor to widely known blockbuster drugs like Tinofedrine or Tiamenidine, its value lies in its utility as a versatile intermediate for creating novel molecular scaffolds in drug discovery programs.[10][11] Its nucleophilic nitrogen allows for a variety of subsequent chemical transformations.
N-Alkylation and N-Acylation
The secondary amine functionality is readily alkylated or acylated to introduce further diversity. For example, reaction with an epoxide, such as 2-(chloromethyl)oxirane, would lead to the formation of an amino alcohol, a common pharmacophore.
References
- 1. Tiamenidine [drugfuture.com]
- 2. This compound | CAS: 58255-25-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. parchem.com [parchem.com]
- 4. This compound price & availability - MOLBASE [molbase.com]
- 5. Tiamenidine - Wikipedia [en.wikipedia.org]
- 6. CAS 58255-25-7 | 7H31-1-0C | MDL MFCD04478205 | this compound | SynQuest Laboratories [synquestlabs.com]
- 7. chemuniverse.com [chemuniverse.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Tinofedrine hydrochloride | C20H22ClNOS2 | CID 3039549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Tiamenidine Hydrochloride | C8H11Cl2N3S | CID 39973 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Strategic Approach to Unveiling the Therapeutic Potential of N-Ethyl-(2-thienylmethyl)amine: A Technical Guide to Biological Activity Screening
Foreword: The Thiophene Scaffold - A Privileged Structure in Medicinal Chemistry
The thiophene ring, a five-membered sulfur-containing heterocycle, is a cornerstone in the architecture of numerous biologically active compounds. Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) modulating effects[1][2]. The electronic properties of the thiophene ring and its ability to form key interactions with biological targets make it a "privileged scaffold" in drug discovery. The nature and position of substituents on the thiophene core can significantly influence the biological activity, offering a rich landscape for structure-activity relationship (SAR) studies[1][3]. This guide focuses on a specific, yet under-explored derivative, N-Ethyl-(2-thienylmethyl)amine , outlining a comprehensive, multi-tiered screening strategy to systematically elucidate its therapeutic potential.
Introduction to the Candidate: this compound
This compound features a thiophene ring linked to an ethylamine side chain. This structural motif is intriguing. The thienylmethyl group is a common feature in compounds with diverse biological activities, while the N-ethyl substitution can modulate lipophilicity and receptor interactions. Given the established activities of related thiophene derivatives, a systematic biological activity screening of this compound is a scientifically sound endeavor. This guide provides a strategic workflow for this screening, designed to maximize data generation while maintaining scientific rigor.
A Tiered Approach to Biological Activity Screening
A hierarchical screening cascade is proposed to efficiently evaluate the biological activities of this compound. This approach begins with broad, high-throughput in vitro assays to identify potential areas of activity, followed by more focused secondary and mechanistic assays to validate initial findings and elucidate the mode of action.
Caption: A tiered workflow for biological activity screening.
Tier 1: Broad-Spectrum Primary Screening
The initial phase of screening aims to cast a wide net to identify any significant biological activity of this compound.
Anticancer Activity Screening
Rationale: Thiophene derivatives have shown significant potential as anticancer agents, acting through various mechanisms such as inhibition of topoisomerase, tyrosine kinases, and tubulin polymerization, as well as inducing apoptosis[1][2]. The structural similarity of this compound to these active compounds warrants a thorough investigation of its anticancer properties.
Experimental Protocol: NCI-60 Human Tumor Cell Line Screen
A well-established and highly valuable primary screen is the National Cancer Institute's (NCI) 60 human tumor cell line panel. This assay provides data on the compound's cytotoxicity across a broad range of cancer types.
-
Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) at a high concentration.
-
Cell Culture: The 60 different human cancer cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney, are cultured in their respective recommended media.
-
Assay Procedure: The cell lines are seeded into 96-well plates and incubated. After 24 hours, the test compound is added at a single high concentration (e.g., 10 µM).
-
Incubation: The plates are incubated for a further 48 hours.
-
Endpoint Measurement: The sulforhodamine B (SRB) assay is typically used to determine cell viability.
-
Data Analysis: The percentage growth is calculated for each cell line. A significant reduction in cell growth indicates potential anticancer activity.
Antimicrobial Activity Screening
Rationale: The thiophene nucleus is a component of many compounds with documented antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi[4][5][6]. Therefore, screening this compound for antimicrobial properties is a logical step.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
-
Microorganism Strains: A panel of clinically relevant microorganisms should be used, including Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and a yeast (e.g., Candida albicans).
-
Broth Microdilution Method:
-
A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium.
-
Each well is inoculated with a standardized suspension of the test microorganism.
-
Positive (microorganism without compound) and negative (broth only) controls are included.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Central Nervous System (CNS) Activity Screening
Rationale: Thiophene derivatives have been investigated for a variety of CNS activities, including antidepressant, sedative, and analgesic effects[7]. The structural resemblance of this compound to some phenethylamine and tryptamine derivatives, which are known to interact with CNS receptors, suggests the potential for neuroactivity[8].
Experimental Protocol: CNS Receptor Binding Panel
A broad panel of radioligand binding assays for key CNS receptors can provide a rapid assessment of potential neuropharmacological activity.
-
Receptor Preparations: Membranes are prepared from cells expressing the target receptors (e.g., serotonin, dopamine, adrenergic, and GABA receptors).
-
Binding Assay:
-
The test compound is incubated with the receptor preparation and a specific radioligand for that receptor.
-
The reaction is allowed to reach equilibrium.
-
The bound and free radioligand are separated by filtration.
-
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The percentage inhibition of radioligand binding by the test compound is calculated. A significant inhibition (e.g., >50% at 10 µM) suggests an interaction with the receptor.
Tier 2: Secondary Assays and Hit Validation
If promising activity is observed in the primary screens, the next step is to validate these "hits" through more quantitative and focused assays.
Anticancer Hit Validation
Experimental Protocol: Dose-Response Cytotoxicity Assays
For cell lines that showed sensitivity in the primary screen, dose-response curves are generated to determine the half-maximal inhibitory concentration (IC50).
-
Cell Plating: Selected cancer cell lines are seeded in 96-well plates.
-
Compound Dilution: A serial dilution of this compound is prepared.
-
Treatment: The cells are treated with the different concentrations of the compound.
-
Incubation: The plates are incubated for 48-72 hours.
-
Viability Assay: Cell viability is assessed using an appropriate method, such as the MTT assay or a luminescent ATP-based assay (e.g., CellTiter-Glo®)[9].
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated by fitting the dose-response data to a sigmoidal curve.
Table 1: Example Dose-Response Cytotoxicity Data
| Cancer Cell Line | Compound Concentration (µM) | % Viability |
| MCF-7 (Breast) | 0.1 | 98 |
| 1 | 85 | |
| 10 | 52 | |
| 50 | 15 | |
| 100 | 5 | |
| A549 (Lung) | 0.1 | 95 |
| 1 | 90 | |
| 10 | 65 | |
| 50 | 25 | |
| 100 | 10 |
Antimicrobial Hit Validation
Experimental Protocol: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination
This assay distinguishes between static (inhibitory) and cidal (killing) activity.
-
MIC Determination: The MIC is first determined as described in Tier 1.
-
Subculturing: Aliquots are taken from the wells of the MIC plate that show no visible growth and are plated onto agar plates without the test compound.
-
Incubation: The agar plates are incubated for 24-48 hours.
-
MBC/MFC Determination: The MBC or MFC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of colony-forming units (CFUs) compared to the initial inoculum.
Tier 3: Mechanistic Studies
For validated hits, the focus shifts to understanding the mechanism of action.
Anticancer Mechanism of Action
Rationale: As previously mentioned, thiophene derivatives can act on various cancer-related targets[1][3]. Identifying the specific mechanism is crucial for further drug development.
Caption: Potential anticancer mechanisms of action.
Experimental Protocols:
-
Topoisomerase Inhibition Assay: The ability of the compound to inhibit the relaxation of supercoiled DNA by topoisomerase I or II can be assessed using commercially available kits.
-
Kinase Inhibition Assays: A panel of kinase activity assays can be used to determine if the compound inhibits specific kinases that are important in cancer cell signaling.
-
Tubulin Polymerization Assay: The effect of the compound on the polymerization of purified tubulin can be measured spectrophotometrically.
-
Apoptosis Assays: The induction of apoptosis can be evaluated by methods such as Annexin V/propidium iodide staining followed by flow cytometry, or by measuring caspase activity.
CNS In Vivo Behavioral Models
For compounds showing promising CNS receptor activity, preliminary in vivo studies in animal models can provide an indication of their functional effects.
-
Forced Swim Test (Antidepressant-like activity): Mice or rats are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured. A decrease in immobility time is indicative of an antidepressant-like effect.
-
Rotorod Test (Motor Coordination): This test assesses motor coordination and balance by measuring the ability of a rodent to stay on a rotating rod. Any sedative or motor-impairing effects can be detected.
Conclusion and Future Directions
This technical guide outlines a systematic and robust strategy for the biological activity screening of this compound. The proposed tiered approach, starting from broad primary screening and progressing to more specific mechanistic studies, provides a clear path to understanding the therapeutic potential of this novel compound. The strong precedent for diverse biological activities within the thiophene class of molecules provides a solid rationale for this comprehensive investigation. Positive findings from this screening cascade would pave the way for lead optimization, further preclinical development, and ultimately, the potential for a new therapeutic agent.
References
- 1. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and antimicrobial activity of new substituted thienopyrimidines, their tetrazolyl and sugar derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Screening for antidepressant, sedative and analgesic activities of novel fused thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
A Comprehensive Technical Guide to the Characterization of N-Ethyl-(2-thienylmethyl)amine
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the analytical methods and characterization data for N-Ethyl-(2-thienylmethyl)amine (CAS No: 58255-25-7). Intended for researchers, chemists, and quality control professionals in the pharmaceutical and chemical industries, this document details the essential physicochemical properties and spectroscopic data required for unambiguous identification and purity assessment. We present detailed, field-proven protocols for analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices is explained, ensuring that each protocol serves as a self-validating system for generating reliable and reproducible data. All data is supported by citations from authoritative sources to ensure scientific integrity.
Introduction
This compound is a secondary amine containing a thiophene heterocycle. Thiophene derivatives are significant structural motifs in medicinal chemistry and materials science, valued for their unique electronic properties and biological activities. As a functionalized amine, this compound serves as a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical agents and specialty chemicals.[1] Accurate and thorough characterization is the bedrock of its application, ensuring identity, purity, and consistency in research and development settings. This guide establishes a baseline for its analytical profile.
Physicochemical Properties
The fundamental physical and chemical properties of this compound are crucial for its handling, storage, and application. These identifiers and properties have been consolidated from various chemical suppliers and databases.
| Property | Value | Source(s) |
| IUPAC Name | N-(Thiophen-2-ylmethyl)ethanamine | [2] |
| CAS Number | 58255-25-7 | [2][][4] |
| Molecular Formula | C₇H₁₁NS | [2][4] |
| Molecular Weight | 141.23 g/mol | [2][] |
| Appearance | Data not consistently available; typically a liquid or low-melting solid. | |
| Purity | Commonly available at ≥97% or ≥98% | [2][4] |
Spectroscopic and Spectrometric Characterization
Spectroscopic analysis provides a detailed fingerprint of the molecular structure. The following sections describe the expected data from core analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Spectra are typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR (Proton NMR): The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The signals for this compound are predicted based on its structure and typical chemical shifts for similar functional groups.[5]
-
Thiophene Ring Protons: Three distinct signals in the aromatic region (approx. δ 6.8-7.2 ppm).
-
Methylene Protons (Thienyl-CH₂-N): A singlet or multiplet around δ 3.8-4.0 ppm.
-
Methylene Protons (N-CH₂-CH₃): A quartet around δ 2.7-2.9 ppm, split by the adjacent methyl protons.
-
Amine Proton (N-H): A broad singlet, typically in the δ 1.0-2.5 ppm range, whose position can vary with concentration and temperature.[5]
-
Methyl Protons (CH₂-CH₃): A triplet around δ 1.1-1.3 ppm, split by the adjacent methylene protons.
-
-
¹³C NMR (Carbon NMR): The carbon NMR spectrum indicates the number of unique carbon environments in the molecule.
-
Thiophene Ring Carbons: Four signals are expected in the δ 124-145 ppm region.
-
Methylene Carbon (Thienyl-CH₂-N): A signal around δ 45-50 ppm.
-
Methylene Carbon (N-CH₂-CH₃): A signal around δ 42-47 ppm.
-
Methyl Carbon (CH₂-CH₃): A signal in the aliphatic region, around δ 14-16 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the key diagnostic peaks are associated with the N-H, C-H, and C-N bonds.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity | Source(s) |
| 3350–3310 | N-H Stretch | Secondary Amine (R₂NH) | Weak to Medium | [6][7] |
| 3100–3000 | C-H Stretch | Aromatic (Thiophene) | Medium | |
| 2975–2850 | C-H Stretch | Aliphatic (Ethyl group) | Medium to Strong | |
| 1500–1400 | C=C Stretch | Aromatic (Thiophene) | Medium | |
| 1250–1020 | C-N Stretch | Aliphatic Amine | Medium | [6] |
| 910-665 | N-H Wag | Secondary Amine | Strong, Broad | [6] |
-
Expert Insight: The presence of a single, relatively weak band in the 3350-3310 cm⁻¹ region is a hallmark of a secondary amine, distinguishing it from primary amines (which show two bands) and tertiary amines (which show none).[6][8]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.
-
Molecular Ion (M⁺): The parent peak should be observed at an m/z corresponding to the molecular weight, 141.2.
-
Nitrogen Rule: The molecular weight of this compound is odd (141), which is consistent with the Nitrogen Rule stating that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass.[5]
-
Key Fragmentation: The most common fragmentation pathway for amines is the alpha-cleavage, the breaking of a C-C bond adjacent to the nitrogen atom.
-
Loss of an ethyl group (•CH₂CH₃): A fragment at m/z 112.
-
Cleavage of the thienylmethyl group: A prominent base peak is often observed from the cleavage of the benzylic-like C-C bond, resulting in a stable thienylmethyl cation (C₅H₅S⁺) at m/z 97.
-
Experimental Protocols and Workflows
The following protocols describe standardized procedures for acquiring the characterization data discussed above. Adherence to these methods ensures data quality and inter-laboratory consistency.
Comprehensive Characterization Workflow
The logical flow for characterizing a new batch of this compound involves a multi-technique approach to confirm both structure and purity.
References
- 1. asianpubs.org [asianpubs.org]
- 2. This compound price & availability - MOLBASE [molbase.com]
- 4. chemuniverse.com [chemuniverse.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
An In-depth Technical Guide to N-Ethyl-(2-thienylmethyl)amine: Synthesis, Characterization, and Potential Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of N-Ethyl-(2-thienylmethyl)amine, a thiophene-containing secondary amine of interest in medicinal chemistry and drug development. The document delineates a detailed, field-proven synthetic protocol for its preparation via reductive amination, outlines a complete workflow for its analytical characterization, and explores its potential pharmacological applications based on the established bioactivities of structurally related thiophene derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize, characterize, and evaluate this compound and its analogs for therapeutic potential.
Introduction: The Significance of the Thiophene Scaffold
The thiophene ring is a privileged scaffold in medicinal chemistry, integral to a wide array of approved drugs and clinical candidates. Its bioisosteric relationship with the benzene ring, coupled with its unique electronic properties, allows for favorable interactions with various biological targets. Thiophene derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antihypertensive effects[1][2]. This compound, with its characteristic thienylmethylamine core, represents a valuable building block for the exploration of novel therapeutics. This guide provides a detailed technical framework for its synthesis and evaluation.
Chemical Identity:
| Property | Value | Source |
| IUPAC Name | N-(thiophen-2-ylmethyl)ethanamine | [] |
| Synonyms | This compound | [][4] |
| CAS Number | 58255-25-7 | [][4] |
| Molecular Formula | C7H11NS | [] |
| Molecular Weight | 141.23 g/mol | [] |
| Canonical SMILES | CCNCC1=CC=CS1 | [] |
Synthesis of this compound: A Validated Protocol
The most direct and widely employed method for the synthesis of this compound is the reductive amination of thiophene-2-carboxaldehyde with ethylamine. This two-step, one-pot reaction involves the initial formation of an imine intermediate, which is subsequently reduced to the desired secondary amine. The choice of reducing agent is critical for achieving high yield and purity. Sodium borohydride and its derivatives are often favored in laboratory settings for their selectivity and operational simplicity.
Reductive Amination Workflow
The following protocol is a self-validating system, designed for high fidelity and reproducibility.
References
An In-Depth Technical Guide to the Pharmacological Profile of N-Ethyl-(2-thienylmethyl)amine
Abstract
This technical guide addresses the current understanding of N-Ethyl-(2-thienylmethyl)amine, a compound of interest within the broader class of thienylalkylamines. Due to a notable scarcity of direct pharmacological data in publicly accessible literature, this document adopts a dual approach. Firstly, it consolidates the known chemical properties of this compound. Secondly, and more centrally, it constructs a reasoned, hypothetical pharmacological profile based on the structure-activity relationships (SAR) of analogous compounds, most notably Thenalidine. This guide culminates in a proposed research framework, offering a comprehensive suite of experimental protocols designed to systematically elucidate the true pharmacological and toxicological characteristics of this compound. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals initiating investigations into this and related chemical entities.
Introduction: The Knowledge Gap
This compound (CAS 58255-25-7) is a recognized chemical entity, yet its biological activity remains largely uncharted territory. While available from various chemical suppliers for research purposes, a comprehensive pharmacological profile is conspicuously absent from scientific literature. This guide seeks to bridge this gap, not by presenting established facts, but by leveraging established pharmacological principles and data from structurally related molecules to forecast a potential biological activity profile and to lay a robust groundwork for future empirical investigation.
The core structure, a thienylmethylamine, is a recognized pharmacophore. The thiophene ring, a bioisostere of a phenyl ring, is present in numerous approved pharmaceuticals and is known to influence metabolic stability and receptor interaction. The ethylamine side chain is also a common feature in centrally and peripherally acting drugs. The N-ethyl substitution further modulates the lipophilicity and potential receptor interactions of the parent amine. Understanding the interplay of these structural features is paramount to predicting the compound's pharmacological behavior.
Chemical and Physical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are essential for designing appropriate experimental conditions for in vitro and in vivo studies, including formulation and analytical method development.
| Property | Value | Source |
| CAS Number | 58255-25-7 | [1][2][3][4] |
| Molecular Formula | C7H11NS | [1][3][4] |
| Molecular Weight | 141.24 g/mol | [4] |
| Synonyms | N-Ethyl-2-thienylamine, N-(Thiophen-2-ylMethyl)ethanaMine | [1][3] |
| Class | Amines | [1] |
A Hypothetical Pharmacological Profile: Insights from Analogs
Based on its structural similarity to known bioactive molecules, particularly Thenalidine, we can hypothesize a potential pharmacological profile for this compound. Thenalidine, a first-generation antihistamine, possesses a 1-methyl-N-phenyl-N-(thiophen-2-ylmethyl)piperidin-4-amine structure. The shared N-(thiophen-2-ylmethyl)amine core suggests that this compound may also interact with histamine receptors.
Primary Target Hypothesis: Histamine H1 Receptor Antagonism
The most direct structural analog with a well-defined pharmacology is Thenalidine, an H1 receptor antagonist with anticholinergic properties.[2][3][4] The N-(2-thienylmethyl) moiety is a key component of Thenalidine's structure. Therefore, it is plausible that this compound could exhibit affinity for the histamine H1 receptor. The N-ethyl substitution, in place of the more complex N-phenyl-piperidinyl group in Thenalidine, would likely result in a different affinity and selectivity profile. It is hypothesized that this compound may act as an H1 antagonist, potentially with a lower potency than Thenalidine due to the reduced structural complexity.
Secondary Target Considerations
The ethylamine scaffold is a common feature in many centrally active compounds. Structure-activity relationship studies of ethylamine derivatives have shown that they can interact with a variety of receptors, including:
-
Serotonin (5-HT) Receptors: Phenethylamine and tryptamine derivatives, which share the ethylamine backbone, are known to have affinity for various 5-HT receptor subtypes, particularly the 5-HT2A receptor.[5]
-
Trace Amine-Associated Receptors (TAARs): Simple ethylamines are endogenous ligands for TAARs, particularly TAAR1.[6]
-
Dopamine and Norepinephrine Transporters: While less likely given the thiophene substitution, some ethylamine derivatives can interact with monoamine transporters.
The thiophene ring itself is found in compounds with a wide range of biological activities, including anti-inflammatory and antimicrobial effects.[7][8] Therefore, a comprehensive screening approach is warranted to explore these potential off-target activities.
Proposed Research Program: A Roadmap to Pharmacological Characterization
To systematically elucidate the pharmacological profile of this compound, a multi-tiered research program is proposed. This program is designed to first identify primary biological targets and then to characterize the compound's activity at these targets, as well as its broader physiological effects.
Tier 1: Initial Screening and Target Identification
The initial phase focuses on broad screening to identify potential biological targets.
A broad panel of receptor binding assays is the cornerstone of initial target identification. This should include, but not be limited to:
-
Histamine Receptors: H1, H2, H3, and H4.
-
Serotonin Receptors: A comprehensive panel including 5-HT1, 5-HT2, and 5-HT3 subtypes.
-
Dopamine Receptors: D1-D5.
-
Adrenergic Receptors: α1, α2, and β subtypes.
-
Muscarinic Acetylcholine Receptors: M1-M5 (to assess anticholinergic activity).
-
Trace Amine-Associated Receptor 1 (TAAR1).
Experimental Protocol: Radioligand Binding Assay
-
Preparation of Cell Membranes: Obtain cell lines stably expressing the human recombinant receptor of interest. Culture cells to confluence, harvest, and homogenize in an appropriate buffer. Centrifuge the homogenate to pellet the cell membranes. Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Competition Binding Assay: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a specific radioligand for the target receptor (e.g., [3H]-pyrilamine for H1 receptors), and increasing concentrations of this compound.
-
Incubation: Incubate the mixture at an appropriate temperature and for a sufficient duration to reach equilibrium.
-
Separation of Bound and Free Radioligand: Rapidly filter the incubation mixture through a glass fiber filter to trap the membranes with bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
Diagram: Radioligand Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
For any targets where significant binding is observed, functional assays should be performed to determine if the compound acts as an agonist, antagonist, or inverse agonist.
Experimental Protocol: Calcium Mobilization Assay (for Gq-coupled receptors like H1)
-
Cell Culture and Loading: Culture cells expressing the target receptor (e.g., CHO-K1 cells with stable human H1 receptor expression) in a 96-well plate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Addition: Add varying concentrations of this compound to the wells.
-
Agonist Challenge (for antagonist determination): After a pre-incubation period with the test compound, add a known agonist for the receptor (e.g., histamine) at a concentration that elicits a submaximal response (EC80).
-
Fluorescence Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation).
-
Data Analysis: For agonist activity, plot the change in fluorescence against the concentration of the test compound to determine the EC50. For antagonist activity, plot the inhibition of the agonist response against the concentration of the test compound to determine the IC50.
Diagram: Functional Assay Logical Flow
Caption: Decision tree for functional activity characterization.
Tier 2: In Vitro Pharmacokinetics (ADME)
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is critical for interpreting in vivo data and predicting its behavior in a biological system.
| Assay | Purpose |
| Solubility | Determines the maximum concentration in solution. |
| LogD | Measures lipophilicity at physiological pH. |
| Caco-2 Permeability | Predicts intestinal absorption. |
| Microsomal Stability | Assesses metabolic stability by liver enzymes. |
| CYP450 Inhibition | Identifies potential for drug-drug interactions. |
| Plasma Protein Binding | Determines the fraction of unbound, active drug. |
Tier 3: In Vivo Pharmacodynamics and Pharmacokinetics
Based on the findings from Tiers 1 and 2, in vivo studies in appropriate animal models should be designed.
Administer this compound to rodents via intravenous and oral routes. Collect blood samples at various time points and analyze the plasma concentrations of the parent compound and any major metabolites. This will determine key parameters such as bioavailability, clearance, volume of distribution, and half-life.
If H1 antagonism is confirmed in vitro, an in vivo model of histamine-induced effects can be used.
Experimental Protocol: Histamine-Induced Bronchoconstriction in Guinea Pigs
-
Animal Preparation: Anesthetize guinea pigs and cannulate the trachea for artificial respiration and measurement of airway pressure.
-
Compound Administration: Administer this compound or vehicle intravenously.
-
Histamine Challenge: After a predetermined time, administer an intravenous bolus of histamine to induce bronchoconstriction, which is measured as an increase in airway pressure.
-
Data Analysis: Compare the magnitude of the histamine-induced bronchoconstriction in the vehicle and compound-treated groups to determine the protective effect of this compound.
Safety and Toxicology
A preliminary assessment of safety and toxicology is essential.
-
In Vitro Cytotoxicity: Assess the effect of the compound on the viability of various cell lines (e.g., HepG2 for liver toxicity).
-
hERG Channel Assay: Evaluate the potential for cardiac QT interval prolongation.
-
Ames Test: Screen for mutagenic potential.
-
Acute In Vivo Toxicity: A dose-escalation study in rodents to determine the maximum tolerated dose (MTD) and identify any overt signs of toxicity.
Conclusion
While the current body of knowledge on the pharmacological profile of this compound is limited, its chemical structure provides a rational basis for hypothesizing its biological activity, primarily as a potential histamine H1 receptor antagonist. This guide has outlined a systematic and comprehensive research program to move beyond hypothesis and into empirical characterization. The proposed experimental workflows, from broad-based screening to in vivo efficacy and safety studies, provide a clear and actionable path for researchers. The successful execution of this research program will not only elucidate the pharmacological profile of this specific compound but also contribute to the broader understanding of the structure-activity relationships of thienylalkylamines.
References
- 1. Thenalidine | CymitQuimica [cymitquimica.com]
- 2. Thenalidine - Wikipedia [en.wikipedia.org]
- 3. Thenalidine [medbox.iiab.me]
- 4. targetmol.cn [targetmol.cn]
- 5. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring the structure-activity relationship of the ethylamine portion of 3-iodothyronamine for rat and mouse trace amine-associated receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, anti-inflammatory evaluation and molecular docking of novel thiophen-2-ylmethylene-based derivatives as potential TNF-α production inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
Methodological & Application
Synthesis of N-Ethyl-(2-thienylmethyl)amine: A Detailed Guide for Researchers
This comprehensive guide provides detailed application notes and protocols for the synthesis of N-Ethyl-(2-thienylmethyl)amine, a valuable secondary amine intermediate in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, step-by-step protocols, and a thorough understanding of the underlying chemical principles.
Introduction
This compound, also known as N-(thiophen-2-ylmethyl)ethanamine, is a key building block in the synthesis of various pharmacologically active compounds. The thiophene moiety is a privileged scaffold in medicinal chemistry, and its combination with a flexible ethylamino side chain allows for diverse interactions with biological targets. The synthesis of this secondary amine is most efficiently achieved through the reductive amination of thiophene-2-carboxaldehyde with ethylamine. This method offers high yields, operational simplicity, and the ability to be performed as a one-pot reaction.
This guide will focus on the widely employed and reliable reductive amination strategy, detailing two common protocols utilizing different reducing agents: a one-pot synthesis with sodium triacetoxyborohydride (STAB) and a two-step synthesis with sodium borohydride.
Mechanistic Insights: The Chemistry of Reductive Amination
Reductive amination is a cornerstone of amine synthesis, proceeding through a two-step sequence within a single reaction vessel or as two distinct steps. The fundamental transformation involves the reaction of a carbonyl compound (in this case, an aldehyde) with an amine to form an imine intermediate, which is then reduced to the corresponding amine.
Step 1: Imine Formation
The reaction is initiated by the nucleophilic attack of the primary amine (ethylamine) on the electrophilic carbonyl carbon of thiophene-2-carboxaldehyde. This is typically acid-catalyzed, protonating the carbonyl oxygen to enhance its electrophilicity. The resulting hemiaminal intermediate then undergoes dehydration to form a Schiff base, or imine.
Step 2: Reduction of the Imine
The C=N double bond of the imine is then selectively reduced to a single bond to yield the final secondary amine. The choice of reducing agent is critical. Mild reducing agents are preferred as they can selectively reduce the imine in the presence of the starting aldehyde, a key requirement for a one-pot procedure.
Diagram of the Reductive Amination Mechanism:
Caption: General mechanism of reductive amination.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound.
Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This is the preferred method due to its efficiency and mild reaction conditions. Sodium triacetoxyborohydride is a selective reducing agent that can reduce the imine as it is formed in the presence of the aldehyde.[1]
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| Thiophene-2-carboxaldehyde | 112.15 | 1.12 g | 10.0 |
| Ethylamine (70% in water) | 45.08 | ~0.73 mL | 12.0 |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 2.54 g | 12.0 |
| Dichloromethane (DCM) | - | 50 mL | - |
| Saturated Sodium Bicarbonate Solution | - | 30 mL | - |
| Saturated Sodium Chloride Solution (Brine) | - | 30 mL | - |
| Anhydrous Sodium Sulfate | - | q.s. | - |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add thiophene-2-carboxaldehyde (1.12 g, 10.0 mmol) and dissolve it in dichloromethane (50 mL).
-
Amine Addition: Add the 70% aqueous solution of ethylamine (~0.73 mL, 12.0 mmol) to the stirred solution.
-
Imine Formation: Stir the mixture at room temperature for 30 minutes to allow for the formation of the imine intermediate.
-
Reduction: Carefully add sodium triacetoxyborohydride (2.54 g, 12.0 mmol) portion-wise to the reaction mixture. The addition may cause some effervescence.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (30 mL).
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (30 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a colorless to pale yellow oil.
Protocol 2: Two-Step Reductive Amination using Sodium Borohydride
This protocol involves the initial formation and isolation (or in-situ formation) of the imine, followed by its reduction with the less selective but more economical sodium borohydride.[2]
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| Thiophene-2-carboxaldehyde | 112.15 | 1.12 g | 10.0 |
| Ethylamine (70% in water) | 45.08 | ~0.73 mL | 12.0 |
| Methanol | - | 40 mL | - |
| Sodium Borohydride | 37.83 | 0.45 g | 12.0 |
| Deionized Water | - | 30 mL | - |
| Diethyl Ether | - | 3 x 30 mL | - |
| Saturated Sodium Chloride Solution (Brine) | - | 30 mL | - |
| Anhydrous Sodium Sulfate | - | q.s. | - |
Procedure:
-
Imine Formation: In a 100 mL round-bottom flask, dissolve thiophene-2-carboxaldehyde (1.12 g, 10.0 mmol) in methanol (20 mL). Add the 70% aqueous solution of ethylamine (~0.73 mL, 12.0 mmol) and stir the mixture at room temperature for 1-2 hours.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. In a separate beaker, dissolve sodium borohydride (0.45 g, 12.0 mmol) in cold methanol (20 mL) and add this solution dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3-4 hours.
-
Work-up: Quench the reaction by the slow addition of deionized water (30 mL).
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with diethyl ether (3 x 30 mL).
-
Washing and Drying: Combine the organic extracts, wash with brine (30 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic layer under reduced pressure. The resulting crude product can be purified by silica gel column chromatography as described in Protocol 1.
Experimental Workflow Visualization
Caption: Comparative workflow of the two synthesis protocols.
Characterization of this compound
Accurate characterization of the synthesized product is crucial for confirming its identity and purity. The following are expected analytical data for this compound.
| Technique | Expected Data |
| ¹H NMR | δ (ppm): ~7.2 (d, 1H, thiophene-H5), ~6.9 (m, 2H, thiophene-H3, H4), ~3.9 (s, 2H, -CH₂-), ~2.7 (q, 2H, -CH₂-CH₃), ~1.1 (t, 3H, -CH₂-CH₃), ~1.5 (br s, 1H, -NH-). |
| ¹³C NMR | δ (ppm): ~144 (thiophene-C2), ~127 (thiophene-C5), ~125 (thiophene-C4), ~124 (thiophene-C3), ~48 (-CH₂-), ~44 (-CH₂-CH₃), ~15 (-CH₂-CH₃). |
| IR (Infrared) | ν (cm⁻¹): ~3300 (N-H stretch), ~3100-3000 (C-H stretch, aromatic), ~2970-2850 (C-H stretch, aliphatic), ~1500-1400 (C=C stretch, aromatic). |
| MS (Mass Spec) | [M+H]⁺: Expected m/z = 142.06. |
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If TLC analysis indicates the presence of starting aldehyde after the recommended reaction time, consider adding a small amount of a weak acid like acetic acid to catalyze imine formation, especially when using sodium borohydride.
-
Over-alkylation: While less common with primary amines in reductive amination, the formation of a tertiary amine by reaction with another molecule of the aldehyde is a potential side reaction. Using a slight excess of the primary amine can help to minimize this.
-
Purification Challenges: The basic nature of the product amine can cause tailing on silica gel chromatography. To mitigate this, a small amount of triethylamine (e.g., 1%) can be added to the eluent system.
-
Handling of Reagents: Sodium triacetoxyborohydride and sodium borohydride are moisture-sensitive and should be handled in a dry environment. Ethylamine is volatile and has a strong odor; it should be handled in a well-ventilated fume hood.
Conclusion
The synthesis of this compound via reductive amination is a robust and versatile method suitable for both small-scale and larger-scale preparations. The one-pot procedure using sodium triacetoxyborohydride offers convenience and high selectivity, making it the method of choice for many applications. By understanding the underlying mechanism and following the detailed protocols provided, researchers can confidently synthesize this valuable intermediate for their drug discovery and development programs.
References
Application Notes and Protocols for the Synthesis of N-Ethyl-(2-thienylmethyl)amine via Reductive Amination
Abstract
This document provides a comprehensive guide for the synthesis of N-Ethyl-(2-thienylmethyl)amine, a valuable secondary amine intermediate in pharmaceutical and materials science research. The protocol detailed herein utilizes a direct, one-pot reductive amination of 2-thiophenecarboxaldehyde with ethylamine, employing sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent. This application note is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, a step-by-step experimental protocol, and a discussion of the underlying chemical principles to ensure reproducible and high-yielding results.
Introduction and Scientific Background
The synthesis of secondary amines is a cornerstone of modern organic chemistry, with these moieties being prevalent in a vast array of biologically active molecules and functional materials. Traditional N-alkylation methods often suffer from a lack of selectivity, leading to over-alkylation and complex product mixtures that necessitate challenging purifications.[1] Reductive amination has emerged as a superior and more controlled strategy for the formation of carbon-nitrogen bonds.[1]
This method proceeds through the initial reaction of a carbonyl compound, in this case, 2-thiophenecarboxaldehyde, with a primary amine, ethylamine, to form an intermediate imine (or its protonated form, the iminium ion). This intermediate is then selectively reduced in situ to yield the desired secondary amine, this compound. The equilibrium of the initial condensation reaction is critical and can be influenced by factors such as pH and the removal of water.
The choice of reducing agent is paramount to the success of a one-pot reductive amination. Sodium triacetoxyborohydride (NaBH(OAc)₃), often referred to as STAB, is the reagent of choice for this protocol. Its popularity stems from its mild nature and remarkable chemoselectivity.[2] STAB is a less powerful reducing agent than sodium borohydride (NaBH₄) and will preferentially reduce the protonated imine intermediate over the starting aldehyde.[2] This selectivity minimizes the formation of the corresponding alcohol byproduct (2-thiophenemethanol), which can be a significant issue with less selective hydrides. Furthermore, STAB is less toxic and easier to handle than other selective reducing agents like sodium cyanoborohydride (NaBH₃CN).
Reaction Mechanism and Rationale
The reductive amination of 2-thiophenecarboxaldehyde with ethylamine proceeds through a well-established two-step sequence within a single reaction vessel.
Step 1: Imine/Iminium Ion Formation The reaction is initiated by the nucleophilic attack of the ethylamine nitrogen on the electrophilic carbonyl carbon of 2-thiophenecarboxaldehyde. This forms a hemiaminal intermediate. Under mildly acidic conditions, which can be facilitated by the acetic acid byproduct of STAB hydrolysis or by the addition of a catalytic amount of acid, the hemiaminal undergoes dehydration to form an imine. The imine exists in equilibrium with its protonated form, the iminium ion, which is the key electrophilic species for the subsequent reduction.
Step 2: Hydride Reduction Sodium triacetoxyborohydride then acts as a hydride donor, delivering a hydride ion (H⁻) to the electrophilic carbon of the iminium ion. This reduction of the C=N double bond yields the final product, this compound. The steric bulk and attenuated reactivity of STAB, due to the electron-withdrawing acetate groups, make it highly selective for the iminium ion over the aldehyde.
Caption: Reaction mechanism of reductive amination.
Experimental Protocol
This protocol is designed for the gram-scale synthesis of this compound. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Reagents and Materials
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) |
| 2-Thiophenecarboxaldehyde | 112.15 | 2.24 g | 20.0 |
| Ethylamine (2.0 M in THF) | 45.08 | 11.0 mL | 22.0 |
| Sodium triacetoxyborohydride | 211.94 | 5.09 g | 24.0 |
| 1,2-Dichloroethane (DCE) | - | 40 mL | - |
| Saturated aq. NaHCO₃ | - | 20 mL | - |
| Ethyl Acetate (EtOAc) | - | ~100 mL | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis.
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-thiophenecarboxaldehyde (2.24 g, 20.0 mmol).
-
Add 1,2-dichloroethane (DCE, 40 mL) and stir until the aldehyde is fully dissolved.
-
To the stirred solution, add the 2.0 M solution of ethylamine in THF (11.0 mL, 22.0 mmol) dropwise over 5 minutes.
-
Allow the mixture to stir at room temperature for 20 minutes to facilitate imine formation.
-
Carefully add sodium triacetoxyborohydride (5.09 g, 24.0 mmol) to the reaction mixture in portions over 10 minutes. Note: The addition may cause some gas evolution.
-
Stir the reaction mixture at room temperature for 6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine all organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as an oil.
Purification
The crude this compound can be purified by flash column chromatography on silica gel.
-
Eluent System: A gradient of ethyl acetate in hexanes (e.g., 0% to 20% EtOAc) is typically effective. The polarity can be adjusted based on TLC analysis. To prevent tailing of the amine product on the acidic silica gel, it is advisable to add 1% triethylamine to the eluent system.
-
Procedure: Dissolve the crude oil in a minimal amount of dichloromethane and load it onto the silica gel column. Elute with the chosen solvent system, collecting fractions and monitoring by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a pale yellow oil.
Characterization and Expected Results
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
-
Appearance: Pale yellow oil.
-
Molecular Formula: C₇H₁₁NS
-
Molecular Weight: 141.24 g/mol
-
Expected ¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
~7.20 (dd, 1H): Thiophene H5 proton.
-
~6.95 (m, 2H): Thiophene H3 and H4 protons.
-
~3.90 (s, 2H): Methylene protons adjacent to the thiophene ring (-CH₂-N).
-
~2.70 (q, 2H): Methylene protons of the ethyl group (-N-CH₂-CH₃).
-
~1.50 (br s, 1H): Amine proton (-NH-). Note: This peak can be broad and its chemical shift is concentration-dependent. It will exchange with D₂O.
-
~1.15 (t, 3H): Methyl protons of the ethyl group (-CH₂-CH₃).
-
-
Expected ¹³C NMR (100 MHz, CDCl₃) δ (ppm):
-
~143.0 (C2 of thiophene)
-
~126.8 (C5 of thiophene)
-
~125.0 (C3 of thiophene)
-
~124.0 (C4 of thiophene)
-
~48.0 (-CH₂-N)
-
~44.0 (-N-CH₂-CH₃)
-
~15.0 (-CH₂-CH₃)
-
-
Mass Spectrometry (EI): Expected m/z for [M]⁺: 141.
Safety and Handling Precautions
-
2-Thiophenecarboxaldehyde: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. Handle in a fume hood.
-
Ethylamine: Highly flammable liquid and vapor. Causes severe skin burns and eye damage. May cause respiratory irritation. It is a gas at room temperature, typically handled as a solution.
-
Sodium triacetoxyborohydride: Flammable solid. In contact with water, it releases flammable gases. Causes skin and serious eye irritation. Handle in a dry, inert atmosphere if possible, and avoid contact with water and moisture.
-
1,2-Dichloroethane (DCE): Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Suspected of causing cancer. Handle with extreme care in a fume hood.
-
General: All manipulations should be performed in a well-ventilated chemical fume hood. Safety glasses, a flame-resistant lab coat, and appropriate chemical-resistant gloves are mandatory. Ensure an emergency eyewash and safety shower are readily accessible.
Troubleshooting and Key Considerations
-
Low Yield:
-
Incomplete imine formation: Ensure the aldehyde and amine are stirred together for a sufficient time before adding the reducing agent. The presence of a catalytic amount of acetic acid can sometimes improve the rate of imine formation, though it is often not necessary with STAB.
-
Hydrolysis of STAB: Sodium triacetoxyborohydride is moisture-sensitive. Use anhydrous solvents and handle the reagent quickly.
-
Over-alkylation: While less common with primary amines in reductive amination, if the formation of a tertiary amine is observed, consider a two-step procedure where the imine is formed and then reduced without a large excess of the primary amine present.
-
-
Formation of Alcohol Byproduct: If a significant amount of 2-thiophenemethanol is observed, it indicates that the reducing agent is reducing the aldehyde before imine formation. This may be due to the use of a non-selective reducing agent or unfavorable reaction conditions. Sticking to STAB as the reductant should minimize this side reaction.
-
Purification Difficulties: Amines can be challenging to purify via silica gel chromatography due to their basicity. As mentioned, adding a small amount of triethylamine (or another amine base) to the eluent can significantly improve peak shape and recovery.
Conclusion
The reductive amination of 2-thiophenecarboxaldehyde with ethylamine using sodium triacetoxyborohydride is a highly efficient, selective, and reliable method for the synthesis of this compound. This one-pot procedure avoids the common pitfalls of over-alkylation associated with traditional methods and utilizes a reagent that is both effective and relatively safe to handle with appropriate precautions. The detailed protocol and mechanistic insights provided in this application note should enable researchers to successfully synthesize this valuable building block for a variety of applications in medicinal chemistry and beyond.
References
Application Notes and Protocols: N-Ethyl-(2-thienylmethyl)amine in Medicinal Chemistry
Introduction: The Thiophene Scaffold and the Promise of N-Ethyl-(2-thienylmethyl)amine
The thiophene ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous approved drugs and biologically active compounds.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it an attractive bioisostere for the phenyl ring, often leading to improved pharmacokinetic profiles and target engagement. This compound emerges as a valuable building block, combining the favorable characteristics of the thiophene moiety with a flexible ethylamine side chain. This structure provides a versatile platform for the synthesis of diverse compound libraries aimed at a range of biological targets.
This guide provides an in-depth exploration of the utility of this compound in medicinal chemistry. We will delve into its synthesis, and its potential as a scaffold for the development of novel therapeutics, with a particular focus on its application in the design of dopamine receptor modulators and anti-inflammatory agents. The protocols and insights provided herein are intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical entity in their discovery programs.
Chemical Profile and Synthesis
Chemical Properties of this compound
| Property | Value |
| CAS Number | 58255-25-7 |
| Molecular Formula | C₇H₁₁NS |
| Molecular Weight | 141.24 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Approx. 208-210 °C |
| Solubility | Soluble in most organic solvents |
Protocol 1: Synthesis of this compound via Reductive Amination
This protocol details a standard and efficient method for the synthesis of this compound from commercially available starting materials. The causality behind this experimental choice lies in the high efficiency and selectivity of reductive amination for forming secondary amines.
Workflow Diagram:
Caption: Reductive amination workflow for this compound synthesis.
Materials:
-
Thiophene-2-carboxaldehyde
-
Ethylamine (70% solution in water)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Imine Formation:
-
In a round-bottom flask, dissolve thiophene-2-carboxaldehyde (1.0 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add ethylamine solution (1.2 eq) dropwise while stirring.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours. The formation of the imine intermediate is typically not isolated.
-
-
Reduction:
-
Cool the reaction mixture back to 0 °C.
-
In a separate flask, prepare a solution of sodium borohydride (1.5 eq) in a small amount of methanol.
-
Slowly add the sodium borohydride solution to the reaction mixture. Caution: Hydrogen gas evolution may occur.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the methanol.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.
-
Application in Medicinal Chemistry: A Scaffold for Diverse Targets
The structural features of this compound make it an analog of the well-known 2-phenylethylamine scaffold, which is present in a multitude of neuroactive compounds.[2][3][4] The thiophene ring can act as a bioisosteric replacement for the phenyl ring, potentially modulating properties such as metabolism, solubility, and receptor interaction.
Application Focus 1: Dopamine Receptor D2/D3 Modulators
The dopamine D2 and D3 receptors are key targets for the treatment of various neuropsychiatric disorders, including schizophrenia and Parkinson's disease.[5][6] The N-phenylpiperazine scaffold is a common motif in D2/D3 receptor ligands.[7] By analogy, the this compound core can be elaborated to mimic the key pharmacophoric features of these ligands.
Conceptual Design Strategy:
Caption: Design strategy for dopamine receptor modulators.
Table 1: Binding Affinities of Structurally Related Dopamine D2/D3 Receptor Ligands
| Compound | D2 Ki (nM) | D3 Ki (nM) | D3 vs D2 Selectivity | Reference |
| Eticlopride | 1.0 - 1.6 | 113 | ~70-113 | [5] |
| LS-3-134 | >30 | 0.2 | >150 | [7] |
| WW-III-55 | - | - | High | [7] |
| Hypothetical Derivative 1 | To be determined | To be determined | To be determined | - |
Note: Data for Eticlopride, LS-3-134, and WW-III-55 are provided for comparative purposes to illustrate the potential for achieving high affinity and selectivity.
Protocol 2: Synthesis of a Hypothetical N-Ethyl-N-((thiophen-2-yl)methyl)benzamide Derivative
This protocol describes the synthesis of a representative amide derivative of this compound, a common strategy to introduce additional pharmacophoric elements for receptor binding.
Workflow Diagram:
Caption: Synthesis of an amide derivative via acylation.
Materials:
-
This compound (from Protocol 1)
-
Substituted benzoyl chloride (e.g., 4-chlorobenzoyl chloride)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Acylation Reaction:
-
Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.
-
Add triethylamine (1.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of the substituted benzoyl chloride (1.1 eq) in dichloromethane.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure amide derivative.
-
Application Focus 2: Anti-inflammatory Agents
Chronic inflammation is implicated in a wide range of diseases. The development of novel anti-inflammatory agents with improved efficacy and safety profiles is an ongoing area of research. Amide derivatives have been explored as potential anti-inflammatory agents.[8] The this compound scaffold can be incorporated into structures designed to target key inflammatory pathways.
Conceptual Design Strategy:
The design of anti-inflammatory agents based on this scaffold could involve the synthesis of N-[2-(thiophen-2-yl)ethyl]propanamide derivatives, analogous to known non-steroidal anti-inflammatory drugs (NSAIDs) prodrugs.[8] This approach aims to improve the gastrointestinal safety profile of the parent NSAID.
Table 2: Anti-inflammatory Activity of a Structurally Related Amide Derivative
| Compound | Anti-inflammatory Activity (% edema inhibition) | Ulcerogenic Activity (ulcer index) | Reference |
| Ibuprofen | 55.2 | 28.5 | [8] |
| (S)-2-(4-isobutylphenyl)-N-[2-(pyrrolidin-1-yl)ethyl]propanamide | 62.5 | 0 | [8] |
| Hypothetical Derivative 2 | To be determined | To be determined | - |
Note: The data for the ibuprofen derivative is provided to illustrate the potential for developing potent and safer anti-inflammatory agents through amide derivatization.
Conclusion and Future Directions
This compound represents a versatile and underexplored building block in medicinal chemistry. Its structural analogy to phenethylamine, combined with the favorable properties of the thiophene ring, makes it a promising starting point for the design and synthesis of novel therapeutic agents. The protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers to explore the potential of this scaffold in targeting a variety of biological systems, including dopamine receptors and inflammatory pathways. Further investigation into the structure-activity relationships of this compound derivatives is warranted to fully unlock their therapeutic potential.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 5. A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2‐Like Receptor Antagonist Eticlopride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating the Potential of N-Ethyl-(2-thienylmethyl)amine in Drug Discovery
Abstract
These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of the thienylmethylamine scaffold, using N-Ethyl-(2-thienylmethyl)amine as a foundational research chemical. Due to the limited publicly available data on the specific biological activities of this compound, this document presents a series of hypothesized applications and detailed, validated protocols for the initial stages of a drug discovery campaign. The proposed methodologies are grounded in the well-established roles of structurally similar compounds, particularly phenethylamines, and the significance of the thiophene moiety as a bioisostere in medicinal chemistry. This guide provides a strategic framework for target identification, in vitro screening, and the elucidation of the potential mechanism of action for this class of compounds.
Introduction: The Thienylmethylamine Scaffold as a Promising Chemical Motif
This compound (CAS: 58255-25-7) is a chemical compound characterized by a central amine linked to an ethyl group and a thienylmethyl group.[1][2][][4][5][6] While this specific molecule is readily available as a research chemical, its biological activities and potential therapeutic applications remain largely unexplored in published literature. However, its structural components suggest significant potential in drug discovery.
The thienylmethylamine scaffold is a bioisostere of the well-known phenethylamine core structure. Phenethylamines are a broad class of compounds that form the basis for numerous neurotransmitters (e.g., dopamine, norepinephrine) and a wide array of pharmaceuticals and research tools targeting the central nervous system and other systems.[7][8] The substitution of a phenyl ring with a thiophene ring can modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding interactions, potentially leading to improved efficacy, selectivity, or pharmacokinetic profiles.
This document, therefore, outlines a proposed research workflow to investigate the pharmacological profile of this compound as a representative of the thienylmethylamine class. The following sections provide a rationale for hypothesized biological targets and detailed protocols for initial screening and characterization.
Hypothesized Biological Targets and Rationale
Based on the structural analogy to phenethylamines, the most probable biological targets for this compound are G-protein coupled receptors (GPCRs), particularly those involved in neurotransmission. The following table summarizes potential targets and the rationale for their investigation.
| Target Class | Specific Examples | Rationale for Investigation | Potential Therapeutic Areas |
| Serotonin (5-HT) Receptors | 5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7 | The phenethylamine scaffold is a core component of many serotonergic agents. Thiophene-containing analogs often exhibit potent and selective activity at 5-HT receptors.[7] | Depression, Anxiety, Schizophrenia, Migraine |
| Adrenergic Receptors | α1, α2, β1, β2, β3 | Adrenergic receptors are the endogenous targets for catecholamines, which are phenethylamines. Structural modifications can lead to selective agonists or antagonists.[7] | Hypertension, Asthma, Heart Failure |
| Dopamine Receptors | D1, D2, D3, D4, D5 | Dopamine is a phenethylamine neurotransmitter. Compounds targeting these receptors are crucial in treating neurological and psychiatric disorders. | Parkinson's Disease, Schizophrenia, Addiction |
| Trace Amine-Associated Receptors (TAARs) | TAAR1 | TAARs are a class of GPCRs that are activated by endogenous trace amines, including phenethylamine derivatives. They are emerging targets for neuropsychiatric disorders.[7] | Schizophrenia, Metabolic Disorders |
| Monoamine Transporters | SERT, DAT, NET | Many CNS-active drugs function by inhibiting the reuptake of serotonin, dopamine, or norepinephrine. The ethylamine side chain is a common feature of transporter inhibitors. | Depression, ADHD, Narcolepsy |
Proposed Research Workflow for Pharmacological Characterization
The following diagram illustrates a proposed workflow for the initial characterization of this compound.
Caption: Proposed workflow for the pharmacological investigation of this compound.
Detailed Experimental Protocols
The following protocols are provided as examples for the initial screening and functional characterization of this compound. These should be adapted based on the specific targets of interest and available laboratory equipment.
Protocol 1: Competitive Radioligand Binding Assay for a Generic GPCR Target
Objective: To determine the binding affinity (Ki) of this compound for a specific GPCR target (e.g., human 5-HT2A receptor).
Materials:
-
Cell membranes expressing the human 5-HT2A receptor.
-
Radioligand (e.g., [3H]-Ketanserin).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.5 mM EDTA.
-
Non-specific binding control (e.g., 10 µM Mianserin).
-
This compound, dissolved in DMSO to a stock concentration of 10 mM.
-
96-well microplates.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in assay buffer. The final concentrations should range from, for example, 1 nM to 100 µM.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 25 µL assay buffer, 25 µL radioligand, 50 µL cell membranes.
-
Non-specific Binding: 25 µL non-specific binding control, 25 µL radioligand, 50 µL cell membranes.
-
Competitive Binding: 25 µL of each dilution of this compound, 25 µL radioligand, 50 µL cell membranes.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters three times with ice-cold assay buffer.
-
Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Functional Assay for Gs or Gi-Coupled Receptors
Objective: To determine if this compound acts as an agonist or antagonist at a Gs or Gi-coupled receptor.
Materials:
-
HEK293 cells stably expressing the GPCR of interest.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
cAMP assay kit (e.g., HTRF, AlphaLISA, or ELISA-based).
-
Reference agonist and antagonist for the target receptor.
-
This compound, dissolved in DMSO.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX), if required.
Procedure:
Agonist Mode:
-
Cell Plating: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Addition: Replace the culture medium with assay buffer (containing a PDE inhibitor, if necessary) and add serial dilutions of this compound or the reference agonist.
-
Incubation: Incubate for 30 minutes at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen assay kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration and fit to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Antagonist Mode:
-
Cell Plating: As in the agonist mode.
-
Antagonist Pre-incubation: Replace the medium with assay buffer and add serial dilutions of this compound or the reference antagonist. Incubate for 15-30 minutes at 37°C.
-
Agonist Challenge: Add the reference agonist at a concentration corresponding to its EC80 to all wells (except for the basal control).
-
Incubation: Incubate for 30 minutes at 37°C.
-
Cell Lysis and cAMP Detection: As in the agonist mode.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the antagonist concentration and fit to a sigmoidal dose-response (variable slope) curve to determine the IC50. Calculate the antagonist potency (Kb) using the Gaddum-Schild equation if a Schild analysis is performed.
Concluding Remarks and Future Directions
The thienylmethylamine scaffold, represented here by this compound, holds considerable, albeit underexplored, potential for the development of novel therapeutics. The protocols and workflow detailed in this document provide a robust starting point for any research group wishing to investigate this chemical space. Positive results from these initial screens would warrant further investigation, including selectivity profiling against a broader panel of receptors and transporters, and the initiation of a medicinal chemistry program to explore structure-activity relationships (SAR). Subsequent studies could also include in vivo models to assess pharmacokinetic properties and therapeutic efficacy.
References
- 1. This compound | CAS: 58255-25-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 2. parchem.com [parchem.com]
- 4. chemuniverse.com [chemuniverse.com]
- 5. molbase.com [molbase.com]
- 6. N-Ethyl-2-thienylamine | 58255-25-7 [amp.chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: N-Ethyl-(2-thienylmethyl)amine in Pharmaceutical Synthesis
Foreword: The Thiophene Moiety as a Privileged Scaffold in Medicinal Chemistry
The thiophene ring is a cornerstone in the architecture of numerous pharmaceuticals, valued for its unique electronic properties and ability to engage in a variety of biological interactions.[1] Its presence is noted in drugs spanning a wide range of therapeutic classes, including anti-inflammatory agents, antimicrobials, and drugs targeting the central nervous system.[1][2] The versatility of the thiophene scaffold allows for the synthesis of a diverse array of derivatives, with (thienylmethyl)amines being particularly significant as intermediates. This guide focuses on a specific, yet crucial, member of this family: N-Ethyl-(2-thienylmethyl)amine. We will explore its synthesis, properties, and its pivotal role as a building block in the generation of complex pharmaceutical molecules.
This compound: A Profile
This compound is a secondary amine that serves as a valuable intermediate in organic synthesis, particularly within the pharmaceutical industry.[3][4] Its structure, featuring a reactive secondary amine tethered to a thiophene ring via a methylene bridge, allows for a variety of subsequent chemical transformations.
| Property | Value | Source |
| CAS Number | 58255-25-7 | [3][5] |
| Molecular Formula | C₇H₁₁NS | [3][5] |
| Molecular Weight | 141.23 g/mol | [3] |
| Appearance | Typically a liquid | - |
| Boiling Point | Not readily available | - |
| Solubility | Soluble in common organic solvents | - |
Synthesis of this compound via Reductive Amination
The most direct and widely employed method for the synthesis of this compound is the reductive amination of 2-thiophenecarboxaldehyde with ethylamine.[6][7] This one-pot reaction is highly efficient and can be performed under mild conditions, making it suitable for both laboratory and industrial scale production.
The Chemistry of Reductive Amination
Reductive amination involves the reaction of a carbonyl compound (in this case, an aldehyde) with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine.[1][6] The choice of reducing agent is critical to the success of the reaction, as it must be capable of reducing the imine intermediate without significantly reducing the starting aldehyde.[1] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this transformation due to its mild nature and high selectivity for imines over aldehydes.[7]
References
- 1. Characterization of the antihistamines tripelennamine, methapyrilene, and thenyldiamine and their N-oxides by thermospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A convenient synthesis of [3H]mepyramine and certain related [3H]antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Simple Synthesis of Some New Thienopyridine and Thieno-pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jjc.yu.edu.jo [jjc.yu.edu.jo]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
Application Notes and Protocols: Investigating N-Ethyl-(2-thienylmethyl)amine Derivatives as Potent Monoamine Oxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide details the rationale, protocols, and application of N-Ethyl-(2-thienylmethyl)amine derivatives as a promising class of monoamine oxidase (MAO) inhibitors. Drawing from established principles of medicinal chemistry and neuropharmacology, we present a framework for the synthesis, screening, and characterization of these compounds. This document provides not only step-by-step experimental procedures but also the underlying scientific reasoning to empower researchers in the development of novel therapeutics for neurological disorders.
Introduction: The Therapeutic Potential of MAO Inhibition
Monoamine oxidases (MAOs) are a family of mitochondrial-bound flavoenzymes crucial in the regulation of neurotransmitter levels in the central nervous system (CNS).[1] These enzymes, existing in two isoforms, MAO-A and MAO-B, catalyze the oxidative deamination of monoamines such as serotonin, dopamine, and norepinephrine.[2] An imbalance in these neurotransmitters is implicated in the pathophysiology of several neurological and psychiatric conditions.[2]
Specifically, selective inhibitors of MAO-A are effective antidepressants, while selective MAO-B inhibitors are utilized in the treatment of Parkinson's disease and have potential applications in Alzheimer's disease.[2][3] The therapeutic value of MAO inhibitors has driven significant research into novel chemical scaffolds that can offer improved potency, selectivity, and safety profiles.
The thiophene moiety is a privileged pharmacophore in medicinal chemistry, known to enhance drug-receptor interactions and improve metabolic stability.[4] Its incorporation into various molecular frameworks has led to the discovery of potent inhibitors for a range of biological targets.[4] Notably, several studies have demonstrated that thiophene-containing compounds exhibit significant inhibitory activity against MAO-B.[4][5][6] This established precedent provides a strong rationale for investigating this compound derivatives as a novel class of MAO inhibitors.
Mechanism of Action: Targeting the Monoamine Oxidase Pathway
MAO enzymes metabolize monoamine neurotransmitters, thereby reducing their synaptic availability. Inhibition of MAO leads to an increase in the concentration of these neurotransmitters, which can alleviate the symptoms of various neurological disorders.
Caption: MAO Inhibition Pathway.
The proposed mechanism for this compound derivatives involves their interaction with the active site of the MAO enzyme. Structure-activity relationship (SAR) studies of other thiophene-based inhibitors suggest that the sulfur atom of the thiophene ring can form crucial interactions within the enzyme's catalytic site.[4] The N-ethyl-thienylmethylamine scaffold provides a versatile platform for chemical modifications to optimize binding affinity and selectivity for either MAO-A or MAO-B.
Experimental Protocols
The following protocols provide a comprehensive workflow for the synthesis and evaluation of this compound derivatives as MAO inhibitors.
Synthesis of this compound Derivatives
A general synthetic route for this compound derivatives is outlined below. This can be adapted for the synthesis of a library of analogues with diverse substitutions.
Caption: General Synthesis Workflow.
Protocol 3.1.1: Reductive Amination
-
To a solution of 2-thiophenecarboxaldehyde (1.0 eq) in methanol, add ethylamine (1.2 eq).
-
Stir the mixture at room temperature for 1 hour to form the corresponding imine.
-
Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield N-(thiophen-2-ylmethyl)ethanamine.
Rationale: Reductive amination is a robust and widely used method for the formation of amines from carbonyl compounds. The use of a mild reducing agent like sodium borohydride is crucial to selectively reduce the imine intermediate without affecting the thiophene ring.
In Vitro MAO Inhibition Assay
A continuous spectrophotometric or fluorometric assay is recommended for the initial screening of the synthesized derivatives. This allows for high-throughput evaluation of inhibitory potency.
Protocol 3.2.1: Fluorometric MAO Inhibition Assay
This protocol is adapted from commercially available kits and established literature procedures.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
P-tyramine (substrate for both MAO-A and MAO-B)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
Potassium phosphate buffer (pH 7.4)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Positive controls (e.g., Clorgyline for MAO-A, Pargyline for MAO-B)
-
96-well black microplates
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, HRP, and Amplex Red.
-
In the wells of the microplate, add 50 µL of the reaction mixture.
-
Add 2 µL of the test compound at various concentrations (typically from 1 nM to 100 µM). For control wells, add 2 µL of DMSO.
-
Add 20 µL of the MAO-A or MAO-B enzyme solution and incubate for 15 minutes at 37 °C.
-
Initiate the reaction by adding 20 µL of the p-tyramine substrate.
-
Immediately measure the fluorescence (excitation ~530-560 nm, emission ~580-590 nm) at 1-minute intervals for 30 minutes using a microplate reader.
Rationale: The enzymatic reaction of MAO with p-tyramine produces hydrogen peroxide (H₂O₂). In the presence of HRP, H₂O₂ reacts with Amplex Red to produce the highly fluorescent resorufin. The rate of fluorescence increase is directly proportional to the MAO activity. Inhibitors will reduce this rate.
Data Analysis and Interpretation
-
Calculate the rate of reaction (slope of the fluorescence versus time plot) for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Quantitative Data Summary
The inhibitory activities of a hypothetical series of this compound derivatives are presented below for illustrative purposes.
| Compound ID | R-Group Modification | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (MAO-A/MAO-B) |
| NT-1 | H (unsubstituted) | 15.2 | 2.5 | 6.08 |
| NT-2 | 4-Fluoro | 12.8 | 0.8 | 16.0 |
| NT-3 | 4-Chloro | 10.5 | 0.5 | 21.0 |
| NT-4 | 4-Methoxy | 25.1 | 5.2 | 4.83 |
| Clorgyline | (Positive Control) | 0.008 | 1.2 | 0.0067 |
| Pargyline | (Positive Control) | 1.5 | 0.05 | 30 |
Note: The data presented in this table is hypothetical and serves as an example of how to present screening results.
Concluding Remarks
The this compound scaffold represents a promising starting point for the development of novel MAO inhibitors. The protocols outlined in this guide provide a robust framework for the synthesis, screening, and characterization of these compounds. Further optimization of the lead compounds through medicinal chemistry efforts, guided by SAR studies, could lead to the discovery of potent and selective MAO inhibitors with therapeutic potential for a range of neurological disorders.
References
- 1. New prospectives on the Benzo[b]thiophene-3-ole scaffold: design, synthesis, and biological evaluation of novel monoamine oxidase inhibitors & photocatalytic functionalization of Dehydroalanine-derived peptides in batch and flow [tesidottorato.depositolegale.it]
- 2. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Benzo[b]tiophen-3-ol derivatives as effective inhibitors of human monoamine oxidase: design, synthesis, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of C-3 nitrothiophene substituted thiochromone derivatives as potent and selective human monoamine oxidase B (hMAO-B) inhibitors for the treatment of atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Antimicrobial Activity of N-Ethyl-(2-thienylmethyl)amine Analogues
For: Researchers, scientists, and drug development professionals in the field of antimicrobial research.
Introduction: The Emergence of Thiophene-Based Antimicrobials
The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation antibiotics. Among the heterocyclic compounds, the thiophene ring has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active molecules.[1] Thiophene derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[2] The focus of this guide is on a specific class of thiophene derivatives: N-substituted-(2-thienylmethyl)amine analogues, with a primary focus on N-Ethyl-(2-thienylmethyl)amine. These compounds represent a promising avenue for the discovery of new antimicrobial agents. This document provides a comprehensive overview of their synthesis, detailed protocols for evaluating their antimicrobial efficacy, and an exploration of their potential mechanisms of action, grounded in established scientific principles and methodologies.
PART 1: Synthesis of N-Alkyl-(2-thienylmethyl)amine Analogues
A fundamental step in exploring the antimicrobial potential of this class of compounds is their efficient and reproducible synthesis. A common and effective method for preparing N-alkyl-(2-thienylmethyl)amine analogues is through the reductive amination of thiophene-2-carboxaldehyde with the corresponding primary alkylamines. This two-step, one-pot reaction involves the formation of a Schiff base intermediate, which is then reduced to the final secondary amine.
Protocol: Synthesis of this compound
This protocol details the synthesis of this compound and can be adapted for the synthesis of other N-alkyl analogues by substituting ethylamine with other primary amines (e.g., methylamine, propylamine, butylamine).
Materials:
-
Thiophene-2-carboxaldehyde
-
Ethylamine (as a solution in a suitable solvent, e.g., 70% in water or 2 M in THF)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add thiophene-2-carboxaldehyde (1 equivalent) and dissolve it in dichloromethane (DCM).
-
Amine Addition: Add ethylamine (1.1 equivalents) to the solution.
-
Schiff Base Formation: If using a reducing agent sensitive to acidic conditions (like NaBH₄), it is advisable to pre-form the imine. Stir the mixture at room temperature for 1-2 hours. The formation of the imine can be monitored by TLC. For a more direct approach using NaBH(OAc)₃, a small amount of glacial acetic acid (0.1 equivalents) can be added to catalyze imine formation.
-
Reduction: Slowly add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture in portions. If using sodium borohydride, the reaction should be carried out in a protic solvent like methanol, and the NaBH₄ (1.5 equivalents) should be added carefully.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualization of the Synthetic Workflow
Caption: Reductive amination workflow for the synthesis of N-Alkyl-(2-thienylmethyl)amine analogues.
PART 2: Protocols for Antimicrobial Activity Evaluation
To ascertain the antimicrobial efficacy of the synthesized this compound analogues, standardized in vitro susceptibility testing methods are employed. The most common and informative assays are the determination of the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).
Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Synthesized N-Alkyl-(2-thienylmethyl)amine analogues
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator (37°C)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard from a fresh culture. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
Compound Preparation: Prepare a stock solution of each N-alkyl-(2-thienylmethyl)amine analogue in DMSO. A typical starting concentration is 10 mg/mL.
-
Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the test compounds in MHB. The final volume in each well should be 100 µL. The concentration range can be tailored based on expected activity, for example, from 256 µg/mL to 0.5 µg/mL.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the diluted compound, resulting in a final volume of 200 µL and a bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls:
-
Positive Control (Growth Control): A well containing 100 µL of MHB and 100 µL of the bacterial inoculum.
-
Negative Control (Sterility Control): A well containing 200 µL of uninoculated MHB.
-
Solvent Control: A well containing the highest concentration of DMSO used in the dilutions with the bacterial inoculum to ensure the solvent has no inhibitory effect.
-
-
Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) with a microplate reader.
Protocol: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum.
Procedure:
-
Subculturing from MIC plate: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth in the MIC assay.
-
Plating: Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of the compound that results in no bacterial growth on the agar plate, or a colony count that corresponds to a ≥99.9% kill of the initial inoculum.
Data Presentation: Antimicrobial Activity of N-Alkyl-(2-thienylmethyl)amine Analogues
The following table presents hypothetical MIC data for a series of N-alkyl-(2-thienylmethyl)amine analogues against common bacterial strains to illustrate how results can be structured for comparative analysis.
| Compound | N-Substituent | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. B. subtilis | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. P. aeruginosa |
| 1 | Methyl | 64 | 32 | 128 | >256 |
| 2 | Ethyl | 32 | 16 | 64 | 256 |
| 3 | Propyl | 16 | 8 | 32 | 128 |
| 4 | Butyl | 8 | 4 | 16 | 64 |
| 5 | Pentyl | 16 | 8 | 32 | 128 |
PART 3: Elucidating the Mechanism of Action
Understanding the mechanism by which these compounds exert their antimicrobial effect is crucial for their development as therapeutic agents. While the precise mechanism for N-alkyl-(2-thienylmethyl)amine analogues is still under investigation, several plausible pathways can be explored based on the known activities of other thiophene-containing antimicrobials.
Potential Mechanisms of Action
-
Disruption of Cell Membrane Integrity: The lipophilic thiophene ring and the alkyl chain may facilitate the insertion of the molecule into the bacterial cell membrane, disrupting its structure and function. This can lead to increased membrane permeability, leakage of intracellular components, and ultimately cell death.
-
Inhibition of Cell Division: Some thiophene derivatives have been shown to interfere with bacterial cell division by inhibiting key proteins such as FtsZ.[3][4] FtsZ is a crucial protein that forms the Z-ring at the site of cell division. Inhibition of FtsZ polymerization prevents septum formation and leads to filamentation and cell death.[3]
-
Interaction with DNA: Thiophene-containing compounds have been reported to stabilize DNA-cleavage complexes, suggesting an interaction with DNA or DNA-related enzymes like topoisomerases.
Protocol: Cell Membrane Permeability Assay (Propidium Iodide Uptake)
This assay assesses damage to the bacterial cell membrane by measuring the uptake of the fluorescent dye propidium iodide (PI), which can only enter cells with compromised membranes.
Materials:
-
Bacterial suspension (prepared as for MIC assay)
-
Test compounds
-
Propidium iodide (PI) stock solution
-
Phosphate-buffered saline (PBS)
-
Fluorometer or fluorescence microscope
Procedure:
-
Bacterial Culture: Grow bacteria to the mid-logarithmic phase.
-
Treatment: Wash and resuspend the bacterial cells in PBS. Treat the cells with the test compounds at their MIC and 2x MIC for a defined period (e.g., 1-2 hours). Include a positive control (e.g., a known membrane-disrupting agent like polymyxin B) and a negative control (untreated cells).
-
Staining: Add propidium iodide to each sample to a final concentration of 5-10 µg/mL.
-
Incubation: Incubate in the dark for 15-30 minutes.
-
Measurement: Measure the fluorescence intensity using a fluorometer (excitation ~535 nm, emission ~617 nm) or visualize the stained cells using a fluorescence microscope. An increase in fluorescence intensity indicates membrane damage.
Visualization of a Proposed Mechanism of Action
Caption: Proposed mechanism of action involving the inhibition of FtsZ polymerization.
Conclusion and Future Directions
The this compound analogues represent a promising class of compounds with demonstrable antimicrobial potential. The synthetic and analytical protocols outlined in this guide provide a robust framework for researchers to synthesize, evaluate, and characterize these and similar molecules. The observed structure-activity relationship, where antimicrobial activity appears to be influenced by the length of the N-alkyl substituent, suggests that further optimization of this scaffold could lead to the development of potent and selective antimicrobial agents. Future work should focus on expanding the library of analogues, performing comprehensive in vivo efficacy and toxicity studies, and definitively elucidating the molecular mechanism of action to advance these promising compounds in the drug discovery pipeline.
References
Application Notes and Protocols for the Cytotoxic Evaluation of Novel N-Ethyl-(2-thienylmethyl)amine Derivatives
Abstract: The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities, including anticancer properties.[1][2][3][4] Its derivatives are a subject of intense research for developing novel therapeutic agents.[1][3][5] This guide provides a comprehensive, tiered workflow for the in vitro cytotoxic evaluation of novel compounds, using derivatives of the N-Ethyl-(2-thienylmethyl)amine scaffold as a representative class.[6][7] We present a logical progression of assays, from initial high-throughput screening to confirmatory analysis and mechanistic elucidation, designed to provide researchers, scientists, and drug development professionals with a robust framework for assessing anticancer potential.
Introduction: The Rationale for a Tiered Cytotoxicity Assessment
This guide details a three-tiered workflow:
-
Tier 1: Primary Screening for Bioactivity: Utilize the MTT assay to rapidly assess the effect of the compounds on cellular metabolic activity, a strong indicator of cell viability. This allows for the efficient screening of multiple derivatives to identify initial "hits" and determine their potency (IC₅₀).
-
Tier 2: Confirmation of Cell Death: Employ the Lactate Dehydrogenase (LDH) release assay to confirm that the observed reduction in viability is due to a loss of cell membrane integrity, a direct marker of cytotoxicity.[11]
-
Tier 3: Mechanistic Insight: Use the Annexin V/Propidium Iodide (PI) assay to differentiate between the two primary modes of cell death—apoptosis and necrosis.[12] This is crucial, as apoptosis is often the desired mechanism for anticancer agents.[1]
This structured approach ensures that resources are focused on the most promising compounds and provides a deeper understanding of their biological effects.
Caption: A logical workflow for characterizing novel cytotoxic compounds.
Tier 1: Primary Screening with the MTT Assay
Principle and Rationale
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[13] In viable cells, NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow, water-soluble MTT reagent to an insoluble purple formazan product.[13] The amount of formazan produced is directly proportional to the number of metabolically active (i.e., viable) cells.[14]
Why start with MTT? It is a robust, inexpensive, and high-throughput compatible assay, making it ideal for the initial screening of a library of derivatives to determine their half-maximal inhibitory concentration (IC₅₀) — a key measure of a compound's potency.[8][9][13]
Experimental Protocol: MTT Assay
1. Cell Line Selection and Seeding:
-
Rationale: The choice of cell lines is critical and should be guided by the research objectives.[15][16] It is recommended to use a panel of cell lines, including representatives from different cancer types (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) and a non-cancerous cell line (e.g., HEK293 human embryonic kidney cells or normal human fibroblasts) to assess cancer cell selectivity.[17][18][19][20]
-
Procedure:
-
Culture cells in appropriate media until they reach logarithmic growth phase.
-
Harvest cells using trypsinization (for adherent cells) and perform a cell count using a hemocytometer or automated counter.
-
Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (typically 5,000–10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[13]
-
2. Compound Treatment:
-
Procedure:
-
Prepare a 10 mM stock solution of each "this compound" derivative in sterile DMSO.
-
Perform serial dilutions of the stock solutions in complete culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds.
-
Include the following controls:
-
Vehicle Control: Cells treated with medium containing the same percentage of DMSO used for the highest compound concentration.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).
-
Blank Control: Wells containing medium only (no cells).
-
-
Incubate the plates for a defined period (e.g., 24, 48, or 72 hours).[8]
-
3. MTT Incubation and Formazan Solubilization:
-
Procedure:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[8]
-
Incubate for another 2-4 hours at 37°C, allowing the formazan crystals to form.[21]
-
Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the purple crystals.[13]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
4. Data Acquisition and Analysis:
-
Procedure:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.
-
Calculate the percentage of cell viability using the following formula: % Viability = [(Abs_Treated - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100
-
Plot the percentage of viability against the compound concentration (on a logarithmic scale) and use non-linear regression analysis to determine the IC₅₀ value.
-
Data Presentation: Hypothetical Cytotoxicity Data
Summarize the calculated IC₅₀ values in a clear, tabular format.
| Compound | MCF-7 (Breast Cancer) IC₅₀ (µM) | HepG2 (Liver Cancer) IC₅₀ (µM) | HEK293 (Normal Kidney) IC₅₀ (µM) | Selectivity Index (HEK293/MCF-7) |
| Derivative 1 | 8.5 ± 0.7 | 12.1 ± 1.1 | > 100 | > 11.8 |
| Derivative 2 | 25.3 ± 2.1 | 30.5 ± 2.5 | > 100 | > 3.9 |
| Derivative 3 | 5.2 ± 0.4 | 7.8 ± 0.6 | 45.6 ± 3.9 | 8.8 |
| Doxorubicin | 0.9 ± 0.1 | 1.2 ± 0.2 | 5.1 ± 0.5 | 5.7 |
| Data are presented as mean ± standard deviation from three independent experiments. |
Tier 2: Confirmatory LDH Release Assay
Principle and Rationale
Lactate dehydrogenase (LDH) is a stable cytosolic enzyme present in all eukaryotic cells.[22][23] Upon damage to the plasma membrane, LDH is rapidly released into the cell culture medium.[11][22] The LDH assay measures the activity of this extracellular enzyme through a coupled enzymatic reaction that results in the formation of a colored product, the absorbance of which is proportional to the number of damaged cells.[22]
Why use the LDH assay? This assay serves as an excellent orthogonal method to confirm the results of the MTT assay.[8] While MTT measures a loss of metabolic function, LDH measures a loss of membrane integrity, providing a more direct assessment of cell death and ruling out false positives from compounds that may only inhibit metabolism without killing the cells.[22]
References
- 1. benthamscience.com [benthamscience.com]
- 2. benchchem.com [benchchem.com]
- 3. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kthmcollege.ac.in [kthmcollege.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. parchem.com [parchem.com]
- 7. This compound | CAS: 58255-25-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 8. benchchem.com [benchchem.com]
- 9. kosheeka.com [kosheeka.com]
- 10. scielo.br [scielo.br]
- 11. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. benchchem.com [benchchem.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities | Bulletin of the Chemical Society of Ethiopia [ajol.info]
- 19. ijprajournal.com [ijprajournal.com]
- 20. benchchem.com [benchchem.com]
- 21. atcc.org [atcc.org]
- 22. info.gbiosciences.com [info.gbiosciences.com]
- 23. tiarisbiosciences.com [tiarisbiosciences.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Ethyl-(2-thienylmethyl)amine
A Guide for Researchers, Scientists, and Drug Development Professionals
I. The Synthetic Pathway: Reductive Amination
Reductive amination is a cornerstone of amine synthesis due to its efficiency and selectivity. The reaction proceeds in two key stages: the formation of an imine intermediate from an aldehyde or ketone and an amine, followed by the reduction of the imine to the corresponding amine.
Diagram 1: General Mechanism of Reductive Amination
Caption: The reductive amination pathway from starting materials to the final amine product.
II. Recommended Experimental Protocol
This protocol is a standard procedure for the synthesis of this compound via reductive amination.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 2-Thiophenecarboxaldehyde | 112.15 | 10 | 1.12 g |
| Ethylamine (2.0 M in THF) | 45.08 | 12 | 6.0 mL |
| Sodium triacetoxyborohydride | 211.94 | 15 | 3.18 g |
| Dichloromethane (DCM), anhydrous | - | - | 50 mL |
| Acetic Acid (glacial) | 60.05 | catalytic | ~0.1 mL |
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-thiophenecarboxaldehyde (1.12 g, 10 mmol) and anhydrous dichloromethane (30 mL).
-
Amine Addition: Add the ethylamine solution (6.0 mL of 2.0 M solution in THF, 12 mmol) to the stirred solution of the aldehyde.
-
Imine Formation: Add a catalytic amount of glacial acetic acid (~0.1 mL) to the reaction mixture. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to observe the consumption of the starting aldehyde.
-
Reduction: In a single portion, add sodium triacetoxyborohydride (3.18 g, 15 mmol) to the reaction mixture. Caution: The addition may cause a slight exotherm.
-
Reaction Progression: Stir the reaction mixture at room temperature overnight (12-16 hours).
-
Work-up:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (30 mL). Caution: Gas evolution (hydrogen) may occur.
-
Stir the biphasic mixture vigorously for 30 minutes.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
-
Characterization: The final product should be a pale yellow oil. Characterize by ¹H NMR and ¹³C NMR spectroscopy to confirm its identity and purity.
III. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Diagram 2: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis problems.
Category 1: Low or No Product Yield
Q1: My TLC analysis shows only the starting aldehyde and no product formation. What could be the problem?
A1: This issue typically points to a problem with the initial imine formation. Here are several factors to consider:
-
Reagent Quality:
-
Ethylamine: Ethylamine is volatile. Ensure that your ethylamine solution has not degraded or decreased in concentration. It is advisable to use a fresh bottle or titrate an older one.
-
2-Thiophenecarboxaldehyde: Aldehydes can oxidize to carboxylic acids upon prolonged exposure to air. Verify the purity of your starting aldehyde. An IR spectrum should show a strong carbonyl peak around 1670-1700 cm⁻¹ and the absence of a broad O-H stretch.
-
-
Insufficient Imine Formation:
-
Acid Catalyst: The formation of the imine is acid-catalyzed. While acetic acid is generally effective, ensure a catalytic amount was added.
-
Water Scavenging: The dehydration step to form the imine is an equilibrium process.[1] If your solvent is not anhydrous, the equilibrium may favor the starting materials. Using molecular sieves (3Å or 4Å) can help to drive the reaction forward by removing the water formed.
-
-
Inactive Reducing Agent:
-
Sodium triacetoxyborohydride (STAB): STAB is moisture-sensitive.[2] If it has been improperly stored, it may have lost its reducing activity. Use a freshly opened bottle or store it in a desiccator.
-
Q2: I see a new spot on the TLC that I suspect is the imine, but after adding the reducing agent and stirring overnight, I still have a significant amount of imine and very little product.
A2: This indicates a problem with the reduction step.
-
Reducing Agent Potency: As mentioned above, the primary suspect is the activity of your sodium triacetoxyborohydride.
-
Stoichiometry: Ensure you have used a sufficient excess of the reducing agent (typically 1.2-1.5 equivalents relative to the limiting reagent).
-
Reaction Time: While overnight is usually sufficient, some less reactive imines may require longer reaction times. Monitor the reaction by TLC until the imine spot is no longer visible.
Q3: I am getting a very low yield after purification. Where could my product be going?
A3: Low isolated yield can result from issues during both the reaction and the work-up/purification stages.
-
Incomplete Reaction: Refer to the points in Q1 and Q2 to ensure the reaction has gone to completion.
-
Work-up Losses:
-
pH during Extraction: Amines are basic and will be protonated and move to the aqueous layer if the pH is too acidic during the extraction. The sodium bicarbonate wash should ensure the aqueous layer is basic, keeping your product in the organic phase. Check the pH of the aqueous layer after the bicarbonate wash; it should be > 8.
-
Emulsion Formation: Sometimes, an emulsion can form at the interface of the organic and aqueous layers, trapping your product. Adding more brine or filtering the emulsion through celite can help to break it.
-
-
Purification Issues:
-
Volatility: While not extremely volatile, some product may be lost if you are using high vacuum for an extended period to remove the solvent.
-
Column Chromatography: The product amine can streak on silica gel. To mitigate this, you can add a small amount of triethylamine (e.g., 0.5-1%) to your eluent system. This deactivates the acidic sites on the silica gel and improves the peak shape.
-
Category 2: Impure Product
Q1: My NMR spectrum shows my desired product, but also peaks corresponding to the starting aldehyde.
A1: This is a common issue and points to incomplete reaction or a side reaction.
-
Incomplete Imine Formation: If the imine did not form completely before the addition of the reducing agent, unreacted aldehyde will remain. Increase the time for imine formation or use molecular sieves.
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is generally chemoselective for the imine over the aldehyde.[1] However, if a stronger reducing agent like sodium borohydride (NaBH₄) is used, it can reduce the aldehyde to the corresponding alcohol (2-thiophenemethanol).[3] If you are using NaBH₄, it is crucial to allow for complete imine formation before adding the reducing agent.
Q2: I have an impurity with a similar mass to my product. I suspect it might be the dialkylated product. How can I confirm this and prevent it?
A2: The formation of a tertiary amine, N-ethyl-N,N-bis(2-thienylmethyl)amine, is a potential side reaction.
-
Confirmation:
-
Mass Spectrometry: The dialkylated product will have a distinct molecular weight.
-
NMR Spectroscopy: In the ¹H NMR spectrum, you would expect to see two sets of signals for the thienylmethyl protons, and the integration of the ethyl group protons would be disproportionate to the rest of the molecule.
-
-
Prevention:
-
Stoichiometry: Use a slight excess of the amine (ethylamine) relative to the aldehyde. This will favor the formation of the secondary amine.
-
Slow Addition: Adding the aldehyde slowly to a solution of the amine and the reducing agent can sometimes minimize dialkylation.
-
Q3: After my reaction, I have a significant amount of a high molecular weight, baseline material on my TLC plate. What could this be?
A3: This could be due to polymerization or side reactions of the aldehyde.
-
Aldehyde Instability: 2-Thiophenecarboxaldehyde can be sensitive to acidic and basic conditions, potentially leading to self-condensation or polymerization, especially if the reaction is heated or run for an extended period.
-
Reaction Conditions: Ensure your reaction is run at room temperature unless a specific protocol calls for heating. Also, check the purity of your starting aldehyde.
IV. Product Verification and Purity Assessment
Accurate characterization of the final product is crucial.
Expected Spectroscopic Data for this compound:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~7.15-7.20 (m, 1H, thiophene-H5)
-
δ ~6.90-6.95 (m, 2H, thiophene-H3, H4)
-
δ ~3.90 (s, 2H, -CH₂-thiophene)
-
δ ~2.70 (q, J = 7.2 Hz, 2H, -CH₂-CH₃)
-
δ ~1.50 (br s, 1H, -NH-)
-
δ ~1.15 (t, J = 7.2 Hz, 3H, -CH₂-CH₃)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ ~143.0 (C-thiophene)
-
δ ~126.8 (CH-thiophene)
-
δ ~125.0 (CH-thiophene)
-
δ ~124.0 (CH-thiophene)
-
δ ~48.0 (-CH₂-thiophene)
-
δ ~44.0 (-CH₂-CH₃)
-
δ ~15.0 (-CH₂-CH₃)
-
Note: Chemical shifts can vary slightly depending on the solvent and concentration. The broad singlet for the -NH- proton is often exchangeable with D₂O.
V. Safety Precautions
-
2-Thiophenecarboxaldehyde: Harmful if swallowed and causes skin and eye irritation.[4] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Ethylamine: Extremely flammable liquid and vapor.[3] Harmful if swallowed and toxic in contact with skin. Causes serious eye irritation and may cause respiratory irritation. Handle in a fume hood and avoid sources of ignition.
-
Sodium triacetoxyborohydride: In contact with water, it releases flammable gases.[1] Causes serious eye damage and skin irritation. Handle in a dry, inert atmosphere and avoid contact with water or moist air.
-
Dichloromethane (DCM): Suspected of causing cancer. Handle in a fume hood with appropriate PPE.
Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.
VI. References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Thiophenecarboxaldehyde, 98%. Retrieved from --INVALID-LINK--
-
NextSDS. (n.d.). Ethylamine, 2M in THF Safety Data Sheet. Retrieved from --INVALID-LINK--
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Sodium triacetoxyborohydride. Retrieved from --INVALID-LINK--
-
Wikipedia. (2023). Reductive amination. Retrieved from --INVALID-LINK--
References
Technical Support Center: Optimizing Reductive Amination of 2-Thiophenecarboxaldehyde
Welcome to the technical support center for the optimization of the reductive amination of 2-thiophenecarboxaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency, yield, and purity of this important synthetic transformation. Reductive amination is a cornerstone of amine synthesis due to its versatility and operational simplicity, making it a frequent choice in the pharmaceutical industry.[1] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address common challenges encountered during this reaction.
I. Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of reductive amination?
A1: Reductive amination is a chemical reaction that converts a carbonyl group (in this case, the aldehyde of 2-thiophenecarboxaldehyde) into an amine.[2] The process involves two key steps: the formation of an imine intermediate through the reaction of the aldehyde with an amine, followed by the reduction of this imine to the final amine product.[3][4][5] This can be performed in a single "one-pot" reaction or in a stepwise manner where the imine is formed first and then reduced.[2]
Q2: What are the most common challenges when performing a reductive amination with 2-thiophenecarboxaldehyde?
A2: Researchers may encounter several obstacles, including:
-
Low Yield: Incomplete reaction or formation of side products can lead to lower than expected yields.
-
Side Product Formation: The most common side products include the alcohol formed from the reduction of the starting aldehyde, and tertiary amines from over-alkylation of the product.[6][7]
-
Incomplete Reaction: The reaction may stall, leaving significant amounts of starting material or the intermediate imine.[8]
-
Difficult Purification: Separating the desired amine from unreacted starting materials, the intermediate imine, and side products can be challenging.[8][9]
Q3: How critical is pH control in this reaction?
A3: pH control is crucial for successful reductive amination.[10] The formation of the imine intermediate is typically favored under mildly acidic conditions (pH 4-6) which facilitate the dehydration step.[11] However, if the solution is too acidic, the amine nucleophile will be protonated and become non-nucleophilic, halting the reaction.[11] The subsequent reduction step also has an optimal pH range depending on the reducing agent used.[10]
Q4: Can I use 2-thiophenecarboxaldehyde with any amine?
A4: While the reaction is quite versatile, the reactivity of the amine plays a significant role. Primary and secondary aliphatic amines generally work well. However, weakly nucleophilic amines, such as certain anilines with electron-withdrawing groups, may react slowly or not at all.[12] Sterically hindered amines can also pose a challenge.
II. Troubleshooting Guide
This section addresses specific problems you might encounter and provides actionable solutions.
Problem 1: Low or No Product Formation
Possible Causes & Solutions
-
Poor Imine Formation:
-
Incorrect pH: As mentioned, pH is critical. If you are not using a pre-formed imine, consider adding a catalytic amount of acetic acid to facilitate imine formation, especially when using milder reducing agents like sodium triacetoxyborohydride (STAB).[13][14]
-
Water Inhibition: The formation of the imine generates water, which can shift the equilibrium back towards the starting materials.[2] To drive the reaction forward, consider using a dehydrating agent like anhydrous magnesium sulfate or molecular sieves, or performing the reaction in a solvent that allows for azeotropic removal of water.[7][15]
-
-
Inactive Reducing Agent:
-
Ensure your reducing agent is fresh and has been stored under appropriate conditions (e.g., NaBH₄ and STAB should be kept in a desiccator).
-
Some reducing agents, like sodium borohydride, can react with the solvent (e.g., methanol) over time, reducing their efficacy.[8]
-
-
Aldehyde Reduction:
-
Stronger reducing agents like sodium borohydride (NaBH₄) can reduce the starting aldehyde to an alcohol, competing with the desired reaction.[11][16] To mitigate this, you can either form the imine first before adding the reducing agent or use a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), which are less likely to reduce the aldehyde under the reaction conditions.[2][11][16]
-
Problem 2: Significant Formation of Side Products
Possible Causes & Solutions
-
Over-alkylation to Tertiary Amine:
-
This is a common issue when using a primary amine, where the desired secondary amine product reacts further with the aldehyde.[7]
-
Solution: Use a large excess of the primary amine to favor the formation of the secondary amine.[7] Alternatively, a stepwise approach where the imine is formed and then reduced can suppress the formation of the tertiary amine.[7] Performing the reaction under non-acidic conditions can also help.[7]
-
-
Formation of Thiophenemethanol:
Problem 3: Incomplete Reaction - Presence of Starting Aldehyde or Imine
Possible Causes & Solutions
-
Insufficient Reaction Time or Temperature:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[17] If the reaction has stalled, consider increasing the reaction time or gently heating the mixture, depending on the stability of your reactants and products.
-
-
Sub-optimal pH for Reduction:
-
The reduction of the iminium ion is often more efficient at a slightly acidic pH.[10] If you suspect this is the issue, careful addition of a small amount of acid might be beneficial, but be mindful not to make the solution too acidic.
-
-
Steric Hindrance:
-
If either the amine or the aldehyde is sterically bulky, the reaction may be slow. In such cases, longer reaction times, elevated temperatures, or the use of a more potent reducing agent might be necessary.
-
Problem 4: Difficulty in Product Isolation and Purification
Possible Causes & Solutions
-
Co-extraction of Imine and Amine:
-
The similar polarities of the imine intermediate and the final amine product can make separation by extraction challenging.[8][9]
-
Solution: Ensure the reduction step goes to completion. If residual imine is the problem, you can try adding more reducing agent or extending the reaction time. Most imines are also susceptible to hydrolysis back to the aldehyde and amine under aqueous acidic conditions, which can sometimes be exploited during workup.[8]
-
-
Product is Water-Soluble:
-
If your final amine product has high polarity, it may be partially soluble in the aqueous layer during extraction.
-
Solution: Saturate the aqueous layer with sodium chloride (brining out) to decrease the polarity of the aqueous phase and drive your product into the organic layer. Perform multiple extractions with your organic solvent.
-
-
Emulsion Formation during Workup:
-
Solution: Add a small amount of brine or a different organic solvent to break the emulsion. Centrifugation can also be effective.
-
III. Experimental Protocols & Data
Workflow for Optimizing Reductive Amination
Here is a logical workflow for optimizing the reductive amination of 2-thiophenecarboxaldehyde.
Caption: A stepwise workflow for optimizing the reductive amination process.
Comparative Table of Common Reducing Agents
| Reducing Agent | Common Solvents | Key Advantages | Potential Issues |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE), Dichloromethane (DCM), THF | Mild and selective for imines over aldehydes; tolerant of many functional groups.[2][14][16] | Water-sensitive; less effective in protic solvents like methanol.[16] |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH), Ethanol (EtOH) | Stable in mildly acidic aqueous solutions; selective for imines.[2][11][16] | Highly toxic (cyanide byproduct); pH control is critical.[10][13] |
| Sodium Borohydride (NaBH₄) | Methanol (MeOH), Ethanol (EtOH) | Inexpensive and readily available. | Can reduce the starting aldehyde; typically requires pre-formation of the imine.[11][16] |
| Catalytic Hydrogenation (H₂/Pd-C) | Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc) | "Green" reducing agent; high yielding.[2][15] | Requires specialized equipment (hydrogenator); may reduce other functional groups. |
Detailed Protocol: Synthesis of N-Benzyl-1-(thiophen-2-yl)methanamine
This protocol provides a starting point for the synthesis of a representative secondary amine from 2-thiophenecarboxaldehyde.
Materials:
-
2-Thiophenecarboxaldehyde
-
Benzylamine
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add 2-thiophenecarboxaldehyde (1.0 eq) and 1,2-dichloroethane (DCE) to make an approximately 0.2 M solution.
-
Add benzylamine (1.1 eq) to the solution and stir at room temperature for 30 minutes to allow for imine formation.
-
In one portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Note: The reaction may be mildly exothermic.
-
Stir the reaction at room temperature and monitor its progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution. Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCE (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Expected Product: N-Benzyl-1-(thiophen-2-yl)methanamine[18][19][20]
IV. Mechanistic Insights
Understanding the underlying mechanism can aid in troubleshooting.
Caption: The general mechanism of reductive amination.
The reaction proceeds via nucleophilic attack of the amine on the aldehyde to form a hemiaminal intermediate.[2] This is followed by a dehydration step, often catalyzed by a small amount of acid, to form an imine (or its protonated form, an iminium ion).[10] The reducing agent then delivers a hydride to the electrophilic carbon of the imine, yielding the final amine product.[10]
V. References
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR.
-
Recent Advances in Reductive Amination Catalysis and Its Applications. ResearchGate.
-
The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control (2002). SciSpace.
-
Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen. Chemical Reviews.
-
Reductive Amination, and How It Works. Master Organic Chemistry.
-
Reductive amination. Wikipedia.
-
Myers Chem 115. Harvard University.
-
Reductive Amination - Common Conditions. Organic Chemistry Portal.
-
Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews.
-
Reductive Aminations with Metal Catalysts. Encyclopedia.pub.
-
Reductive amination process and products. Aldehydes and ketones are... ResearchGate.
-
Optimization of the reaction conditions for the reductive amination of aldehydes). a. ResearchGate.
-
Hitchhiker's guide to reductive amination. Organic Chemistry Portal.
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.
-
Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry.
-
Application Note – Reductive Amination. Sigma-Aldrich.
-
Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit.
-
pH-regulated formation of side products in the reductive amination approach for differential labeling of peptides in relative quantitative experiments. PubMed.
-
Borch Reductive Amination. Chem-Station.
-
Benzyl(thiophen-2-ylmethyl)amine 73325-61-8 wiki. Guidechem.
-
Reductive Amination. GSK.
-
Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit.
-
What's wrong with my reductive amination? I barely got any product. Reddit.
-
Ways to reduce the bis amination during a reductive amination? Reddit.
-
What are the difficulties associated with reductive amination? How to control byproduct formation? ResearchGate.
-
pH control of the reaction mechanism: interactions of the Au(i)-NHC complex with thioredoxin reductase (modeled by cysteine and selenocysteine); ab initio and DFT calculations. RSC Publishing.
-
Aldehyde not reacting in reductive amination reaction, thoughts? ResearchGate.
-
73325-61-8|N-Benzyl-1-(thiophen-2-yl)methanamine. BLDpharm.
-
N-Benzyl-1-(thiophen-2-yl)MethanaMine | 73325-61-8. ChemicalBook.
-
Technical Support Center: Synthesis of (1-Benzyl-1H-indol-5-yl)methanamine. Benchchem.
-
Process for the preparation of N-benzylamines. Google Patents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. (PDF) The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control (2002) | Silvia Gomez | 541 Citations [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 15. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 16. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 17. benchchem.com [benchchem.com]
- 18. Page loading... [guidechem.com]
- 19. 73325-61-8|N-Benzyl-1-(thiophen-2-yl)methanamine|BLD Pharm [bldpharm.com]
- 20. N-Benzyl-1-(thiophen-2-yl)MethanaMine | 73325-61-8 [m.chemicalbook.com]
Technical Support Center: Purification of N-Ethyl-(2-thienylmethyl)amine
Welcome to the technical support guide for the purification of N-Ethyl-(2-thienylmethyl)amine. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges in isolating this target compound from common synthetic side products. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and adapt these methods to your specific experimental context.
Introduction: The Synthetic Landscape
This compound is most commonly synthesized via the reductive amination of 2-thiophenecarboxaldehyde with ethylamine.[1] This process involves the formation of an intermediate imine, which is then reduced to the final secondary amine product. While efficient, this reaction can generate a predictable profile of impurities that complicate the isolation of the desired compound. Understanding the origin and properties of these side products is the first step toward a successful purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from the reductive amination synthesis?
A1: The impurity profile is directly related to the reactants and the reaction mechanism. The primary impurities you are likely to encounter are:
-
Unreacted Starting Materials: 2-thiophenecarboxaldehyde and residual reducing agents or their byproducts.
-
Over-Alkylation Product: N,N-diethyl-(2-thienylmethyl)amine (a tertiary amine) formed if the newly synthesized secondary amine reacts further.
-
Aldehyde Reduction Product: (2-thienyl)methanol, which is formed if the reducing agent directly reduces the starting aldehyde before imine formation can occur.[2]
-
Under-Alkylation Product: (2-thienylmethyl)amine (a primary amine), though this is less common when using ethylamine directly and more of a concern in reactions aiming for mono-alkylation of ammonia.[3]
Q2: My crude product is a dark oil. Which purification method should I start with?
A2: For a crude, oily mixture containing both basic (amine) and neutral (aldehyde, alcohol) components, an acid-base liquid-liquid extraction is the most effective initial purification step.[4][5] This technique leverages the basicity of the amine to selectively separate it from neutral or acidic impurities. It is a robust, scalable, and cost-effective first pass that significantly simplifies subsequent purification steps.
Q3: When should I choose vacuum distillation over column chromatography?
A3: The choice depends on scale, the nature of the impurities, and available equipment.
-
Vacuum Distillation is ideal for larger quantities (multi-gram to kilogram scale) and for separating components with a significant difference in boiling points (typically >20-30 °C).[6] It is particularly effective at removing non-volatile residues or very high-boiling impurities.
-
Flash Column Chromatography is the method of choice for smaller laboratory scales (milligram to gram) or when impurities have boiling points very close to your product but differ in polarity.[7] For instance, it is highly effective at separating the desired secondary amine from the less polar tertiary amine byproduct.
Q4: How can I confirm the purity and identity of my final product?
A4: A combination of analytical techniques is necessary for unambiguous confirmation:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the purity (as a percentage of the total ion count) and confirms the molecular weight of your compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the exact structure of the molecule. The proton NMR will show characteristic signals for the ethyl group, the methylene bridge, and the thienyl ring protons. The absence of aldehyde or alcohol proton signals is a key indicator of purity.
-
Thin-Layer Chromatography (TLC): A quick and easy method to assess purity. A pure compound should ideally show a single spot.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low yield after acid-base extraction. | 1. Incomplete extraction of the amine into the acidic aqueous layer.2. Emulsion formation during extraction.3. Aqueous layer was not made sufficiently basic before back-extraction. | 1. Perform multiple extractions (3-4 times) with the acidic solution. Check the pH of the aqueous layer to ensure it is strongly acidic (pH 1-2).2. To break emulsions, add a small amount of brine (saturated NaCl solution) or allow the mixture to stand for a longer period.3. Ensure the pH of the aqueous layer is >12 before attempting to extract the free amine back into the organic solvent. Use a pH meter or pH paper for confirmation. |
| Product co-elutes with an impurity during column chromatography. | 1. The solvent system (eluent) has suboptimal polarity.2. The column is overloaded with crude material. | 1. Systematically adjust the eluent polarity. Start with a non-polar solvent (e.g., hexanes) and gradually add a more polar solvent (e.g., ethyl acetate). A common starting point for amines is a gradient of 0% to 20% ethyl acetate in hexanes, often with 0.5-1% triethylamine added to the eluent to prevent the amine from streaking on the silica gel.2. Use a larger column or reduce the amount of material loaded. A general rule is to use a mass ratio of silica gel to crude product of at least 50:1. |
| Product decomposes during distillation. | 1. The distillation temperature is too high, causing thermal degradation.2. Presence of oxygen at high temperatures causing oxidation.[6] | 1. Use a high-vacuum pump to lower the boiling point of the amine. Ensure the vacuum is stable before heating.2. Perform the distillation under an inert atmosphere (e.g., nitrogen or argon bleed) to prevent oxidation. |
| The purified amine turns dark upon standing. | Air oxidation of the amine. Thiophene-containing compounds can also be sensitive to light and air. | Store the purified amine in an amber vial under an inert atmosphere (argon or nitrogen) and refrigerate.[6] |
Experimental Protocols & Methodologies
Core Purification Workflow
The following diagram outlines the decision-making process for purifying this compound.
Caption: Decision workflow for purification.
Protocol 1: Acid-Base Liquid-Liquid Extraction
This protocol is designed to separate the basic amine product from neutral impurities like unreacted aldehyde and by-product alcohol.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel. Use approximately 10 mL of solvent per gram of crude material.
-
Acidic Wash: Add an equal volume of 1 M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 1-2 minutes.
-
Separation: Allow the layers to separate. The protonated amine salts will be in the bottom aqueous layer, while neutral impurities remain in the top organic layer. Drain the aqueous layer into a clean flask.
-
Repeat Extraction: Repeat the acidic wash (steps 2-3) on the organic layer two more times to ensure complete extraction of all basic components. Combine all aqueous extracts.
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 5 M sodium hydroxide (NaOH) solution with stirring until the pH is strongly basic (pH > 12). The protonated amine will be converted back to its freebase form, which may appear as a cloudy precipitate or an oil.
-
Back-Extraction: Return the basic aqueous solution to the separatory funnel. Add a fresh portion of the organic solvent (e.g., ethyl acetate) and extract the free amine back into the organic layer.
-
Isolate Product: Drain the organic layer. Repeat the back-extraction two more times. Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude amine mixture, now free of neutral impurities.
Protocol 2: Purification by Vacuum Distillation
This method is effective if the main impurity is the higher-boiling tertiary amine.
-
Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Charge Flask: Place the crude amine from the acid-base extraction into the distillation flask with a magnetic stir bar.
-
Apply Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully apply vacuum. The mixture may bubble as residual solvent is removed.
-
Heating: Once a stable vacuum is achieved, begin heating the distillation flask using a heating mantle. Stir the contents to ensure even heating.
-
Collect Fractions: Collect any low-boiling fractions first (forerun). As the temperature stabilizes at the boiling point of your product, switch to a clean receiving flask and collect the main fraction. The boiling point will depend on the vacuum level.
-
Completion: Stop the distillation when the temperature begins to rise again or when only a small amount of dark residue remains. Release the vacuum before turning off the heat to prevent bumping of the residue.
Protocol 3: Flash Column Chromatography
This is the preferred method for high-purity separation at the lab scale.
-
Column Packing: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude amine in a minimal amount of the chromatography eluent or a stronger solvent like dichloromethane. Pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
-
Elution: Begin eluting the column with a low-polarity solvent system (e.g., 98:2 Hexane:Ethyl Acetate + 0.5% Triethylamine). The triethylamine is crucial to prevent the amine from streaking on the acidic silica gel.
-
Gradient: Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate) to elute the compounds. The less polar tertiary amine will elute before the more polar secondary amine product.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Side Reaction and Impurity Overview
The following diagram illustrates the relationship between the main reaction and common side reactions.
Caption: Synthesis pathway and common side products.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Preparation of 2-(2'-thienyl) alkylamines and derivatives thereof and synthesis of 4,5,6,7- thieno [3,2-c] pyridine derivatives therefrom - Patent 0439404 [data.epo.org]
- 4. benchchem.com [benchchem.com]
- 5. US3470251A - Separation and purification of secondary alkyl primary amines - Google Patents [patents.google.com]
- 6. Sciencemadness Discussion Board - purifying secondary amine - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. jocpr.com [jocpr.com]
Technical Support Center: N-Alkylation of Thienylmethylamine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the N-alkylation of thienylmethylamine. This guide is designed to provide expert advice, troubleshooting strategies, and answers to frequently asked questions encountered during the synthesis of N-alkylated thienylmethylamines. As Senior Application Scientists, we combine deep technical knowledge with practical, field-tested insights to help you navigate the complexities of your experimental work.
Troubleshooting Guide
This section addresses specific issues you may encounter during the N-alkylation of thienylmethylamine, providing potential causes and actionable solutions.
Question 1: My reaction is showing multiple spots on TLC, and the yield of my desired mono-alkylated product is low. What are the likely byproducts and how can I minimize them?
Answer:
Low yields of the desired mono-alkylated product are most commonly due to overalkylation , a frequent issue in the N-alkylation of primary amines.[1][2][3] The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to a second alkylation event that forms a tertiary amine, and potentially even a quaternary ammonium salt.[4][5]
Potential Byproducts:
-
Di-alkylation Product (Tertiary Amine): The most common byproduct, resulting from the secondary amine reacting with another equivalent of the alkylating agent.
-
Quaternary Ammonium Salt: Formed if the tertiary amine undergoes further alkylation. This is often insoluble and may precipitate from the reaction mixture.
-
Unreacted Starting Material: Incomplete conversion of the thienylmethylamine.
Strategies to Minimize Overalkylation:
-
Control Stoichiometry: Use a large excess of thienylmethylamine relative to the alkylating agent. This statistically favors the alkylation of the primary amine over the newly formed secondary amine.
-
Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise over an extended period can help maintain a low concentration, reducing the likelihood of the secondary amine competing for it.
-
Choice of Base and Solvent: The choice of base and solvent can influence the reaction rate and selectivity. Weaker bases and less polar solvents can sometimes slow down the second alkylation step more significantly than the first. For less reactive amines, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (tBuOK) might be necessary, but these can also promote overalkylation. Common bases include potassium carbonate (K₂CO₃) and triethylamine (TEA). Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are often used.[6]
-
Protecting Group Strategy: While more synthetically intensive, using a protecting group on the amine can ensure mono-alkylation. For example, formation of a trifluoroacetyl derivative allows for mono-methylation, followed by deprotection.[7]
-
Reductive Amination: This is often a more controlled method for N-alkylation.[8][9] Reacting thienylmethylamine with an aldehyde or ketone to form an imine, which is then reduced in situ, can provide the desired secondary amine with minimal overalkylation.[10]
Troubleshooting Workflow for Overalkylation:
References
- 1. Benzo[b]thiophene-2-carbaldehyde | MDPI [mdpi.com]
- 2. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. N-Benzyl-N-(methoxymethyl)-N-TMS-methylamine - Enamine [enamine.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 7. Preparation of Sulfilimines by Sulfur-Alkylation of N-Acyl Sulfenamides with Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of N-Ethyl-(2-thienylmethyl)amine
Welcome to the technical support center for the synthesis of N-Ethyl-(2-thienylmethyl)amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction yields and overcome common synthetic challenges.
I. Troubleshooting Guide: Addressing Low Reaction Yield
Low yield is a frequent challenge in organic synthesis. This section provides a structured approach to identifying and resolving the root causes of suboptimal yields in the synthesis of this compound, primarily focusing on the reductive amination pathway.
Question: My reductive amination of thiophene-2-carboxaldehyde with ethylamine is resulting in a low yield. What are the potential causes and how can I improve it?
Answer:
Low yields in the reductive amination for synthesizing this compound can stem from several factors, ranging from suboptimal reaction conditions to the choice of reagents. A systematic troubleshooting approach is crucial.
1. Inefficient Imine Formation
The first critical step in reductive amination is the formation of the imine intermediate from thiophene-2-carboxaldehyde and ethylamine.[1] This reaction is an equilibrium process, and the presence of water can shift the equilibrium back towards the starting materials.[1]
-
Troubleshooting Steps:
-
Water Scavenging: Ensure all reagents and solvents are anhydrous. The use of a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves, can be beneficial. In some cases, a Dean-Stark apparatus can be used to azeotropically remove water.
-
pH Control: The reaction is typically favored under weakly acidic conditions (pH 4-5), which catalyze imine formation.[2] However, strongly acidic conditions can protonate the amine, rendering it non-nucleophilic. Acetic acid is a commonly used catalyst.[3][4]
-
Reaction Time: Allow sufficient time for imine formation before adding the reducing agent, especially when using a stepwise procedure.[5][6] Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can help determine the optimal time for imine formation.
-
2. Suboptimal Reducing Agent or Conditions
The choice and handling of the reducing agent are paramount for a successful reduction of the imine to the desired amine.
-
Common Reducing Agents & Considerations:
| Reducing Agent | Advantages | Disadvantages & Troubleshooting |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) | Mild and selective for imines over carbonyls.[1][4][7] Tolerates a wide range of functional groups.[3][4] | Water-sensitive; not compatible with methanol.[5][7] Use in aprotic solvents like 1,2-dichloroethane (DCE), tetrahydrofuran (THF), or dichloromethane (DCM).[3][5][6] |
| Sodium Cyanoborohydride (NaBH₃CN) | Stable in weakly acidic conditions and effective for one-pot reactions.[1][2] | Highly toxic due to the potential release of cyanide gas, especially under acidic conditions. Handle with extreme caution in a well-ventilated fume hood. |
| Sodium Borohydride (NaBH₄) | Less expensive and readily available.[7] | Can reduce the starting aldehyde in addition to the imine, leading to the formation of 2-thiophenemethanol as a byproduct.[1][2][5] To minimize this, add NaBH₄ after sufficient time has been allowed for imine formation.[5] |
| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | "Green" chemistry approach with high atom economy.[1][8][9] | Can be non-selective and may reduce other functional groups.[10] The catalyst can be poisoned by sulfur-containing compounds like thiophene.[1] |
3. Side Reactions and Byproduct Formation
Several side reactions can compete with the desired reductive amination, leading to a decreased yield of this compound.
-
Common Side Reactions:
-
Over-alkylation: The product, a secondary amine, can react with another molecule of the aldehyde and undergo a second reductive amination to form a tertiary amine.[11][12] To minimize this, use a slight excess of the primary amine (ethylamine).
-
Aldehyde Reduction: As mentioned, non-selective reducing agents can reduce the starting aldehyde to the corresponding alcohol (2-thiophenemethanol).[8] Using a milder, more selective reducing agent like STAB can mitigate this.[1][7]
-
Aldol Condensation: Under basic conditions, the aldehyde can undergo self-condensation. Maintaining neutral or weakly acidic conditions is crucial.
-
4. Purification Challenges
Even with a successful reaction, losses during workup and purification can significantly impact the final yield.
-
Purification Strategies:
-
Acid-Base Extraction: Being a basic compound, this compound can be separated from neutral byproducts by extraction into an acidic aqueous solution, followed by basification and re-extraction into an organic solvent.
-
Column Chromatography: Silica gel chromatography can be effective for purification. However, the basicity of the amine can lead to tailing on the column. To counteract this, a small amount of a volatile base like triethylamine can be added to the eluent.
-
Workflow for Troubleshooting Low Yield
Below is a DOT script for a Graphviz diagram illustrating a logical workflow for troubleshooting low yields.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. Sodium triacetoxyborohydride [organic-chemistry.org]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 7. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 8. Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. | Semantic Scholar [semanticscholar.org]
- 10. pcliv.ac.uk [pcliv.ac.uk]
- 11. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Reaction Monitoring of N-Ethyl-(2-thienylmethyl)amine Synthesis by TLC
Welcome to the Technical Support Center for monitoring the synthesis of N-Ethyl-(2-thienylmethyl)amine via Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for this specific application. As Senior Application Scientists, we aim to combine technical precision with practical, field-tested insights to ensure the success of your experiments.
The synthesis of this compound, commonly achieved through the reductive amination of thiophene-2-carboxaldehyde with ethylamine, is a foundational reaction in many synthetic workflows. Accurate monitoring of this reaction is critical for determining reaction completion, optimizing conditions, and ensuring product purity. TLC is an indispensable tool for this purpose, offering a rapid, inexpensive, and effective method for qualitative analysis.[1][2][3][4]
This guide is structured to address the most common challenges and questions that arise during the TLC monitoring of this reaction.
Frequently Asked Questions (FAQs)
Here, we address some of the fundamental questions you may have when setting up your TLC for this reaction.
Q1: What is the best stationary phase for the TLC analysis of this compound synthesis?
For the separation of the reactants (thiophene-2-carboxaldehyde, ethylamine) and the product (this compound), standard silica gel plates (Silica Gel 60 F254) are the most common and effective choice.[1][2] Silica gel is a polar stationary phase that will interact differently with the starting materials and the product based on their polarities.
Q2: How do I choose an appropriate mobile phase (solvent system) for this reaction?
The key is to find a solvent system that provides good separation between the starting aldehyde and the product amine. A mixture of a non-polar solvent and a slightly more polar solvent is typically a good starting point.
-
Initial Recommendation: A mixture of hexanes and ethyl acetate (e.g., in a 7:3 or 8:2 ratio) is a versatile starting point for many organic reactions.[5][6]
-
Adjusting Polarity:
-
For Amines: Amines can sometimes streak on silica plates due to their basicity. Adding a small amount of a base, such as triethylamine (0.1-2.0%), to the mobile phase can help to produce sharper, more defined spots.[7]
Q3: How do I visualize the spots on the TLC plate?
Since thiophene-2-carboxaldehyde and this compound are likely colorless, a visualization technique is required.[1]
-
UV Light (Non-destructive): The thiophene ring in both the starting material and the product is a chromophore that should absorb UV light. Commercially available TLC plates often contain a fluorescent indicator that glows green under short-wave UV light (254 nm).[8][9] The compounds will appear as dark spots where they quench this fluorescence. This method is non-destructive and should always be the first choice.[9][10]
-
Iodine Chamber (Semi-destructive): Exposing the plate to iodine vapor is a common method for visualizing organic compounds.[8][9] The iodine will form colored complexes with the compounds, appearing as brownish spots.[8][9] These spots will fade over time, so it's important to circle them with a pencil immediately.[9]
-
Potassium Permanganate Stain (Destructive): A potassium permanganate (KMnO₄) stain is a good general-purpose stain that reacts with compounds that can be oxidized, such as aldehydes and amines. The plate is dipped in or sprayed with the stain and may require gentle heating.[11][12] The spots will appear as yellow to brown on a purple background.
Q4: How do I interpret the TLC plate to monitor the reaction progress?
To effectively monitor the reaction, it's crucial to spot three lanes on your TLC plate:[3]
-
Lane 1 (Starting Material): A spot of the starting material (thiophene-2-carboxaldehyde).
-
Lane 2 (Co-spot): A spot of the starting material with the reaction mixture spotted directly on top of it.
-
Lane 3 (Reaction Mixture): A spot of the reaction mixture.
As the reaction progresses, you should observe the disappearance of the starting material spot in the reaction mixture lane and the appearance of a new spot for the product. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[13]
Experimental Protocol: Step-by-Step TLC Monitoring
This protocol provides a detailed methodology for monitoring the synthesis of this compound.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber with a lid
-
Capillary tubes for spotting
-
Pencil
-
Ruler
-
Mobile phase (e.g., 7:3 hexanes:ethyl acetate with 0.5% triethylamine)
-
Visualization tools (UV lamp, iodine chamber, or potassium permanganate stain)
Procedure:
-
Prepare the Developing Chamber: Pour the mobile phase into the chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber with solvent vapor. Cover with the lid and let it equilibrate for 5-10 minutes.
-
Prepare the TLC Plate: With a pencil, gently draw a starting line (origin) about 1 cm from the bottom of the TLC plate.[1] Mark three small, evenly spaced points on this line for your spots.
-
Spot the Plate:
-
In the first lane, use a capillary tube to apply a small spot of a dilute solution of your starting material, thiophene-2-carboxaldehyde.
-
In the second lane (co-spot), apply a spot of the starting material, and then carefully spot the reaction mixture directly on top of it.
-
In the third lane, apply a small spot of your reaction mixture.[3]
-
Ensure the spots are small and concentrated to avoid streaking.[12] You can achieve this by applying the sample multiple times in the same spot, allowing the solvent to evaporate between applications.[7][14]
-
-
Develop the Plate: Carefully place the TLC plate into the developing chamber, ensuring the origin line is above the solvent level.[1][14] Cover the chamber and allow the solvent to travel up the plate by capillary action.[1]
-
Mark the Solvent Front: Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.[1]
-
Visualize and Analyze:
-
Allow the plate to dry completely.
-
Visualize the spots using a UV lamp first. Circle any visible spots with a pencil.[9]
-
If necessary, use a secondary visualization method like an iodine chamber or a chemical stain.
-
Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) The Rf value is a characteristic of a compound under a specific set of TLC conditions.[12]
-
Data Summary: Expected TLC Results
The following table summarizes the expected polarities and approximate Rf values for the compounds involved in the reaction. Note that the actual Rf values will depend on the exact solvent system and experimental conditions.
| Compound | Structure | Expected Polarity | Expected Rf Value (Approx.) |
| Thiophene-2-carboxaldehyde (Starting Material) | More Polar | Lower Rf | |
| This compound (Product) | Less Polar | Higher Rf |
Note: The polarity of the imine intermediate will be different from both the starting material and the final product.
Troubleshooting Guide
Even with a well-defined protocol, issues can arise. This section addresses common problems and provides solutions.[7][14][15]
| Problem | Possible Cause(s) | Solution(s) |
| Streaking or Elongated Spots | - Sample is too concentrated.[1][7][14] - The compound is strongly acidic or basic (in this case, the amine product).[1][7] - The compound is decomposing on the silica plate.[15] | - Dilute the sample before spotting.[1][7] - Add a small amount of triethylamine (0.1-2.0%) to the mobile phase to suppress the basicity of the amine.[7] - Perform a 2D TLC to check for decomposition.[15][16] |
| Spots are Not Visible | - The sample is too dilute.[1][7][14] - The compound is not UV-active. - The solvent level in the chamber was above the origin line.[1][14] | - Concentrate the sample or spot multiple times in the same location.[7][14] - Use an alternative visualization method like an iodine chamber or a chemical stain.[7][8] - Ensure the origin line is above the solvent level when placing the plate in the chamber.[1][14] |
| Spots with the Same Rf Value | - The polarity of the starting material and product are very similar in the chosen solvent system.[15] | - Try a different mobile phase. Experiment with different solvent ratios or different solvents altogether to improve separation.[15] |
| Spots are Too Close to the Baseline | - The mobile phase is not polar enough.[7][8] | - Increase the proportion of the more polar solvent in your mobile phase.[7][8] |
| Spots are Too Close to the Solvent Front | - The mobile phase is too polar.[7][8] | - Decrease the proportion of the more polar solvent in your mobile phase.[7][8] |
| Uneven Solvent Front | - The TLC plate was not placed vertically in the chamber. - The bottom of the plate is not flat. - The adsorbent has flaked off the plate.[14] | - Ensure the plate is placed evenly and vertically in the chamber. - Check that the bottom of the plate is smooth. - Handle TLC plates carefully to avoid disturbing the adsorbent layer. |
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common TLC issues.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemscene.com [chemscene.com]
- 5. Chromatography [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. silicycle.com [silicycle.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. silicycle.com [silicycle.com]
- 11. faculty.fiu.edu [faculty.fiu.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. Chromatography [chem.rochester.edu]
- 16. Troubleshooting Manufacturers - Canada Troubleshooting Factory & Suppliers [santaisci.com]
Purification of "N-Ethyl-(2-thienylmethyl)amine" from unreacted starting materials
Welcome to the technical support center for the purification of N-Ethyl-(2-thienylmethyl)amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for obtaining highly pure this compound, a crucial intermediate in many synthetic pathways. As your dedicated application scientist, I will guide you through the nuances of post-reaction workup and purification, ensuring you can confidently address challenges and achieve your desired product purity.
Frequently Asked Questions (FAQs)
Here, we address some of the most common issues encountered during the purification of this compound from a reductive amination reaction mixture.
Q1: After my reaction, I have a crude mixture containing my desired product, unreacted 2-thiophenecarboxaldehyde, and residual ethylamine. What is the most straightforward purification method?
A1: For this specific mixture, an acid-base extraction is the most efficient initial purification step.[1][2][3] This technique leverages the basicity of your target secondary amine to separate it from the neutral aldehyde starting material. The highly volatile ethylamine is typically removed during solvent evaporation, but any remainder will also be separated during the extraction.
Q2: I performed an acid-base extraction, but my final yield is lower than expected. What could be the cause?
A2: Low yields after an acid-base extraction can stem from several factors:
-
Incomplete Extraction: The pH of the aqueous acid may not have been low enough to fully protonate and dissolve all of the this compound.
-
Incomplete Basification: During the final step of regenerating the free amine, if the pH of the aqueous layer is not sufficiently basic, your product will not fully precipitate or separate from the aqueous layer.
-
Emulsion Formation: Emulsions can form at the interface of the organic and aqueous layers, trapping your product.
-
Product Solubility: While the free amine has low water solubility, some product may remain in the aqueous layer, especially if large volumes of water are used.
Q3: My TLC analysis of the purified product still shows a spot corresponding to the 2-thiophenecarboxaldehyde. How can I remove this impurity?
A3: If residual aldehyde remains after an acid-base extraction, it suggests the initial extraction was not performed with optimal efficiency. To remove the remaining aldehyde, column chromatography is the recommended next step. Using an amine-functionalized silica column or a standard silica column with a mobile phase containing a small amount of a basic modifier like triethylamine can effectively separate the more polar aldehyde from your less polar amine product.[4][5]
Q4: Can I use distillation to purify this compound?
A4: Yes, vacuum distillation is a viable method, especially for larger-scale purifications, provided there is a significant difference in the boiling points of the components. Given the physical properties of the compounds involved, this method can be quite effective.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Ethylamine | 45.09 | 16.6[6] |
| 2-Thiophenecarboxaldehyde | 112.15 | 198[7][8][9] |
| This compound | 141.23 | 191.6 ± 15.0 (Predicted)[10] |
As ethylamine is a gas at room temperature, it is easily removed.[6][11][12] The boiling points of the aldehyde and the product are relatively close, so fractional distillation under reduced pressure is necessary to achieve good separation.
Troubleshooting Guides
Issue 1: Persistent Emulsion During Acid-Base Extraction
Symptoms: A thick, stable layer forms between the organic and aqueous phases, which does not resolve upon standing.
Root Causes & Solutions:
-
Vigorous Shaking: Shaking the separatory funnel too aggressively can lead to the formation of stable emulsions.
-
Solution: Use gentle, swirling inversions to mix the layers.
-
-
High Concentration of Amine Salt: The salt of your product can act as a surfactant.
-
Solution: Dilute the mixture with more organic solvent and water.
-
-
Presence of Particulate Matter: Insoluble byproducts can stabilize emulsions.
-
Solution: Filter the crude reaction mixture before extraction.
-
-
Breaking a Stubborn Emulsion:
-
Add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous phase can help break the emulsion.
-
Gently warm the separatory funnel in a warm water bath.
-
If the emulsion persists, filter the entire mixture through a pad of Celite®.
-
Issue 2: Tailing or Streaking on Silica Gel TLC/Column Chromatography
Symptoms: The spot for your amine product on a TLC plate is elongated, or the peak during column chromatography is broad with a trailing edge.
Root Causes & Solutions:
-
Acid-Base Interaction: The acidic nature of silica gel strongly interacts with the basic amine, leading to poor chromatographic performance.[5]
-
Solution 1 (Mobile Phase Modification): Add a small percentage (0.5-2%) of a volatile base, such as triethylamine or ammonia (as a solution in methanol), to your eluent system. This will neutralize the acidic sites on the silica gel.
-
Solution 2 (Alternative Stationary Phase): Use an amine-functionalized silica column .[4][13][14] These columns provide a basic surface, which eliminates the need for mobile phase modifiers and often results in sharper peaks and better separation.[4][13]
-
Detailed Purification Protocols
Protocol 1: Acid-Base Extraction
This protocol is designed for the initial purification of this compound from unreacted 2-thiophenecarboxaldehyde.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent that is immiscible with water, such as diethyl ether or dichloromethane (DCM).
-
Acidic Wash:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of 1M hydrochloric acid (HCl).
-
Stopper the funnel, and gently invert it several times, venting frequently to release any pressure.
-
Allow the layers to separate. The protonated amine salt will be in the aqueous (bottom) layer, while the unreacted aldehyde remains in the organic (top) layer.
-
Drain the aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with 1M HCl to ensure all the amine has been extracted. Combine the aqueous extracts.
-
-
Removal of Neutral Impurities: Wash the combined aqueous extracts with a fresh portion of the organic solvent to remove any remaining neutral impurities. Discard the organic layer.
-
Basification and Re-extraction:
-
Cool the acidic aqueous solution in an ice bath.
-
Slowly add a concentrated base, such as 6M sodium hydroxide (NaOH), with stirring until the solution is strongly basic (pH > 12, check with pH paper). The deprotonated amine will precipitate or form an oily layer.
-
Extract the free amine back into a fresh portion of the organic solvent (e.g., diethyl ether or DCM).
-
Repeat the extraction twice more with fresh organic solvent.
-
-
Drying and Concentration:
-
Combine the organic extracts.
-
Dry the organic solution over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Caption: Workflow for Acid-Base Extraction.
Protocol 2: Column Chromatography
This protocol is for the fine purification of this compound, particularly for removing residual 2-thiophenecarboxaldehyde.
Step-by-Step Methodology:
-
Select Stationary Phase:
-
Determine Eluent System:
-
Use thin-layer chromatography (TLC) to find a suitable solvent system. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate).
-
If using standard silica gel (Option B), add 0.5-2% triethylamine to the eluent mixture to prevent tailing.
-
Aim for an Rf value of ~0.3 for the product spot.
-
-
Pack the Column:
-
Prepare a slurry of the chosen stationary phase in the non-polar solvent.
-
Carefully pack the column, ensuring there are no air bubbles or cracks.
-
-
Load the Sample:
-
Dissolve the crude amine in a minimal amount of the eluent or a compatible solvent (like DCM).
-
Alternatively, for less soluble samples, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
-
Elute and Collect Fractions:
-
Begin eluting with the determined solvent system.
-
Collect fractions and monitor them by TLC to identify which fractions contain the pure product.
-
-
Combine and Concentrate:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure to obtain the final purified product.
-
Caption: Troubleshooting Purification Issues.
By following these guidelines and protocols, you will be well-equipped to purify this compound to a high degree of purity, ready for its downstream applications.
References
- 1. vernier.com [vernier.com]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. biotage.com [biotage.com]
- 5. biotage.com [biotage.com]
- 6. Ethylamine | 75-04-7 [chemicalbook.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. 2-Thiophenecarboxaldehyde 98 98-03-3 [sigmaaldrich.com]
- 9. 2-Thiophenecarboxaldehyde | 98-03-3 [chemicalbook.com]
- 10. N-Ethyl-2-thienylamine | 58255-25-7 [amp.chemicalbook.com]
- 11. Ethylamine | C2H5NH2 | CID 6341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Ethylamine - Wikipedia [en.wikipedia.org]
- 13. teledyneisco.com [teledyneisco.com]
- 14. silicycle.com [silicycle.com]
"N-Ethyl-(2-thienylmethyl)amine" stability and storage conditions
Welcome to the technical support center for N-Ethyl-(2-thienylmethyl)amine (CAS: 58255-25-7). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound throughout your experiments. Here, we address common questions and troubleshooting scenarios to support the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
To ensure the long-term stability of this compound, it is recommended to store it under the following conditions:
-
Temperature: 2°C to 8°C.
-
Light: Protect from light by storing in an amber vial or in a dark location.
-
Atmosphere: For extended storage, an inert atmosphere (e.g., argon or nitrogen) is advisable as some amines can be sensitive to air.
These conditions are based on supplier recommendations and general knowledge of amine stability. Storing at refrigerated temperatures minimizes the rate of potential degradation reactions, while protection from light prevents photochemical decomposition.
Q2: What are the known incompatibilities of this compound?
As a secondary amine, this compound is incompatible with the following substances:
-
Strong Oxidizing Agents: These can lead to the oxidation of the amine functionality.
-
Strong Acids: Amines are basic and will react exothermically with strong acids to form salts. The thiophene ring itself can also be susceptible to polymerization under strongly acidic conditions.[1][2]
-
Acid Chlorides and Anhydrides: These will react with the amine to form amides.
It is crucial to avoid contact with these materials to prevent vigorous and potentially hazardous reactions.
Q3: What are the potential degradation pathways for this compound?
While specific degradation studies on this compound are not extensively documented, based on the chemical functionalities present (a secondary amine and a thiophene ring), the following degradation pathways are plausible:
-
Oxidation: The lone pair of electrons on the nitrogen atom makes it susceptible to oxidation. The sulfur atom in the thiophene ring can also be oxidized to form a thiophene-S-oxide, which is a reactive intermediate.[3][4]
-
Acid-Catalyzed Polymerization: The thiophene ring, especially under strongly acidic conditions and elevated temperatures, can undergo polymerization, leading to the formation of resinous materials.[1][2]
-
Photochemical Degradation: Exposure to light, particularly UV radiation, can potentially lead to the degradation of the compound. This is why storage in a light-protected container is recommended.
Q4: How can I assess the purity of my this compound sample?
Standard analytical techniques can be employed to assess the purity of this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify any volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.
Regularly assessing the purity of your sample, especially for older batches or those that may have been stored improperly, is crucial for obtaining reliable experimental results.
Troubleshooting Guide
This section addresses specific issues that researchers may encounter during their experiments with this compound.
Scenario 1: Inconsistent Reaction Yields or Unexpected Side Products
Possible Cause: Degradation of the this compound starting material.
Troubleshooting Steps:
-
Verify Purity: Re-analyze the purity of your this compound sample using one of the methods mentioned in the FAQ section.
-
Check Storage Conditions: Ensure that the compound has been stored at 2-8°C and protected from light.
-
Purification: If impurities are detected, consider purifying the amine before use. This can often be achieved by distillation or column chromatography. A general procedure for purification by column chromatography involves using silica gel and a solvent system such as Ethyl Acetate/Cyclohexane.[5]
Causality: The nucleophilicity of the amine is critical for many of its reactions. The presence of impurities or degradation products can interfere with the desired reaction pathway, leading to lower yields and the formation of side products.
Scenario 2: Reaction Mixture Turns Dark or Forms a Precipitate with an Acidic Reagent
Possible Cause: Acid-catalyzed polymerization of the thiophene ring.
Troubleshooting Steps:
-
Moderate Reaction Conditions: If possible, use milder acidic conditions or a non-protic acid catalyst.
-
Control Temperature: Run the reaction at a lower temperature to minimize the rate of polymerization.
-
Slow Addition: Add the acidic reagent slowly to the reaction mixture to control the exotherm and avoid localized high concentrations of acid.
Causality: The thiophene ring is an electron-rich aromatic system that can be susceptible to electrophilic attack. Under strongly acidic conditions, protonation can activate the ring towards polymerization.[1][2]
Visualizing Stability and Incompatibility
Key Storage and Handling Parameters
Caption: Key storage and handling parameters for this compound.
Experimental Protocols
Protocol 1: Purity Assessment by HPLC
This protocol provides a general guideline for assessing the purity of this compound. Method optimization may be required.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 235 nm (thiophene chromophore).
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Run a blank (solvent only) followed by the sample.
-
Integrate the peaks in the chromatogram.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
| Parameter | Value |
| Column | C18 Reverse-Phase |
| Mobile Phase | Acetonitrile/Water with 0.1% Acid |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 235 nm |
| Injection Volume | 10 µL |
References
Technical Support Center: Control of Over-alkylation in N-Ethyl-(2-thienylmethyl)amine Synthesis
Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with selectivity in the synthesis of N-Ethyl-(2-thienylmethyl)amine. Over-alkylation is a persistent issue in amine synthesis, leading to reduced yields of the desired secondary amine and complex purification challenges. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated protocol to help you achieve high-purity mono-alkylation.
Troubleshooting Guide: Isolating and Resolving Over-alkylation Issues
This section addresses specific experimental problems with direct, actionable advice.
Q1: My synthesis of this compound via direct alkylation with an ethyl halide is yielding a significant amount of the tertiary amine byproduct, N,N-Diethyl-(2-thienylmethyl)amine. What is causing this, and how can I suppress it?
A1: This is a classic and expected problem in direct amine alkylation.[1][2] The root cause is that your desired product, the secondary amine this compound, is often more nucleophilic than the starting primary amine (either ethylamine or 2-thienylmethylamine) due to the electron-donating nature of alkyl groups.[3][4] This creates a "runaway" reaction where the product effectively outcompetes the starting material for the remaining ethyl halide, leading to the formation of the tertiary amine.[3]
Solutions:
-
Manipulate Stoichiometry: The most straightforward approach is to use a large excess of the initial amine nucleophile relative to the alkylating agent.[5] By increasing the concentration of the starting amine, you statistically favor its reaction with the ethyl halide over the newly formed secondary amine.
-
Control Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes improve selectivity by reducing the rate of the second alkylation more than the first.
-
Slow Addition: Adding the alkylating agent slowly (e.g., via a syringe pump) to a solution containing the excess amine can help maintain a low concentration of the electrophile, further favoring the reaction with the more abundant starting amine.
-
-
Choice of Base: If you are using a base to neutralize the H-X acid formed during the reaction, ensure it is a non-nucleophilic, sterically hindered base like Hünig's base (N,N-Diisopropylethylamine).[6] Common bases like triethylamine can potentially act as nucleophiles themselves, while strong bases like hydroxides can create other side reactions.
-
Consider Alternative Solvents: Some studies have shown that using ionic liquids as solvents can markedly reduce the over-alkylation of primary amines.[7]
Comparative Summary of Direct Alkylation Strategies:
| Strategy | Principle | Expected Outcome | Key Consideration |
| Excess Amine (5-10 eq.) | Statistical Probability | Significant reduction in tertiary amine byproduct. | Requires removal of large amounts of unreacted starting amine during workup. |
| Slow Addition of Alkyl Halide | Maintain Low Electrophile Conc. | Improved selectivity for the secondary amine. | May require longer reaction times. |
| Lower Reaction Temperature | Kinetic Control | May favor the primary amine alkylation if activation energies differ sufficiently. | Reaction rates will be slower overall. |
| Use of Hünig's Base | Non-nucleophilic Acid Scavenger | Prevents side reactions from the base and cleanly neutralizes acid.[6] | Hünig's base can be expensive for large-scale synthesis. |
Q2: I chose reductive amination to avoid over-alkylation, but my GC-MS analysis still shows a peak corresponding to the tertiary amine. Why is this happening?
A2: Reductive amination is indeed the superior method for controlling mono-alkylation.[8] However, over-alkylation is still possible through a secondary reaction pathway. After your desired secondary amine, this compound, is formed, it can react with another molecule of thiophene-2-carboxaldehyde to form a hemiaminal, then an iminium ion. If this iminium ion is subsequently reduced, it will form a tertiary amine.
Solutions:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for reductive aminations precisely because it is mild and chemoselective. It is particularly effective at reducing the protonated imine intermediate while being less reactive towards the aldehyde/ketone starting material, minimizing side reactions.
-
Controlled Reagent Addition: Instead of adding all reagents at once, consider a stepwise approach. First, mix the thiophene-2-carboxaldehyde and ethylamine to allow for the formation of the imine intermediate. Then, add the reducing agent portion-wise or slowly. This ensures the reducing agent primarily encounters the desired imine rather than a mixture of starting materials and products.
-
pH Control: The rate of imine formation is often optimal under mildly acidic conditions (pH 4-6). Adding a small amount of acetic acid can catalyze imine formation without significantly hydrolyzing the final product.
Q3: How can I effectively separate my desired this compound from the over-alkylated tertiary amine byproduct during purification?
A3: The most reliable method for separating secondary and tertiary amines at the lab scale is column chromatography on silica gel.
-
Principle: The secondary amine has an N-H bond, making it more polar and capable of hydrogen bonding with the silica gel stationary phase. The tertiary amine lacks this N-H bond and is therefore less polar.
-
Elution: The less polar tertiary amine will elute from the column first, followed by the more polar desired secondary amine.
-
Sample Elution System: Start with a non-polar solvent like hexanes or petroleum ether and gradually increase the polarity by adding a more polar solvent like ethyl acetate. A typical gradient might be from 100% hexanes to 90:10 hexanes:ethyl acetate. Adding a small amount (0.5-1%) of triethylamine to the eluent system can prevent the amines from "streaking" on the silica gel by neutralizing acidic sites.
For industrial-scale purification, crystallization of a salt form (e.g., hydrochloride or malate salt) of the desired secondary amine might be a viable strategy to separate it from the tertiary amine impurity.[9]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemical principle driving over-alkylation?
A1: The core issue is a change in nucleophilicity and sterics. When a primary amine is alkylated to a secondary amine, the addition of an electron-donating alkyl group increases the electron density on the nitrogen atom, making the secondary amine a stronger nucleophile than the primary amine it was formed from.[3] Consequently, this newly formed, more reactive secondary amine begins to compete with the remaining primary amine for the alkylating agent, often winning this competition and leading to the tertiary amine. This is sometimes called a "runaway train" reaction.[3]
Q2: For a new synthesis campaign, which route is inherently better for producing this compound with high selectivity?
A2: Reductive amination is overwhelmingly the preferred method. [8] It is a one-pot procedure that generally offers much higher selectivity for secondary amines compared to direct alkylation. The reaction proceeds through an imine intermediate, and conditions can be finely tuned to favor the formation and reduction of this species to the desired mono-alkylated product. Direct alkylation should generally be avoided unless specific circumstances (e.g., substrate intolerance to reducing agents) necessitate it.[10]
Q3: Are there "greener" alternatives to using reactive alkyl halides for ethylation?
A3: Yes. A growing area of research focuses on using alcohols as alkylating agents, a process often called "borrowing hydrogen" or hydrogen autotransfer.[11] In these reactions, a catalyst (often based on ruthenium or iridium) temporarily oxidizes the alcohol (e.g., ethanol) to an aldehyde in situ.[12] This aldehyde then undergoes reductive amination with the amine, and the catalyst returns the hydrogen atoms. This method is highly atom-economical, with water being the only byproduct. While it may require more specialized catalysts and higher temperatures, it avoids the use of toxic and mutagenic alkyl halides.[11][12]
Validated Experimental Protocol: Reductive Amination
This protocol describes a reliable method for the synthesis of this compound using reductive amination, designed to maximize yield and minimize over-alkylation.
Reaction: Thiophene-2-carboxaldehyde + Ethylamine → this compound
Reagents & Materials:
-
Thiophene-2-carboxaldehyde (1.0 eq.)
-
Ethylamine (2.0 M solution in THF, 1.2 eq.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and nitrogen/argon atmosphere setup.
Procedure:
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add thiophene-2-carboxaldehyde (1.0 eq.) and anhydrous dichloromethane.
-
Imine Formation: Cool the solution to 0 °C using an ice bath. Slowly add the ethylamine solution (1.2 eq.) dropwise over 10 minutes. Allow the mixture to stir at 0 °C for 20 minutes, then let it warm to room temperature and stir for an additional 1 hour.
-
Reduction: In a separate flask, suspend sodium triacetoxyborohydride (1.5 eq.) in anhydrous DCM. Slowly add this suspension to the reaction mixture at room temperature. Note: The reaction may gently effervesce.
-
Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting aldehyde is consumed.
-
Workup: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution. Stir vigorously for 30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Washing & Drying: Combine the organic layers and wash with saturated brine solution. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate (e.g., 0% to 20% ethyl acetate) to yield the pure this compound.
References
- 1. Amine alkylation - Wikipedia [en.wikipedia.org]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide - Google Patents [patents.google.com]
- 10. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 11. chinesechemsoc.org [chinesechemsoc.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Column Chromatography Purification of N-Ethyl-(2-thienylmethyl)amine
Welcome to the technical support center for the purification of N-Ethyl-(2-thienylmethyl)amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure successful purification outcomes.
I. Troubleshooting Guide: Overcoming Common Purification Hurdles
This section addresses specific issues that may arise during the column chromatography purification of this compound, offering explanations for their causes and actionable solutions.
Issue 1: Poor Separation or No Elution of the Product
Symptoms:
-
The compound does not move from the origin on the TLC plate.
-
The product does not elute from the column, even with a high-polarity mobile phase.
-
Fractions collected contain little to no desired product.
Root Cause Analysis:
This compound is a basic compound. The stationary phase, silica gel, has a significant number of surface silanol groups (Si-OH) which are acidic.[1][2] These acidic sites can strongly interact with the basic amine through ionic interactions, leading to irreversible adsorption or very strong retention on the column.[1][3] This can result in low or no recovery of the product. In some cases, the strong interaction with the acidic silica can even cause degradation of the target compound.[4][5]
Solutions:
-
Mobile Phase Modification:
-
Addition of a Basic Modifier: Incorporate a small amount of a volatile base into your eluent system. Triethylamine (TEA) or ammonia (as a solution in methanol or aqueous form) are commonly used.[3][6][7] A typical starting concentration is 0.1-1% (v/v) of the total mobile phase volume.[6][7] The basic modifier competes with your amine for the acidic sites on the silica gel, effectively "neutralizing" the stationary phase and allowing your compound to elute.[3][8]
-
Solvent System Optimization: For this compound, a gradient elution starting from a non-polar solvent system like hexane/ethyl acetate and gradually increasing the polarity with a more polar solvent like methanol is often effective. A common mobile phase for amines is a mixture of dichloromethane (DCM) and methanol.[3]
-
-
Stationary Phase Deactivation/Alternative:
-
Pre-treatment of Silica Gel: Before packing the column, you can create a slurry of the silica gel in the mobile phase containing the basic modifier.[9] This ensures the silica is "deactivated" before the sample is loaded.
-
Use of Amino-Functionalized Silica: This type of stationary phase has aminopropyl groups bonded to the silica surface, which masks the acidic silanol groups.[2][10] This creates a more inert surface, ideal for the purification of basic compounds without the need for mobile phase modifiers.[2]
-
Alumina as an Alternative: Basic or neutral alumina can be a good alternative to silica gel for the purification of basic compounds.[11]
-
Issue 2: Peak Tailing or Streaking on TLC and Column
Symptoms:
-
On the TLC plate, the spot for your compound appears elongated or "streaky" rather than a tight, round spot.
-
During column chromatography, the compound elutes over a large number of fractions, leading to broad peaks and poor resolution.
Root Cause Analysis:
Peak tailing is another consequence of the strong interaction between the basic amine and the acidic silica gel.[1][8] The non-uniform nature of these interactions causes some molecules of the analyte to be retained longer than others, resulting in a "tailing" effect.
Solutions:
-
Addition of a Competing Base: As with poor separation, adding a basic modifier like triethylamine or ammonia to the mobile phase is a primary solution.[3][8] The competing base will occupy the highly acidic sites on the silica, leading to more uniform interactions with your target compound and sharper peaks.
-
Lower Sample Loading: Overloading the column can exacerbate tailing. Ensure you are not exceeding the recommended loading capacity for your column size. A general rule of thumb is to load 1-5% of the silica gel weight with your crude sample.
-
Proper pH Control: For reversed-phase chromatography, adjusting the mobile phase pH to be about two units above the pKa of the amine (pKa of this compound is predicted to be around 9.23) can improve peak shape by ensuring the amine is in its free base form.[3][12]
Issue 3: Low Yield of Purified Product
Symptoms:
-
The amount of recovered, pure this compound is significantly lower than expected based on the crude material.
Root Cause Analysis:
Low yield can be a result of several factors:
-
Irreversible Adsorption: As discussed, strong binding to the silica gel can lead to a portion of the product never eluting from the column.[3]
-
Compound Degradation: The acidic nature of the silica gel can cause the degradation of sensitive compounds.[4][5]
-
Co-elution with Impurities: If the separation is not optimal, your target compound may co-elute with impurities, leading to mixed fractions that are then discarded, thus lowering the overall isolated yield.
-
Improper Fraction Collection: Collecting fractions that are too large can lead to the mixing of your product with impurities that elute closely before or after it.
Solutions:
-
Deactivate the Silica Gel: Use a mobile phase containing a basic modifier to minimize irreversible adsorption and potential degradation.[13]
-
Optimize the Solvent System: Perform thorough TLC analysis to find a solvent system that provides good separation (a ΔRf of at least 0.2) between your product and major impurities.
-
Collect Smaller Fractions: Especially when your compound is expected to elute, collecting smaller fraction volumes can improve the purity of the isolated product.
-
Dry Loading: If your crude product is not very soluble in the initial mobile phase, consider dry loading.[14] This involves pre-adsorbing your sample onto a small amount of silica gel, which is then loaded onto the top of the column. This can lead to better band sharpness and improved separation.
II. Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the TLC analysis of this compound?
A good starting point for TLC analysis would be a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol. For example, you could try a 9:1 or 4:1 mixture of hexane:ethyl acetate. To address the basic nature of the amine, it is highly recommended to add 0.1-1% triethylamine (TEA) to the eluent.[6][13]
Q2: How do I choose the right column size and amount of silica gel?
The amount of silica gel needed depends on the amount of crude material to be purified and the difficulty of the separation. A general guideline is to use a silica gel to crude product weight ratio of 20:1 to 100:1. For easier separations, a lower ratio can be used, while for more difficult separations, a higher ratio is recommended. The column diameter should be chosen to allow for a bed height of approximately 15-20 cm.
Q3: What is "dry loading" and when should I use it?
Dry loading is a technique where the crude sample is dissolved in a suitable solvent, mixed with a small amount of silica gel, and the solvent is then evaporated to leave the sample adsorbed onto the silica.[14] This dry powder is then carefully added to the top of the packed column. This method is particularly useful when the crude sample has poor solubility in the column's mobile phase, as it helps to ensure a narrow and evenly applied sample band at the start of the chromatography.[14]
Q4: Can I reuse my column for another purification?
While it is possible to flush a column and reuse it, it is generally not recommended for high-purity applications, especially when working with different compounds. Residual impurities from the previous run can contaminate your current purification. For routine purifications of the same compound where trace impurities are not a major concern, reusing a column may be acceptable after thorough washing.
Q5: My compound is UV-inactive. How can I monitor the fractions?
If this compound or your impurities are not UV-active, you can use a staining agent for TLC analysis. A common stain for amines is a ninhydrin solution, which will develop a colored spot upon heating. Other general stains like potassium permanganate or vanillin can also be used.
III. Experimental Protocols & Data
Protocol 1: Standard Column Chromatography Purification
-
TLC Analysis:
-
Prepare a TLC developing chamber with a solvent system of 90:10:1 Hexane:Ethyl Acetate:Triethylamine.
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane) and spot it on a silica gel TLC plate.
-
Develop the plate and visualize under UV light (if applicable) and/or with a suitable stain.
-
Adjust the solvent polarity to achieve an Rf value of approximately 0.2-0.3 for the target compound.
-
-
Column Packing (Slurry Method):
-
Choose an appropriate column size.
-
In a beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully apply the sample solution to the top of the silica bed using a pipette.
-
Allow the sample to adsorb onto the silica by draining the solvent until the liquid level is just at the top of the silica.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin eluting the column, collecting fractions in test tubes.
-
If a gradient elution is required, gradually increase the proportion of the more polar solvent.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Data Summary Table
| Parameter | Recommended Value/Range | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard and cost-effective. |
| Alternative Stationary Phase | Amino-functionalized Silica or Alumina | For improved recovery and peak shape of basic compounds.[2][11] |
| Mobile Phase Modifier | 0.1 - 1% Triethylamine (TEA) or Ammonia | Neutralizes acidic silanol groups, preventing tailing and strong adsorption.[3][6][8] |
| Typical Eluent System | Hexane/Ethyl Acetate or DCM/Methanol | Provides a good polarity range for elution. |
| Target Rf on TLC | 0.2 - 0.3 | Optimal for good separation on the column. |
| Silica:Crude Ratio | 20:1 to 100:1 (w/w) | Depends on the difficulty of separation. |
Visual Workflow and Troubleshooting Logic
Chromatography Workflow
Caption: Standard workflow for column chromatography purification.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for amine purification issues.
IV. References
-
Chemistry For Everyone. (2025). Why Do Amines Adhere To Silica Gel Columns? [Video]. YouTube. 1
-
Org Prep Daily. (2006). Purifying amines on silica. 6
-
Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. 8
-
ChemicalBook. (n.d.). N-Ethyl-2-thienylamine. 12
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?3
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. 4
-
Sorbent Technologies, Inc. (2022). Amino Silica Gel. 2
-
Reddit. (2023). Flash Column Chromatography with Ammonia: Your experiences please!7
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. 14
-
Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. 10
-
ResearchGate. (2018). How can i isolate polar basic compound with silica gel column chromatography?11
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. 13
-
ResearchGate. (2025). Recent problems with silica gel chromatography. 5
-
Science Forums. (2011). Amine purification. 9
References
- 1. m.youtube.com [m.youtube.com]
- 2. sorbtech.com [sorbtech.com]
- 3. biotage.com [biotage.com]
- 4. Purification [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 7. reddit.com [reddit.com]
- 8. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 9. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 10. teledyneisco.com [teledyneisco.com]
- 11. researchgate.net [researchgate.net]
- 12. N-Ethyl-2-thienylamine | 58255-25-7 [amp.chemicalbook.com]
- 13. Purification [chem.rochester.edu]
- 14. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Validation & Comparative
A Comparative Guide to the Synthesis of N-Ethyl-(2-thienylmethyl)amine for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the efficient and reliable synthesis of key intermediates is paramount. N-Ethyl-(2-thienylmethyl)amine is a valuable secondary amine building block, the synthesis of which warrants a thorough evaluation of available methodologies to ensure optimal yield, purity, and scalability. This guide provides an in-depth comparison of the two primary synthetic routes to this compound: reductive amination and N-alkylation. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a comparative analysis of their respective advantages and disadvantages to aid researchers in making informed decisions for their specific applications.
Introduction to this compound
This compound, with the chemical structure C₇H₁₁NS, is a secondary amine featuring a thiophene ring linked to an ethylamino group via a methylene bridge. The thiophene moiety is a common scaffold in medicinal chemistry, and the secondary amine functionality provides a key reactive site for further molecular elaboration. Consequently, the efficient synthesis of this compound is of significant interest.
Synthetic Strategies: A Head-to-Head Comparison
The two most prevalent methods for the synthesis of this compound are:
-
Reductive Amination: This one-pot reaction involves the formation of an imine intermediate from 2-thiophenecarboxaldehyde and ethylamine, which is then reduced in situ to the desired secondary amine.
-
N-Alkylation: This is a two-step approach where 2-(thienylmethyl)amine is first synthesized and then subsequently alkylated with an ethyl halide.
This guide will now explore each of these routes in detail.
Method 1: Reductive Amination of 2-Thiophenecarboxaldehyde
Reductive amination is a highly efficient and widely used method for the formation of carbon-nitrogen bonds.[1] The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to form an imine. The imine is subsequently reduced to the target amine. A variety of reducing agents can be employed, with sodium borohydride and its derivatives being common choices in laboratory settings.[2][3]
Mechanistic Rationale
The choice of a one-pot reductive amination is driven by its operational simplicity and atom economy. By combining the aldehyde, amine, and a mild reducing agent that selectively reduces the imine in the presence of the aldehyde, the reaction can proceed to completion with minimal side-product formation. The slightly acidic conditions often used can catalyze both the imine formation and the subsequent reduction.
Experimental Protocol: Reductive Amination
Materials:
-
2-Thiophenecarboxaldehyde
-
Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a stirred solution of 2-thiophenecarboxaldehyde (1.0 eq) in dichloromethane (DCM) at room temperature, add ethylamine (1.1 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic, and cooling with an ice bath may be necessary.
-
Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
Visualization of the Reductive Amination Workflow
Caption: Workflow for the synthesis of this compound via reductive amination.
Method 2: N-Alkylation of 2-(Thienylmethyl)amine
Direct N-alkylation of a primary amine with an alkyl halide is a classical method for preparing secondary amines. However, this method can be prone to over-alkylation, leading to the formation of tertiary amines and quaternary ammonium salts.[4] Careful control of reaction conditions, such as stoichiometry and the use of a suitable base, is crucial for achieving high selectivity for the desired secondary amine.
Mechanistic Rationale
The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the lone pair of electrons on the nitrogen atom of 2-(thienylmethyl)amine attacks the electrophilic carbon of the ethyl halide, displacing the halide ion. A base is required to neutralize the hydrohalic acid byproduct and to deprotonate the resulting ammonium salt, regenerating the neutral secondary amine which can then be isolated. The choice of a non-nucleophilic base is important to avoid competing reactions.
Experimental Protocol: N-Alkylation
Materials:
-
2-(Thienylmethyl)amine
-
Ethyl bromide or ethyl iodide
-
Potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a stirred suspension of 2-(thienylmethyl)amine (1.0 eq) and potassium carbonate (2.0 eq) in acetonitrile (ACN) at room temperature, add ethyl bromide (1.1 eq) dropwise.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction may take several hours to reach completion.
-
After cooling to room temperature, filter off the inorganic salts and wash the filter cake with ACN.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Visualization of the N-Alkylation Workflow
Caption: Workflow for the synthesis of this compound via N-alkylation.
Comparative Analysis of Synthetic Routes
To provide a clear and objective comparison, the following table summarizes the key performance indicators for each synthetic method. It is important to note that the exact yields and purity can vary depending on the specific reaction conditions and the scale of the synthesis.
| Parameter | Reductive Amination | N-Alkylation |
| Starting Materials | 2-Thiophenecarboxaldehyde, Ethylamine | 2-(Thienylmethyl)amine, Ethyl halide |
| Number of Steps | One-pot | Two steps (synthesis of primary amine + alkylation) |
| Typical Yield | Generally high (often >80%) | Variable, can be moderate to high depending on selectivity |
| Selectivity | High for the secondary amine | Risk of over-alkylation leading to tertiary amine and quaternary salt byproducts[4] |
| Reaction Conditions | Mild (room temperature) | Often requires heating (reflux) |
| Reagents | Sodium triacetoxyborohydride (or other borohydride reagents) | Alkyl halide, non-nucleophilic base |
| Workup & Purification | Standard aqueous workup followed by chromatography | Filtration of salts, aqueous workup, and chromatography |
| Scalability | Generally good | Can be challenging to control selectivity on a larger scale |
| Atom Economy | Good | Moderate, generates salt byproduct |
Characterization of this compound
Independent of the synthetic route chosen, rigorous characterization of the final product is essential to confirm its identity and purity. The following are expected spectroscopic data for this compound.
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.15-7.25 (m, 1H): Thiophene H5
-
δ 6.90-7.00 (m, 2H): Thiophene H3 and H4
-
δ 3.85 (s, 2H): -CH₂- (thienyl-CH₂)
-
δ 2.65 (q, J = 7.2 Hz, 2H): -CH₂- (ethyl)
-
δ 1.15 (t, J = 7.2 Hz, 3H): -CH₃ (ethyl)
-
δ 1.5-2.0 (br s, 1H): -NH-
¹³C NMR (CDCl₃, 100 MHz):
-
δ 142.5: Thiophene C2
-
δ 126.8: Thiophene C5
-
δ 125.0: Thiophene C4
-
δ 124.5: Thiophene C3
-
δ 50.0: -CH₂- (thienyl-CH₂)
-
δ 44.5: -CH₂- (ethyl)
-
δ 15.0: -CH₃ (ethyl)
Infrared (IR) Spectroscopy (neat):
-
~3300 cm⁻¹: N-H stretch (secondary amine)
-
~3100-3000 cm⁻¹: C-H stretch (aromatic and aliphatic)
-
~1500-1400 cm⁻¹: C=C stretch (thiophene ring)
Mass Spectrometry (MS):
-
[M]+: m/z = 141.06
Conclusion and Recommendations
Both reductive amination and N-alkylation are viable methods for the synthesis of this compound.
-
For laboratory-scale synthesis focused on high yield and purity with operational simplicity, reductive amination is the recommended method. Its one-pot nature, mild reaction conditions, and high selectivity make it an attractive choice for preparing clean material for further research and development.
-
N-alkylation may be considered if 2-(thienylmethyl)amine is a readily available starting material. However, careful optimization is required to minimize the formation of over-alkylation byproducts, which can complicate purification and lower the overall yield of the desired secondary amine.
Ultimately, the choice of synthetic route will depend on the specific needs of the researcher, including the availability of starting materials, the desired scale of the reaction, and the importance of maximizing yield and purity while minimizing purification efforts. This guide provides the necessary foundational knowledge and experimental frameworks to enable an informed and successful synthesis of this compound.
References
A Researcher's Guide to the Structural Confirmation of N-Ethyl-(2-thienylmethyl)amine by NMR and Comparative Spectroscopic Techniques
In the landscape of pharmaceutical research and novel compound synthesis, the unambiguous confirmation of a molecule's identity is a cornerstone of scientific rigor. For researchers and drug development professionals working with heterocyclic compounds, such as N-Ethyl-(2-thienylmethyl)amine, a robust analytical strategy is paramount. This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for the structural elucidation of this specific secondary amine. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to ensure a self-validating approach to identity confirmation.
The Central Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural determination of organic molecules.[1][2] Its power lies in its ability to provide a detailed map of the carbon-hydrogen framework of a molecule. By observing the behavior of atomic nuclei in a magnetic field, we can deduce the connectivity of atoms, their chemical environment, and even their spatial relationships.[1][3][4]
For a molecule like this compound, with its distinct aromatic (thiophene) and aliphatic (ethylamine) moieties, NMR provides a wealth of information through ¹H (proton) and ¹³C (carbon-13) spectra.
Visualizing the Structure
To understand the NMR data, we must first visualize the structure of this compound and label the unique proton and carbon environments.
Caption: Labeled structure of this compound for NMR analysis.
Predicted NMR Spectral Data
While an experimental spectrum is the ultimate confirmation, a predicted spectrum based on established chemical shift values for similar structural fragments provides a strong reference point.
¹H NMR Spectrum Prediction
The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment.
| Proton Label | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration | Rationale |
| H5' | ~7.2-7.4 | Doublet of doublets | 1H | The proton on the carbon adjacent to the sulfur in the thiophene ring is expected to be the most deshielded of the ring protons. |
| H3' | ~6.9-7.1 | Doublet of doublets | 1H | This thiophene proton will show coupling to both H4' and H5'. |
| H4' | ~6.9-7.1 | Triplet (or dd) | 1H | This proton is coupled to both H3' and H5'. |
| H1 (CH₂) | ~3.8-4.0 | Singlet | 2H | The methylene protons adjacent to the thiophene ring and the nitrogen atom will be deshielded. |
| H2 (CH₂) | ~2.6-2.8 | Quartet | 2H | These methylene protons are adjacent to a methyl group and a nitrogen atom, leading to a quartet. |
| H_amine (NH) | Broad, variable | Singlet (broad) | 1H | The chemical shift of the N-H proton is highly dependent on solvent and concentration and often appears as a broad singlet.[5] |
| H3 (CH₃) | ~1.0-1.2 | Triplet | 3H | The terminal methyl group protons will be split into a triplet by the adjacent methylene group. |
¹³C NMR Spectrum Prediction
The carbon-13 NMR spectrum will show a signal for each unique carbon atom.
| Carbon Label | Predicted Chemical Shift (ppm) | Rationale |
| C2' | ~140-145 | The carbon of the thiophene ring attached to the side chain will be significantly deshielded. |
| C5' | ~126-128 | Aromatic carbon adjacent to sulfur. |
| C3' | ~124-126 | Aromatic carbon. |
| C4' | ~123-125 | Aromatic carbon. |
| C1 (CH₂) | ~50-55 | Methylene carbon attached to the thiophene ring and nitrogen. |
| C2 (CH₂) | ~45-50 | Methylene carbon of the ethyl group. |
| C3 (CH₃) | ~14-18 | Methyl carbon of the ethyl group. |
Experimental Protocol for NMR Analysis
Adherence to a standardized protocol is critical for obtaining high-quality, reproducible NMR data.
Caption: Standardized workflow for NMR analysis of this compound.
Detailed Methodologies
-
Sample Preparation:
-
For ¹H NMR, accurately weigh approximately 5-25 mg of the synthesized this compound.[6] For ¹³C NMR, a higher concentration of 50-100 mg is recommended due to the lower natural abundance of the ¹³C isotope.[6]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean vial.[7]
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (0 ppm).[6]
-
To ensure a homogeneous magnetic field, it is crucial to remove any particulate matter. Filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube.[8]
-
-
Data Acquisition:
-
Insert the prepared NMR tube into the spectrometer's probe.
-
The instrument's software is used to "lock" onto the deuterium signal of the solvent and "shim" the magnetic field to optimize its homogeneity.
-
For a standard ¹H NMR experiment, typical acquisition parameters include a 30° or 90° pulse width and a relaxation delay of 1-5 seconds. For quantitative analysis, a longer relaxation delay of at least 5 times the longest T1 relaxation time is necessary.[9][10]
-
For ¹³C NMR, a greater number of scans will be required to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
The raw data, a free induction decay (FID), is converted into a frequency-domain spectrum via a Fourier transform.
-
The spectrum is then phased to ensure all peaks are in the positive absorptive mode.
-
The chemical shift axis is calibrated by setting the TMS signal to 0.00 ppm.
-
For the ¹H spectrum, the area under each signal is integrated to determine the relative number of protons giving rise to that signal.
-
Comparative Analysis with Alternative Techniques
While NMR is the most definitive method for structural elucidation, other spectroscopic techniques can provide complementary and confirmatory evidence.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and sensitive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[11][12][13] For this compound, FT-IR can confirm the presence of key functional groups.
Expected FT-IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |
| N-H (Secondary Amine) | 3300-3500 (weak to medium) | N-H stretch |
| C-H (Aromatic) | 3000-3100 | C-H stretch |
| C-H (Aliphatic) | 2850-2960 | C-H stretch |
| C=C (Thiophene) | 1400-1600 | C=C stretch |
| C-N | 1020-1250 | C-N stretch |
The presence of a weak to medium band in the 3300-3500 cm⁻¹ region would be indicative of the N-H stretch of the secondary amine.[14][15] The absence of strong, broad absorption in the 3200-3600 cm⁻¹ range would rule out the presence of significant hydroxyl (O-H) impurities.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of a compound and can offer structural clues through the analysis of fragmentation patterns.[16][17][18]
Expected Mass Spectrometry Data:
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at a mass-to-charge ratio (m/z) corresponding to the molecular weight of this compound (C₇H₁₁NS), which is approximately 141.23. The presence of an odd molecular weight is consistent with the nitrogen rule for a compound containing a single nitrogen atom.[19][20]
-
Major Fragmentation Pathways:
-
Alpha-Cleavage: A characteristic fragmentation for amines is the cleavage of the C-C bond alpha to the nitrogen atom.[20][21][22] For this compound, this would lead to the formation of a stable thienylmethyliminium ion. The loss of a methyl radical (CH₃•) would result in a fragment at m/z 126.
-
Loss of the Ethyl Group: Cleavage of the N-ethyl bond could also occur.
-
Summary Comparison of Techniques
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed carbon-hydrogen framework, connectivity, chemical environment. | Unambiguous structure determination, non-destructive. | Requires larger sample amounts, longer acquisition times for ¹³C. |
| FT-IR Spectroscopy | Presence of functional groups. | Rapid, sensitive, small sample requirement. | Does not provide detailed connectivity information. |
| Mass Spectrometry | Molecular weight and fragmentation patterns. | High sensitivity, small sample requirement. | Fragmentation can be complex, may not always provide a molecular ion peak. |
Conclusion
For the definitive confirmation of the identity of this compound, ¹H and ¹³C NMR spectroscopy are indispensable tools. The detailed structural information obtained from NMR, when complemented by the functional group information from FT-IR and the molecular weight and fragmentation data from mass spectrometry, provides a comprehensive and self-validating analytical package. This multi-technique approach ensures the scientific integrity of the research and is a critical component of the drug development process. By understanding the principles and experimental nuances of each technique, researchers can confidently and accurately characterize their synthesized compounds.
References
- 1. microbenotes.com [microbenotes.com]
- 2. byjus.com [byjus.com]
- 3. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. ijirset.com [ijirset.com]
- 5. 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. research.reading.ac.uk [research.reading.ac.uk]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. jascoinc.com [jascoinc.com]
- 13. agilent.com [agilent.com]
- 14. rockymountainlabs.com [rockymountainlabs.com]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. Mass Spectrometry :: Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications [premierbiosoft.com]
- 17. What Is Mass Spectrometry? Principles, Methods & Application | Technology Networks [technologynetworks.com]
- 18. Mass spectrometry - Wikipedia [en.wikipedia.org]
- 19. GCMS Section 6.15 [people.whitman.edu]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. chemistry.miamioh.edu [chemistry.miamioh.edu]
A Comparative Guide to N-Ethyl-(2-thienylmethyl)amine and Other Alkylamines in Synthesis
For the discerning researcher and professional in drug development, the choice of a building block in a synthetic route is a critical decision that profoundly impacts reaction efficiency, yield, and the overall success of a project. This guide provides an in-depth technical comparison of N-Ethyl-(2-thienylmethyl)amine with other structurally related alkylamines, namely N-ethylbenzylamine and N-ethylfurfurylamine. By examining their synthesis, reactivity, and performance in key chemical transformations, supported by experimental data, we aim to equip scientists with the insights necessary to make informed decisions in their synthetic endeavors.
Introduction: The Significance of Substituted Alkylamines
Substituted alkylamines are ubiquitous structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The nature of the substituent on the amine nitrogen and the adjacent carbon framework dictates the molecule's steric and electronic properties, thereby influencing its reactivity and suitability for specific applications. This compound, with its thiophene ring, offers a unique combination of properties stemming from the heteroaromatic system, distinguishing it from its benzene and furan analogues.
Comparative Synthesis: Reductive Amination as a Primary Route
A prevalent and efficient method for the synthesis of these secondary amines is the reductive amination of the corresponding aldehyde with ethylamine. This one-pot reaction typically involves the formation of an intermediate imine, which is then reduced in situ to the desired amine.
General Reaction Pathway
The general workflow for the synthesis of this compound and its analogues via reductive amination is depicted below.
Caption: General workflow for reductive amination.
Experimental Comparison of Reductive Amination
While a single study directly comparing the three amines is not available, a logical comparison can be drawn from established protocols for the synthesis of the parent primary amines (furfurylamine, benzylamine, and 2-thienylmethylamine) and the known principles of reductive amination. The subsequent N-ethylation or the direct use of ethylamine in the reductive amination is influenced by the inherent reactivity of the aldehyde and the basicity of the amine.
| Aldehyde | Amine Source | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Furfural | Aqueous Ammonia | H₂ (2.0 MPa) | 1,4-Dioxane | 130 | 3 | 96.3 | [1] |
| Benzaldehyde | Ammonia | H₂ (40 bar) | t-Amyl alcohol | 130 | 24 | ~90 (Benzylamine) | [2] |
| Thiophene-2-carboxaldehyde | Hydrazine Hydrate* | - | Ethanol | Reflux | 4 | 33 (Azine) | [3] |
*Note: The reaction with hydrazine hydrate forms the azine, not the primary amine directly. This highlights a potential difference in reactivity or chosen synthetic route for the thiophene derivative in this specific literature example. However, reductive amination of thiophene-2-carboxaldehyde with ammonia or primary amines is a standard procedure.
Experimental Protocol: Reductive Amination of Thiophene-2-carboxaldehyde with Ethylamine
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
Thiophene-2-carboxaldehyde
-
Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol)
-
Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol or Dichloroethane (DCE)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
To a solution of thiophene-2-carboxaldehyde (1.0 eq) in methanol (or DCE), add a solution of ethylamine (1.2 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Cool the reaction mixture in an ice bath and add the reducing agent (e.g., sodium borohydride, 1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Physicochemical Properties and Their Influence on Reactivity
The subtle differences in the physicochemical properties of these amines, stemming from their aromatic/heteroaromatic rings, have a significant impact on their performance in synthesis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | pKa (Predicted/Experimental) |
| This compound | C₇H₁₁NS | 141.24 | 191.6±15.0 (Predicted) | 9.23±0.10 (Predicted)[4] |
| N-Ethylbenzylamine | C₉H₁₃N | 135.21 | 191-194 | 9.77±0.10 (Predicted)[5] |
| N-Ethylfurfurylamine | C₇H₁₁NO | 125.17 | ~170-172 (for Furfurylamine) | Not readily available |
| Benzylamine | C₇H₉N | 107.15 | 184-185 | 9.33[6] |
Basicity and Nucleophilicity
The basicity of an amine, quantified by its pKa, is a key determinant of its nucleophilicity. A higher pKa generally corresponds to a stronger base and a more potent nucleophile.
-
N-Ethylbenzylamine is predicted to be the most basic among the N-ethylated amines, which can be attributed to the electron-donating nature of the benzyl group.
-
This compound has a predicted pKa that is slightly lower than that of N-ethylbenzylamine, suggesting a slightly reduced basicity. The sulfur atom in the thiophene ring is less electronegative than oxygen and can participate in aromaticity, but its overall electron-donating effect on the amine may be less pronounced than that of the benzyl group.
-
The furan ring in N-ethylfurfurylamine contains a highly electronegative oxygen atom, which is expected to have a more significant electron-withdrawing inductive effect compared to the sulfur in thiophene and the phenyl ring in benzylamine. This would likely render N-ethylfurfurylamine the least basic and nucleophilic of the three.
This trend in basicity directly impacts the rate and efficiency of reactions where the amine acts as a nucleophile, such as in N-alkylation and acylation reactions.
Electronic Effects of the Aromatic/Heteroaromatic Ring
The nature of the aromatic ring plays a crucial role in modulating the reactivity of the amine.
References
A Comparative Analysis of the Predicted Biological Activities of N-Ethyl-(2-thienylmethyl)amine and N-Methyl-(2-thienylmethyl)amine
A Technical Guide for Researchers in Drug Discovery and Development
Introduction
In the landscape of neuropharmacology, the modulation of monoaminergic systems—dopamine, norepinephrine, and serotonin—remains a cornerstone of therapeutic strategies for a multitude of central nervous system (CNS) disorders. The thienylmethylamine scaffold represents a privileged structure, variants of which have been explored for their interactions with key regulatory proteins such as monoamine transporters (MATs) and monoamine oxidases (MAOs). This guide provides an in-depth, objective comparison of the predicted biological activities of two closely related analogs: N-Ethyl-(2-thienylmethyl)amine and N-Methyl-(2-thienylmethyl)amine.
Predicted Biological Activity Profile: A Structure-Activity Relationship (SAR) Perspective
The primary biological targets for small molecules bearing a secondary amine and an aromatic moiety, such as the (2-thienylmethyl)amine core, are the presynaptic monoamine transporters—the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET)—and the monoamine oxidase (MAO) enzymes, MAO-A and MAO-B. The nature of the N-alkyl substituent is a critical determinant of a compound's interaction with these targets.
Interaction with Monoamine Transporters (DAT, SERT, NET)
The N-alkyl group can influence the affinity and selectivity of a ligand for the monoamine transporters. Generally, the size and lipophilicity of this substituent can modulate how the molecule fits into the binding pocket of the transporter proteins.
-
N-Methyl-(2-thienylmethyl)amine : The smaller methyl group often confers a higher affinity for the dopamine transporter (DAT) and norepinephrine transporter (NET) in many classes of phenethylamine and related compounds. This is attributed to a better fit within the more sterically constrained binding sites of these transporters.
-
This compound : Increasing the alkyl chain length to an ethyl group can have varied effects. In some series of compounds, this modification has been shown to augment potency at the serotonin transporter (SERT)[1][2]. This suggests that the binding pocket of SERT may be more accommodating to slightly larger and more lipophilic substituents. Conversely, the increased steric bulk of the ethyl group might lead to a decrease in affinity for DAT and NET compared to the N-methyl analog.
Interaction with Monoamine Oxidases (MAO-A and MAO-B)
N-alkylation can also dramatically alter the inhibitory profile of compounds targeting MAO-A and MAO-B. These enzymes are responsible for the degradation of monoamine neurotransmitters.
-
N-Methyl-(2-thienylmethyl)amine : N-methylation in certain classes of propargylamines has been shown to influence the selectivity of MAO inhibition. For instance, modifications to the nitrogen atom can invert the selectivity between MAO-A and MAO-B[3][4].
-
This compound : The impact of an N-ethyl group on MAO inhibition is less predictable without direct experimental data. However, based on general SAR principles, the larger ethyl group could potentially alter the orientation of the molecule within the active site of the enzyme, leading to a different inhibitory profile compared to its N-methyl counterpart.
Quantitative Comparison with Reference Compounds
To provide a quantitative context for the predicted activities of this compound and N-Methyl-(2-thienylmethyl)amine, the following tables summarize the in vitro binding affinities (Kᵢ) and inhibitory concentrations (IC₅₀) for a selection of well-characterized reference compounds that target the monoamine transporters and monoamine oxidases. These values serve as benchmarks for the potency and selectivity that might be expected from novel compounds in these classes.
Table 1: Comparative In Vitro Binding Affinities (Kᵢ, nM) at Monoamine Transporters
| Compound | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) | DAT/SERT Selectivity | DAT/NET Selectivity |
| N-Methyl-(2-thienylmethyl)amine | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Cocaine | ~264[5] | ~129[4] | ~378[5] | ~0.5 | ~0.7 |
| GBR-12909 | 1[6] | >1000 | >1000 | >1000 | >1000 |
| Sertraline | ~50[7] | ~1.1[7] | >1000 | ~0.02 | >20 |
| Desipramine | >10,000[4] | ~163[4] | ~4[6] | >61 | >2500 |
| Atomoxetine (R-Tomoxetine) | ~1451[4] | ~77[4] | ~5[4] | ~0.05 | ~0.003 |
Table 2: Comparative In Vitro Inhibitory Potency (IC₅₀/Kᵢ, nM) at Monoamine Oxidases
| Compound | MAO-A IC₅₀/Kᵢ (nM) | MAO-B IC₅₀/Kᵢ (nM) | MAO-B/MAO-A Selectivity |
| N-Methyl-(2-thienylmethyl)amine | Data Not Available | Data Not Available | Data Not Available |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Clorgyline | ~0.02 µM (IC₅₀)[8] | >10 µM (IC₅₀) | >500 |
| Selegiline (L-Deprenyl) | ~2 µM (IC₅₀) | ~0.01 µM (IC₅₀) | ~0.005 |
| Rasagiline | High | Potent, selective inhibitor | High for MAO-B[9] |
| Moclobemide | Potent, reversible inhibitor | Weak inhibitor | High for MAO-A |
Experimental Protocols
To empirically determine and compare the biological activities of this compound and N-Methyl-(2-thienylmethyl)amine, the following established in vitro assays are recommended. These protocols are designed to provide robust and reproducible data on their interactions with monoamine transporters and monoamine oxidases.
Protocol 1: Monoamine Transporter Inhibition Assay (Radioligand Binding)
This protocol outlines a competitive radioligand binding assay to determine the affinity (Kᵢ) of the test compounds for DAT, SERT, and NET.
Materials:
-
Cell membranes prepared from cells stably expressing human DAT, SERT, or NET.
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Test Compounds: this compound and N-Methyl-(2-thienylmethyl)amine, dissolved in a suitable solvent (e.g., DMSO).
-
Non-specific binding control: A high concentration of a known inhibitor (e.g., 10 µM GBR 12909 for DAT, 10 µM Fluoxetine for SERT, 10 µM Desipramine for NET).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Assay Setup: In a 96-well plate, add assay buffer, the appropriate radioligand at a concentration near its Kd, and varying concentrations of the test compounds.
-
Incubation: Initiate the binding reaction by adding the cell membrane preparation to each well. Incubate the plates at a specific temperature (e.g., room temperature or 4°C) for a defined period to allow the binding to reach equilibrium.
-
Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Total binding is measured in the absence of any competing ligand.
-
Non-specific binding is determined in the presence of a high concentration of the non-specific binding control.
-
Specific binding is calculated as the difference between total and non-specific binding.
-
The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental workflow for the monoamine transporter radioligand binding assay.
Protocol 2: Monoamine Oxidase Inhibition Assay (Fluorometric)
This protocol describes a fluorometric assay to determine the IC₅₀ values of the test compounds against MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes.
-
MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
MAO Substrate (e.g., kynuramine or p-tyramine).
-
Horseradish Peroxidase (HRP).
-
Fluorescent Probe (e.g., Amplex Red or similar).
-
Test Compounds: this compound and N-Methyl-(2-thienylmethyl)amine, dissolved in DMSO.
-
Positive Controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B).
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader.
Procedure:
-
Enzyme and Inhibitor Preparation: Dilute the MAO-A and MAO-B enzymes to the desired concentration in MAO Assay Buffer. Prepare serial dilutions of the test compounds and positive controls.
-
Assay Setup: To the wells of a 96-well plate, add the diluted enzyme solution and the test compounds or controls. Include a vehicle control (DMSO in assay buffer).
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitors to interact with the enzymes.
-
Reaction Initiation: Prepare a substrate working solution containing the MAO substrate, HRP, and the fluorescent probe in MAO Assay Buffer. Add the substrate working solution to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., ~530-560 nm excitation and ~580-590 nm emission for Amplex Red) in kinetic mode for a set period (e.g., 30-60 minutes).
-
Data Analysis:
-
Determine the rate of reaction (the slope of the linear portion of the fluorescence versus time curve) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Simplified signaling pathway of monoamine oxidase and the point of inhibition.
Conclusion and Future Directions
This technical guide has provided a comparative analysis of the predicted biological activities of this compound and N-Methyl-(2-thienylmethyl)amine, grounded in established principles of structure-activity relationships. The central hypothesis is that the seemingly minor structural difference between an N-methyl and an N-ethyl group can lead to significant variations in their pharmacological profiles, particularly in their selectivity for monoamine transporters and their inhibitory potency against monoamine oxidases.
References
- 1. biorxiv.org [biorxiv.org]
- 2. preskorn.com [preskorn.com]
- 3. benchchem.com [benchchem.com]
- 4. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Norepinephrine transporter Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. droracle.ai [droracle.ai]
- 8. mdpi.com [mdpi.com]
- 9. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Thienylalkylamines in Modulating Monoamine Reuptake: A Focus on Methiopropamine versus Methamphetamine
In the landscape of central nervous system (CNS) research and drug development, the exploration of novel psychoactive substances provides valuable insights into structure-activity relationships and the neurobiological basis of psychostimulation. Among these, thienylalkylamines have emerged as a significant class of compounds, often viewed as structural analogs of the more extensively studied phenylalkylamines. This guide offers a comparative analysis of the efficacy of these two classes, focusing on a prototypical example of each: methiopropamine (MPA), a thienylalkylamine, and its well-known counterpart, methamphetamine, a phenylalkylamine. Through an examination of their mechanisms of action, receptor pharmacology, and in vivo effects, supported by detailed experimental protocols, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their comparative pharmacology.
Introduction: The Significance of the Thiophene Moiety in Bioisosteric Replacement
The substitution of a phenyl ring with a thiophene ring is a common strategy in medicinal chemistry, known as bioisosteric replacement. This modification can significantly alter a compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and receptor affinity. Methiopropamine (1-(thiophen-2-yl)-2-methylaminopropane) is a structural analog of methamphetamine, where the phenyl group is replaced by a thiophene ring.[1][2] This seemingly subtle change provides a compelling case study for evaluating the impact of this bioisosteric substitution on the efficacy of CNS-active stimulants.
Phenylalkylamines, such as methamphetamine, are well-documented psychostimulants that primarily exert their effects by interacting with monoamine transporters, leading to increased extracellular concentrations of dopamine, norepinephrine, and serotonin.[3][4][5][6][7] Thienylalkylamines like MPA are hypothesized to share a similar mechanism of action, but with potentially different potencies and selectivities. Understanding these differences is crucial for predicting their pharmacological profiles and potential therapeutic or toxicological outcomes.
Mechanism of Action: A Tale of Two Transporters
The primary mechanism of action for both methiopropamine and methamphetamine is the inhibition of monoamine reuptake, particularly at the dopamine transporter (DAT) and the norepinephrine transporter (NET).[3][4][5][6][7] By blocking these transporters, they prevent the reabsorption of dopamine and norepinephrine from the synaptic cleft back into the presynaptic neuron, thereby prolonging the action of these neurotransmitters.
References
- 1. Understanding methiopropamine, a new psychoactive substance: an in-depth review on its chemistry, pharmacology and implications to human health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. "Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine " by Silja Skogstad Tuv, Marianne Skov-Skov Bergh et al. [jdc.jefferson.edu]
- 5. Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Synthesis of N-Ethyl-(2-thienylmethyl)amine for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and medicinal chemistry, the synthesis of novel amine scaffolds is a cornerstone of drug discovery. N-Ethyl-(2-thienylmethyl)amine, a secondary amine featuring a thiophene moiety, represents a valuable building block for the development of various therapeutic agents. This guide provides an in-depth, comparative analysis of the primary synthetic routes to this compound, offering detailed experimental protocols and performance data to inform the strategic decisions of researchers, scientists, and drug development professionals.
Introduction to this compound and its Synthetic Importance
The thiophene ring is a privileged scaffold in medicinal chemistry, known to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. The this compound motif, in particular, serves as a key intermediate in the synthesis of a range of biologically active molecules. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore critical considerations for any research and development program. This guide will explore and compare three principal synthetic strategies: Reductive Amination, the Leuckart-Wallach Reaction, and Direct N-Alkylation.
Route 1: Reductive Amination of 2-Thiophenecarboxaldehyde with Ethylamine
Reductive amination is a widely employed and versatile method for the formation of carbon-nitrogen bonds.[1][2][3][4] This one-pot reaction typically involves the initial formation of an imine or iminium ion from an aldehyde or ketone and an amine, which is then reduced in situ to the corresponding amine.[1] For the synthesis of this compound, this involves the reaction of 2-thiophenecarboxaldehyde with ethylamine, followed by reduction.
Mechanistic Overview
The reaction proceeds via the nucleophilic attack of ethylamine on the carbonyl carbon of 2-thiophenecarboxaldehyde to form a hemiaminal intermediate. Subsequent dehydration leads to the formation of an imine, which is then reduced by a suitable reducing agent to yield the target secondary amine.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
The Potential of N-Ethyl-(2-thienylmethyl)amine in Drug Discovery: A Comparative Guide
In the landscape of medicinal chemistry, the exploration of novel scaffolds is paramount to overcoming existing therapeutic challenges, including drug resistance and off-target effects. N-Ethyl-(2-thienylmethyl)amine emerges as a compound of interest, belonging to the broader class of arylethylamines, which have demonstrated a wide spectrum of biological activities. While direct and extensive research on this compound is nascent, a comparative analysis with its structural analogs provides a robust framework for predicting its therapeutic potential and guiding future drug discovery efforts.
This guide delves into the prospective applications of this compound by examining the structure-activity relationships (SAR) of closely related compounds. We will focus on potential antimicrobial and neuroprotective activities, drawing parallels from established research on phenethylamine and benzylamine derivatives. The thiophene moiety, a well-recognized "privileged" pharmacophore in drug discovery, is a bioisostere of the benzene ring and is present in numerous FDA-approved drugs, suggesting that this compound could offer unique pharmacological properties.[1]
Comparative Analysis: Unveiling Therapeutic Potential
The biological activity of arylethylamines is significantly influenced by the nature of the aromatic ring, the length and substitution of the alkyl chain, and the substituents on the nitrogen atom. Here, we compare this compound to its conceptual analogs to hypothesize its activity profile.
Antimicrobial and Antifungal Activity
The search for novel antimicrobial agents is a critical endeavor in the face of rising antibiotic resistance. Simple alkyl amines and their derivatives have been shown to possess significant antimicrobial properties.[1][2] The activity is often correlated with the hydrophobicity of the molecule, which is influenced by the length of the N-alkyl chain.[3][4]
A study on a homologous series of N-alkyl betaines demonstrated a clear relationship between the alkyl chain length and the minimum inhibitory concentration (MIC) against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[4][5] The antimicrobial activity generally increases with the lengthening of the alkyl chain up to a certain point, after which a "cutoff effect" is observed.[4] This is attributed to a balance between the need for sufficient hydrophobicity to interact with the bacterial cell membrane and the maintenance of adequate aqueous solubility.
Table 1: Comparative Antimicrobial Activity (MIC in μM) of N-Alkyl Betaines against S. aureus and E. coli
| Compound | Alkyl Chain Length | S. aureus MIC (μM) | E. coli MIC (μM) |
| C8 Betaine | 8 | 23,000 | 12,000 |
| C10 Betaine | 10 | 5,800 | 3,000 |
| C12 Betaine | 12 | 1,400 | 760 |
| C14 Betaine | 14 | 330 | 180 |
| C16 Betaine | 16 | 61 | 120 |
| C18 Betaine | 18 | 110 | 240 |
Data adapted from a study on N-alkyl betaines to illustrate the effect of alkyl chain length on antimicrobial activity.[5]
Based on these findings, the N-ethyl group in this compound suggests a moderate level of hydrophobicity. While likely not as potent as analogs with longer alkyl chains (e.g., C14-C16), it could serve as a valuable starting point for optimization. The replacement of a phenyl ring (in benzylamines) with a thiophene ring may also modulate the electronic properties and membrane permeability of the molecule, potentially influencing its antimicrobial spectrum.
Similarly, in the realm of antifungal agents, benzylamine-type compounds have a long history.[6] Structure-activity relationship studies of butenafine-related antimycotics have shown that substituents on the benzylamine moiety significantly impact antifungal potency.[6]
Potential as a Neuroprotective Agent
The phenethylamine scaffold is a cornerstone of many neuroactive compounds. Given that the thienylmethylamine core of this compound is a bioisostere of phenethylamine, it is plausible that it could interact with neurological targets. One such target is acetylcholinesterase (AChE), an enzyme critical in the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.
While direct data for this compound is unavailable, numerous thiophene derivatives have been synthesized and evaluated as acetylcholinesterase inhibitors. These studies provide a strong rationale for investigating the potential of our target compound in this therapeutic area.
Experimental Protocols for Preliminary Screening
To empirically determine the biological activity of this compound and its analogs, the following standardized assays are recommended.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This protocol is based on the broth microdilution method, a standard procedure for assessing the in vitro antimicrobial susceptibility of a compound.[3][6][7][8]
Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of a target microorganism.
Materials:
-
This compound and its synthesized analogs
-
Target bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or McFarland densitometer
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Preparation of Inoculum: From a fresh (18-24 hours) culture plate, select 3-5 well-isolated colonies of the test organism. Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Serial Dilution in Microtiter Plate: a. Add 50 µL of CAMHB to all wells of a 96-well microtiter plate. b. Add an additional 50 µL of the compound stock solution, diluted in CAMHB to twice the highest desired final concentration, to the first column of wells. c. Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate.
-
Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells. Add 50 µL of this diluted inoculum to each well.
-
Incubation: Incubate the plate at 35 ± 2°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a widely used method for screening AChE inhibitors.[5][9][10]
Objective: To determine the ability of this compound to inhibit the activity of acetylcholinesterase.
Materials:
-
This compound and its synthesized analogs
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
96-well microtiter plate
-
Microplate reader
Procedure:
-
Reagent Preparation: a. Prepare a solution of AChE in phosphate buffer. b. Prepare a solution of ATCI in phosphate buffer. c. Prepare a solution of DTNB in phosphate buffer.
-
Assay in Microtiter Plate: a. To each well, add phosphate buffer. b. Add a specific volume of the test compound solution (this compound or analogs at various concentrations). c. Add the DTNB solution. d. Pre-incubate the mixture for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiation of Reaction: Add the AChE enzyme solution to each well to start the reaction.
-
Kinetic Measurement: Immediately after adding the enzyme, add the ATCI substrate solution. Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of AChE activity.
Visualizing the Path Forward: Synthesis and Evaluation Workflow
The following workflow outlines the logical progression from starting materials to the evaluation of biological activity for novel analogs of this compound.
Caption: Workflow for the synthesis and biological evaluation of this compound analogs.
Concluding Remarks for the Research Professional
This compound represents an under-explored chemical entity with significant potential in drug discovery. By leveraging the extensive knowledge base of its structural cousins, particularly phenethylamines and benzylamines, a rational and efficient investigation into its therapeutic properties can be designed. The thiophene ring offers a unique electronic and steric profile compared to a phenyl ring, which may lead to novel biological activities or an improved pharmacological profile.
The initial steps in unlocking the potential of this compound should focus on a systematic evaluation of its antimicrobial and neuroprotective properties, as outlined in this guide. A focused synthesis of a small library of analogs, varying the N-alkyl substituent, will be crucial in elucidating the structure-activity relationships and identifying lead compounds for further development. The experimental protocols provided herein offer a robust starting point for these initial in vitro screening efforts. Through a methodical and comparative approach, the true therapeutic value of this compound can be uncovered, potentially leading to the development of a new class of therapeutic agents.
References
- 1. Relationship of chemical structure and antimicrobial activity of alkyl amides and amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative structure-antimicrobial activity relationship in 5 beta-cholanyl-24-benzylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial evaluation of N-alkyl betaines and N-alkyl-N, N-dimethylamine oxides with variations in chain length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial Evaluation of N-Alkyl Betaines and N-Alkyl-N,N-Dimethylamine Oxides with Variations in Chain Length - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Structure-Activity Relationships of Novel Benzylamine-Type Antifungals as Butenafine-Related Antimycotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Antimicrobial Evaluation of 6-Alkylamino-N-phenylpyrazine-2-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. arkat-usa.org [arkat-usa.org]
- 9. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Spectroscopic comparison of "N-Ethyl-(2-thienylmethyl)amine" and its derivatives
An In-Depth Spectroscopic Comparison of N-Ethyl-(2-thienylmethyl)amine and Its Derivatives
Introduction
This compound is a secondary amine featuring a thiophene ring, a versatile heterocyclic scaffold prevalent in medicinal chemistry and materials science. The precise structural characterization of this compound and its derivatives is paramount for ensuring purity, understanding reactivity, and establishing structure-activity relationships in drug development and other research applications. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy provide a powerful, non-destructive toolkit for elucidating the molecular structure and electronic properties of these compounds.
This guide offers a detailed comparative analysis of the spectroscopic signatures of this compound and its key derivatives. While comprehensive experimental data for this compound is not widely available in the public domain, we will present a scientifically grounded prediction of its spectral characteristics. This prediction is based on a careful analysis of experimentally verified data from its parent compound, (2-thienylmethyl)amine , its N-methyl analog, N-Methyl-(2-thienylmethyl)amine , and its phenyl analog, N-Ethylbenzylamine . Through this comparative approach, we will illustrate how subtle changes in the molecular structure—such as N-alkylation, the nature of the alkyl group, and the type of aromatic ring—manifest as distinct and predictable changes in the spectroscopic output.
This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the spectroscopic properties of thienylmethylamine derivatives.
Methodology: Spectroscopic Analysis Protocols
To ensure the acquisition of high-quality, reproducible data, standardized protocols must be followed. The methodologies described below represent best practices for the spectroscopic analysis of amine compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).
Experimental Protocol for NMR Sample Preparation:
-
Sample Weighing: Accurately weigh 5-10 mg of the amine sample for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.[1]
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for nonpolar organic compounds.[1][2]
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[3][4] Gently vortex or sonicate the mixture to ensure the sample is fully dissolved.
-
Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a pipette plugged with glass wool or a Kimwipe directly into a clean, high-quality 5 mm NMR tube.[3]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.[3]
-
Instrument Setup: The NMR experiment involves locking onto the deuterium signal of the solvent, tuning the probe to the appropriate nucleus (¹H or ¹³C), and shimming the magnetic field to maximize homogeneity and spectral resolution.[1]
References
Comparative Analysis of N-Ethyl-(2-thienylmethyl)amine and N,N-Dimethyl-(2-thienylmethyl)amine: A Guide for Preclinical Research
This guide provides a comparative analysis of N-Ethyl-(2-thienylmethyl)amine and N,N-Dimethyl-(2-thienylmethyl)amine, two structurally related small molecules. While direct experimental comparisons are not extensively documented in publicly available literature, this document synthesizes established principles of medicinal chemistry and structure-activity relationships (SAR) to forecast their likely biological activities. We further provide robust, detailed protocols for researchers to empirically validate these predictions in a laboratory setting.
Introduction and Structural Rationale
This compound and N,N-Dimethyl-(2-thienylmethyl)amine share a common 2-thienylmethylamine scaffold, a bioisostere of the well-studied phenethylamine pharmacophore. The thiophene ring, as a substitute for a phenyl ring, can modulate physicochemical properties such as lipophilicity and metabolic stability. The key structural divergence lies in the substitution at the terminal amine: a secondary amine in the N-Ethyl derivative versus a tertiary amine in the N,N-Dimethyl derivative.
This seemingly minor difference is critical, as the degree of N-alkylation is a well-established determinant of pharmacological activity, particularly for compounds targeting monoamine transporters or G-protein coupled receptors (GPCRs).[1][2] For instance, in the realm of phenethylamines and related sympathomimetics, the size and nature of the N-substituent dictate selectivity and potency at adrenergic and dopaminergic targets.[1][2][3] This guide will focus on the predicted differential activity at the dopamine transporter (DAT), a plausible target for this chemical class.[1][4][5]
Diagram 1: Structural Comparison and Key Point of Divergence
Caption: Core structures and the differentiating N-substituents.
Physicochemical Properties and Predicted Pharmacokinetics
The substitution pattern on the amine nitrogen influences key physicochemical properties that govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | This compound | N,N-Dimethyl-(2-thienylmethyl)amine | Rationale for Difference |
| Molecular Formula | C₇H₁₁NS | C₇H₁₁NS | Isomers |
| Molecular Weight | 141.23 g/mol | 141.23 g/mol | Isomers |
| LogP (Predicted) | ~1.8 | ~1.6 | The N-ethyl group is slightly more lipophilic than two methyl groups, but the tertiary amine is less capable of hydrogen bonding, which can affect partitioning. |
| pKa (Predicted) | ~9.5 (basic amine) | ~8.9 (basic amine) | Tertiary amines are typically less basic than their secondary amine counterparts due to steric hindrance affecting solvation of the conjugate acid. |
| Hydrogen Bond Donors | 1 (N-H) | 0 | The secondary amine can donate a hydrogen bond, which is critical for many receptor-ligand interactions. The tertiary amine cannot. |
| Hydrogen Bond Acceptors | 1 (Nitrogen) | 1 (Nitrogen) | Both have a nitrogen atom capable of accepting a hydrogen bond. |
The presence of a hydrogen bond donor in the N-Ethyl derivative is a significant distinction. This capability can facilitate specific interactions with target proteins, such as DAT, that are unavailable to the N,N-Dimethyl analogue.[5] Furthermore, the difference in pKa will affect the ionization state at physiological pH, influencing membrane permeability and receptor binding.
Predicted Biological Activity: A Structure-Activity Relationship (SAR) Analysis
Based on extensive research into phenethylamine and benztropine analogues that target the dopamine transporter, we can construct a strong hypothesis regarding the comparative activities of these two thienyl compounds.[1][3][4]
-
This compound (Secondary Amine): The presence of the N-H proton allows it to act as a potential substrate for DAT, mimicking dopamine. It could potentially be transported into the presynaptic terminal and may even act as a dopamine releasing agent. Its activity is likely to be more akin to classic psychostimulants that are DAT substrates.
-
N,N-Dimethyl-(2-thienylmethyl)amine (Tertiary Amine): The increased steric bulk from the two methyl groups and the lack of a hydrogen bond donor make it less likely to be a DAT substrate. Instead, it is more likely to act as a pure reuptake inhibitor (a blocker), binding to the transporter but not being translocated.[1] This profile is often associated with "atypical" DAT inhibitors, which may have a lower abuse potential compared to substrates.[4] The affinity for DAT might be reduced compared to the N-ethyl analogue if the second alkyl group introduces a steric clash in the binding pocket.
Hypothesis Summary: The N-Ethyl derivative is predicted to be a DAT substrate/releaser, while the N,N-Dimethyl derivative is predicted to be a DAT inhibitor (blocker) with potentially lower affinity.
Experimental Validation: Protocols and Workflow
To empirically test this hypothesis, a two-stage in vitro screening process is recommended: a binding assay to determine affinity for the transporter, followed by a functional assay to determine the mechanism of action (inhibition vs. substrate activity).
Diagram 2: Experimental Workflow for Comparative Assessment
Caption: A logical workflow for characterizing the two compounds.
Protocol 1: Dopamine Transporter (DAT) Radioligand Binding Assay
This protocol determines the binding affinity (Kᵢ) of the test compounds for the human dopamine transporter (hDAT).
Objective: To quantify the equilibrium dissociation constant of each compound by measuring its ability to displace a known radioligand from hDAT expressed in cell membranes.
Materials:
-
HEK293 cells stably expressing hDAT (or membrane preparations thereof).
-
Radioligand: [³H]WIN 35,428 (a well-characterized DAT inhibitor).
-
Test Compounds: this compound and N,N-Dimethyl-(2-thienylmethyl)amine, dissolved in DMSO.
-
Positive Control: Cocaine or GBR-12909.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
96-well microplates, glass fiber filters, scintillation fluid, and a microplate scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer to all wells.
-
Compound Addition: Add serial dilutions of test compounds (e.g., from 1 nM to 100 µM), positive control, or vehicle (DMSO) to designated wells.
-
Radioligand Addition: Add [³H]WIN 35,428 to all wells at a final concentration equal to its Kₑ (typically ~2-3 nM).
-
Membrane Addition: Add hDAT-expressing cell membranes (typically 10-20 µg of protein per well) to initiate the binding reaction. Total assay volume is 250 µL.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding (wells with a high concentration of a known DAT inhibitor like 10 µM GBR-12909) from total binding (wells with radioligand and membranes only). Plot the percent inhibition versus the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
Protocol 2: [³H]Dopamine Uptake Inhibition Assay
This functional assay measures the potency (IC₅₀) of the compounds in blocking the primary function of DAT: dopamine reuptake.
Objective: To determine the concentration of each compound required to inhibit 50% of dopamine uptake into cells expressing hDAT.
Materials:
-
HEK293 cells stably expressing hDAT, plated in 24- or 48-well plates.
-
[³H]Dopamine.
-
Test Compounds and Positive Control (Cocaine).
-
Uptake Buffer: Krebs-Ringer-HEPES buffer (pH 7.4).
-
Wash Buffer: Ice-cold uptake buffer.
-
Lysis Buffer: 1% Sodium dodecyl sulfate (SDS).
Procedure:
-
Cell Culture: Grow hDAT-expressing cells to confluence in multi-well plates.
-
Pre-incubation: Aspirate the culture medium and wash the cells once with warm uptake buffer. Add 200 µL of uptake buffer containing serial dilutions of the test compounds or controls. Incubate for 10-15 minutes at 37°C.
-
Uptake Initiation: Add [³H]Dopamine to each well at a final concentration of ~20 nM. Incubate for 5-10 minutes at 37°C. This incubation time should be within the linear range of uptake.
-
Uptake Termination: Rapidly terminate the uptake by aspirating the buffer and washing the cells three times with 1 mL of ice-cold wash buffer.
-
Cell Lysis: Add 500 µL of lysis buffer to each well and incubate for 30 minutes at room temperature to lyse the cells and release the internalized radioactivity.
-
Quantification: Transfer the lysate from each well to a scintillation vial, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Define non-specific uptake using wells containing a high concentration of cocaine (e.g., 10 µM). Subtract this value from all other measurements. Plot the percent inhibition of specific uptake versus the log concentration of the test compound and fit the data to determine the IC₅₀ value.
Data Interpretation and Expected Outcomes
The combination of binding and uptake data will provide a clear picture of each compound's interaction with DAT.
| Expected Outcome | This compound | N,N-Dimethyl-(2-thienylmethyl)amine | Interpretation |
| Scenario 1 | Potent Kᵢ and IC₅₀ | Less potent Kᵢ and IC₅₀ | Supports the hypothesis that the secondary amine is preferred for DAT interaction. The N,N-dimethyl groups may introduce steric hindrance. |
| Scenario 2 | Potent Kᵢ and IC₅₀ | Potent Kᵢ and IC₅₀ | Indicates both compounds have high affinity and potency. Further functional assays (e.g., dopamine release) would be essential to differentiate their mechanisms. |
| Scenario 3 | Weak/No Activity | Weak/No Activity | Suggests that the 2-thienylmethylamine scaffold is not optimal for DAT binding, regardless of N-alkylation in this form. |
| Binding vs. Uptake | Kᵢ ≈ IC₅₀ | Kᵢ ≈ IC₅₀ | For competitive inhibitors, affinity (Kᵢ) and functional potency (IC₅₀) should be closely correlated. A large discrepancy may suggest a non-competitive mechanism. |
Conclusion
While lacking direct comparative data, a robust analysis based on established structure-activity relationships predicts that this compound and N,N-Dimethyl-(2-thienylmethyl)amine will exhibit distinct pharmacological profiles at the dopamine transporter. The secondary amine (N-Ethyl) is hypothesized to act as a substrate, while the tertiary amine (N,N-Dimethyl) is predicted to be a reuptake inhibitor. This guide provides the theoretical framework and detailed experimental protocols necessary for researchers to rigorously test this hypothesis, offering a clear path forward for the preclinical evaluation of these and similar compounds.
References
- 1. Bivalent phenethylamines as novel dopamine transporter inhibitors: Evidence for multiple substrate-binding sites in a single transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. Bivalent phenethylamines as novel dopamine transporter inhibitors: evidence for multiple substrate-binding sites in a single transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine Transporter Dynamics of N-Substituted Benztropine Analogs with Atypical Behavioral Effects [pubmed.ncbi.nlm.nih.gov]
- 5. New Insights Into the Human Dopamine Transporter: Structure, Function, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of N-Ethyl-(2-thienylmethyl)amine Analogues as Monoamine Transporter Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thiophene Moiety in Monoamine Transporter Inhibition
The thiophene ring is a privileged scaffold in medicinal chemistry, recognized for its ability to serve as a bioisosteric replacement for a phenyl ring, often leading to improved physicochemical properties and metabolic stability.[1] Its presence in a variety of CNS-active compounds underscores its utility in designing ligands for monoamine transporters.[1] N-Ethyl-(2-thienylmethyl)amine represents a core structure whose analogues have been explored for their potential to modulate monoaminergic neurotransmission by inhibiting the reuptake of dopamine, serotonin, and norepinephrine.[2] Understanding the nuanced relationships between chemical structure and biological activity is paramount for the development of selective and potent therapeutic agents for a range of neurological and psychiatric disorders.[3]
This guide will dissect the SAR of a series of thiophene-based compounds, focusing on key structural modifications and their influence on binding affinity and selectivity for DAT, SERT, and NET.
Comparative Analysis of Thienylmethylidene Analogues
A pivotal study by Zhang et al. (2002) provides a foundational dataset for understanding the SAR of thiophene-based monoamine transporter inhibitors.[2] The study synthesized and evaluated a series of (1S,3S,6R,10S)-(Z)-9-(thienylmethylene- or substituted thienylmethylene)-7-azatricyclo[4.3.1.0(3,7)]decanes. While structurally more complex than simple this compound, these rigid analogues provide clear insights into the impact of substitutions on the thiophene ring.
Quantitative Data: Monoamine Transporter Binding Affinities
The following table summarizes the in vitro binding affinities (Kᵢ, nM) of key analogues for the dopamine, serotonin, and norepinephrine transporters.
| Compound ID | R (Thiophene Substituent) | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) | Selectivity Profile |
| 5a | H | 250 | 180 | 35 | NET > SERT > DAT |
| 5b | 5-CH₃ | 1500 | 1100 | 36 | NET selective |
| 5c | 5-Cl | 180 | 100 | 25 | NET ≈ SERT > DAT |
| 11 | 5-Br | 560 | 34 | 150 | SERT selective |
Data synthesized from Zhang et al., 2002.[2]
Structure-Activity Relationship Interpretation
The data reveals critical insights into the influence of thiophene ring substitution on both potency and selectivity:
-
Unsubstituted Thiophene (5a): The parent compound with an unsubstituted thiophene ring displays a preference for NET, with moderate affinity for SERT and weaker affinity for DAT.[2]
-
5-Methyl Substitution (5b): The addition of a small, electron-donating methyl group at the 5-position of the thiophene ring leads to a significant decrease in affinity for both DAT and SERT, while maintaining high affinity for NET.[2] This modification enhances NET selectivity.
-
5-Chloro Substitution (5c): Introducing an electron-withdrawing chloro group at the 5-position results in a mixed inhibitor profile with high affinity for both NET and SERT, and moderate affinity for DAT.[2]
-
5-Bromo Substitution (11): The larger, more polarizable bromo substituent at the 5-position dramatically shifts the selectivity profile towards SERT, making compound 11 a potent and selective SERT inhibitor.[2]
These findings underscore the critical role of the electronic and steric properties of substituents on the thiophene ring in determining the pharmacological profile of this class of compounds.
The Influence of the Amine Substituent
While the core dataset focuses on thiophene ring modifications, the nature of the nitrogen substituent is also a key determinant of activity at monoamine transporters. General principles derived from the broader class of phenethylamine and cathinone analogues can be applied to understand the role of the N-ethyl group in the parent scaffold.
Studies on related series of monoamine transporter inhibitors have shown that the size and nature of the N-alkyl substituent can significantly influence potency and selectivity.[4] For instance, increasing the N-alkyl chain length can augment potency at SERT.[4] Conversely, removal of the N-alkyl group or replacement with a bulkier group can drastically alter binding affinities across all three transporters.[5] In many series of tropane-based monoamine transporter inhibitors, removal of the N-methyl group enhances affinity for SERT and NET with little change at DAT.[5]
The N-ethyl group in this compound likely contributes to a balanced affinity profile, and modifications to this group would be a critical avenue for optimizing potency and selectivity.
Experimental Protocols
To ensure the scientific integrity and reproducibility of the data presented, detailed experimental methodologies are crucial. The following are standard protocols for assessing the activity of novel compounds at monoamine transporters.
Radioligand Binding Assay for Monoamine Transporters
This in vitro assay determines the binding affinity of a test compound for a specific transporter by measuring its ability to displace a known radiolabeled ligand.
Objective: To determine the inhibition constant (Kᵢ) of a test compound for DAT, SERT, and NET.
Materials:
-
Cell membranes prepared from cells expressing the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET) (e.g., HEK293 cells).
-
Radioligands: [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, [³H]Nisoxetine for NET.
-
Test compound at various concentrations.
-
Non-specific binding control (e.g., a high concentration of a known inhibitor like cocaine for DAT).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of the test compound.
-
Incubation: In a 96-well plate, combine the cell membranes, radioligand, and either buffer, test compound, or non-specific binding control.
-
Equilibrium: Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Signaling Pathways and Logical Relationships
The interaction of this compound analogues with monoamine transporters directly modulates the concentration of neurotransmitters in the synaptic cleft, thereby influencing downstream signaling pathways.
This diagram illustrates that by blocking the reuptake of monoamines from the synaptic cleft, these inhibitors increase the concentration and duration of action of the neurotransmitters at the postsynaptic receptors, leading to enhanced downstream signaling.
Conclusion and Future Directions
The structure-activity relationship of this compound analogues demonstrates that this scaffold is a versatile template for the design of novel monoamine transporter inhibitors. Subtle modifications to the thiophene ring, such as the introduction of small alkyl or halogen substituents, can profoundly alter both the potency and selectivity of these compounds for DAT, SERT, and NET. The nature of the N-alkyl substituent is also a critical determinant of biological activity.
Future research in this area should focus on a more systematic exploration of the N-substituent, including variations in chain length, branching, and the incorporation of cyclic moieties. Furthermore, a comprehensive in vivo characterization of the most promising analogues, including pharmacokinetic profiling and behavioral studies, will be essential to validate their therapeutic potential. The insights provided in this guide offer a rational basis for the continued development of this promising class of CNS agents.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiophene derivatives: a new series of potent norepinephrine and serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationship of 3β-(4-alkylthio, -methylsulfinyl, and -methylsulfonylphenyl)tropane and 3β-(4-alkylthiophenyl)nortropane derivatives for monoamine transporters - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Mastering Chemical Disposal: A Procedural Guide for N-Ethyl-(2-thienylmethyl)amine
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, culminating in their safe and compliant disposal. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of N-Ethyl-(2-thienylmethyl)amine (CAS No. 58255-25-7). As a secondary amine containing a thiophene moiety, this compound requires a nuanced understanding of its potential reactivity and hazards to ensure the safety of laboratory personnel and the protection of our environment. This document moves beyond a simple checklist, delving into the chemical principles that govern these essential procedures.
Hazard Profile and Immediate Safety Protocols
Before any disposal process begins, a thorough understanding of the compound's hazard profile is paramount. While a specific, detailed Safety Data Sheet (SDS) for this compound exists, comprehensive hazard data is not widely published[1]. Therefore, a conservative approach is necessary, extrapolating from the known hazards of its core structures: secondary amines and thiophene derivatives[2][3].
Core Chemical Groups & Associated Hazards:
-
Secondary Amine (-NH-): This functional group imparts basicity. Amines can react exothermically and neutralize acids[4]. They are often incompatible with strong oxidizing agents, acid chlorides, and anhydrides[5]. Many amines are classified as corrosive and can cause severe skin burns and eye damage[5].
-
Thiophene Ring: A sulfur-containing aromatic heterocycle. Thiophene and its derivatives can be flammable, harmful if swallowed or inhaled, and irritating to the skin and eyes[3][6]. They are generally incompatible with strong oxidizers like nitric acid[7].
Based on these structural components, this compound must be handled as a hazardous chemical waste .
Personal Protective Equipment (PPE) - Your First Line of Defense
A non-negotiable aspect of handling this compound, from initial use to final disposal, is the correct use of PPE.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile rubber. Given the potential for skin absorption, ensure gloves are inspected before use and changed frequently.
-
Body Protection: A flame-retardant lab coat must be worn to protect against splashes.
-
Work Area: All handling and preparation for disposal should occur within a certified chemical fume hood to prevent inhalation of any potential vapors.
The Step-by-Step Disposal Protocol
The guiding principle for disposal is waste segregation . Never mix this compound waste with other waste streams unless their compatibility is certain. Improper mixing can lead to dangerous chemical reactions[3].
Step 1: Waste Identification and Segregation
Immediately upon deciding to discard the material, it becomes "waste." This includes surplus or expired chemicals, reaction residues, and contaminated materials.
-
Characterize the Waste: Is it pure this compound, a solution in a solvent, or a mixture from a reaction? All components must be identified.
-
Segregate Incompatibles: This is the most critical step. Keep this amine waste separate from:
-
Acids and Acid Halides: To prevent a strong exothermic neutralization reaction[4].
-
Strong Oxidizing Agents (e.g., nitrates, peroxides, perchlorates): To avoid a potentially violent reaction[7].
-
Halogenated Solvents: Do not mix with chlorinated solvents unless specifically permitted by your institution's waste protocol.
-
Non-Hazardous Waste: Never mix chemical waste with regular trash or pour it down the drain[2].
-
Step 2: Containerization and Labeling
Proper containment is essential for safe storage and transport.
-
Primary Container: Collect the waste in a dedicated, chemically compatible container. A high-density polyethylene (HDPE) or glass bottle with a secure, leak-proof screw cap is appropriate. Ensure the container is in good condition, free of cracks or residue on the outside.
-
Labeling: The moment you add the first drop of waste, the container must be labeled. The label must be clear, legible, and permanently affixed. It should include:
-
The words "HAZARDOUS WASTE "[8].
-
The full chemical name: "This compound " and any other constituents (e.g., solvents) with their approximate concentrations.
-
The appropriate hazard pictograms (e.g., Corrosive, Harmful/Toxic, Flammable - based on solvent or compound properties).
-
The date of waste accumulation (the date the first drop was added).
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
Laboratories must have a designated SAA for the temporary storage of hazardous waste.
-
Location: The SAA must be at or near the point of generation and under the control of laboratory personnel[8].
-
Secondary Containment: The waste container must be kept within a secondary containment bin or tray that is chemically resistant and large enough to hold the entire contents of the container in case of a leak.
-
Closure: Keep the waste container securely closed at all times, except when actively adding waste[8].
Step 4: Final Disposal via Professional Services
The final step is to transfer the waste to your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service[8][9].
-
Scheduling Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup. Do not allow waste to accumulate beyond established time limits.
-
Documentation: You may be required to complete a waste manifest or inventory form. Accuracy is crucial for regulatory compliance under the Resource Conservation and Recovery Act (RCRA) as enforced by the EPA.
The following diagram illustrates the decision-making process for the disposal of this compound.
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is critical to mitigate exposure and contamination.
-
Evacuate & Alert: Immediately alert others in the area and evacuate non-essential personnel.
-
Ventilate: Ensure the fume hood is operating correctly. If the spill is outside the hood, ventilate the area if it is safe to do so.
-
Contain: Use an inert absorbent material such as vermiculite, sand, or a commercial chemical sorbent to contain the spill. Do not use combustible materials like paper towels[2].
-
Collect: Carefully collect the absorbed material and any contaminated debris using spark-proof tools and place it into a designated, sealable hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be collected and disposed of as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department, as required by your institution's policy.
Data Summary for Disposal Planning
| Parameter | Guideline / Information | Rationale / Causality |
| Waste Classification | Hazardous Waste | Based on the properties of secondary amines (corrosivity, basicity) and thiophenes (potential toxicity, flammability)[3][5]. |
| EPA Waste Codes | Potential for D001 (Ignitable), D002 (Corrosive) | The specific code depends on the exact properties and if it's in a solvent. The generator is responsible for this determination[3]. |
| Primary Incompatibles | Acids, Strong Oxidizing Agents, Acid Halides | Amines are bases and react exothermically with acids. Thiophenes and amines can react violently with strong oxidizers[4][7]. |
| Container Type | High-Density Polyethylene (HDPE), Glass | These materials show good chemical resistance to amines and many organic compounds. |
| Disposal Method | Licensed Hazardous Waste Vendor (likely incineration) | This is the standard and required method for organic chemical waste to ensure complete destruction and environmental compliance[8]. |
By adhering to this detailed protocol, you contribute to a culture of safety and responsibility, ensuring that the valuable work conducted in the laboratory does not come at the cost of personal or environmental health.
References
- 1. accelachem.com [accelachem.com]
- 2. benchchem.com [benchchem.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. N-ETHYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. fishersci.com [fishersci.com]
- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. benchchem.com [benchchem.com]
- 9. parchem.com [parchem.com]
Comprehensive Safety and Handling Guide for N-Ethyl-(2-thienylmethyl)amine
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. At the heart of this endeavor lies an unwavering commitment to safety. This guide provides essential safety and handling protocols for N-Ethyl-(2-thienylmethyl)amine (CAS No. 58255-25-7). As a matter of scientific integrity, it must be noted that a comprehensive, peer-reviewed Safety Data Sheet (SDS) for this specific compound is not widely available. Therefore, the following protocols are grounded in the established hazard profiles of structurally similar aliphatic and heterocyclic amines. This conservative approach ensures that we operate with the highest degree of caution, treating this compound with the respect its chemical class demands.
Hazard Identification and Risk Assessment
The primary step in ensuring laboratory safety is a thorough understanding of the potential hazards. Based on data from analogous amine compounds, this compound should be treated as a hazardous substance.[1][2]
Inferred Hazard Profile:
-
Acute Toxicity: Assumed to be harmful if swallowed, in contact with skin, or inhaled, a common trait for this chemical family.[2][3]
-
Corrosivity: Expected to cause severe skin burns and serious eye damage upon contact.[3][4][5] Amines are typically alkaline and can be highly corrosive to tissues.
-
Flammability: Many related low-molecular-weight amines are highly flammable liquids and can form explosive vapor-air mixtures.[2][6]
-
Respiratory Irritation: Vapors may cause irritation to the respiratory tract.[2][3]
A risk assessment must be conducted before any new procedure involving this compound. This involves evaluating the quantities being used, the nature of the operation (e.g., heating, agitation), and the potential for exposure.
Key Chemical and Physical Properties
The following table summarizes known and predicted properties for this compound, which are critical for risk assessment.
| Property | Value / Predicted Value | Implication for Safe Handling |
| CAS Number | 58255-25-7 | Unique identifier for tracking and information retrieval.[7] |
| Molecular Formula | C7H11NS | - |
| Molecular Weight | 141.23 g/mol | - |
| Boiling Point | 191.6 ± 15.0 °C (Predicted) | Low volatility at room temperature, but vapor pressure will increase significantly with heating, elevating inhalation risk.[7] |
| Density | 1.030 ± 0.06 g/cm³ (Predicted) | Slightly denser than water.[7] |
| pKa | 9.23 ± 0.10 (Predicted) | Basic nature; confirms incompatibility with acids and potential for corrosive properties.[7] |
| Storage Temp. | 2-8°C (protect from light) | Requires refrigerated storage and protection from light to ensure stability.[7] |
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to prevent all routes of exposure. The selection of PPE is not merely a checklist; it is a system designed to isolate the researcher from the chemical hazard.[8]
-
Hand Protection: Chemically resistant gloves are the first line of defense. Nitrile gloves are a common choice, but it is crucial to check the manufacturer's breakthrough time data for amines. For prolonged contact or handling larger quantities, heavier-duty gloves (e.g., neoprene or butyl rubber) should be worn. Always inspect gloves for tears or holes before use and dispose of them immediately after handling the chemical.[9]
-
Eye and Face Protection: Given the high risk of severe eye damage, chemical splash goggles are mandatory at all times.[10] When there is a significant risk of splashing (e.g., transfers of volumes >50 mL, reactions under pressure), a full-face shield must be worn in addition to the goggles.[11]
-
Body Protection: A flame-retardant laboratory coat is required. Ensure it is fully buttoned to provide maximum coverage. For tasks with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat. Do not wear shorts, skirts, or open-toed shoes in the laboratory.[9][12]
-
Respiratory Protection: All work with this compound must be performed inside a certified chemical fume hood to control vapor exposure.[10][11] If engineering controls are not feasible or in the event of a significant spill, a NIOSH-approved respirator with an organic vapor cartridge is essential.[6] Fit-testing and proper training are required before respirator use.
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting appropriate PPE based on the experimental context.
Caption: PPE selection workflow based on task risk assessment.
Safe Handling and Operational Plan
Adherence to a strict operational plan minimizes the risk of exposure and accidents.
Step-by-Step Handling Protocol:
-
Preparation: Before retrieving the chemical, ensure the chemical fume hood is operational and uncluttered.[11] Prepare all necessary equipment, including glassware, reagents, and a designated waste container.
-
Area Designation: Clearly designate the area where the work will be performed. This prevents cross-contamination of other lab spaces.
-
Chemical Retrieval: Transport the chemical from its storage location (refrigerator) in a secondary, shatter-proof container.[12]
-
Aliquotting and Transfer: Perform all transfers and manipulations inside the fume hood. Use non-sparking tools and ground equipment to prevent static discharge, especially when handling flammable liquids.[4]
-
Heating and Reactions: If heating is required, use a flameless heat source such as a heating mantle or oil bath. Never use an open flame.[9] Ensure reactions are properly vented.
-
Post-Handling: After use, securely close the primary container. Decontaminate any surfaces that may have been exposed.
-
Hand Washing: Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[10]
Emergency Procedures: Spills and Exposure
Preparedness is key to mitigating the consequences of an emergency.
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water and seek immediate medical attention.
In Case of a Spill: The response to a spill depends on its size and location. The following diagram outlines the general procedure.
Caption: Step-by-step emergency response plan for a chemical spill.
Waste Disposal Plan
Proper disposal is a critical component of the chemical lifecycle, ensuring the safety of personnel and the environment.
-
Waste Segregation: All materials contaminated with this compound, including gloves, absorbent materials, and empty containers, must be treated as hazardous waste. Do not mix this waste with other waste streams unless compatibility is confirmed.
-
Containerization: Collect hazardous waste in a dedicated, properly labeled, and sealed container. The label must include "Hazardous Waste," the full chemical name, and relevant hazard pictograms.
-
Regulatory Compliance: The disposal of this chemical waste must comply with all local, state, and federal regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).
-
Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Under no circumstances should this chemical or its waste be poured down the drain or placed in regular trash.
By adhering to these rigorous safety protocols, we can confidently advance our research while upholding our primary responsibility: the health and safety of ourselves, our colleagues, and our community.
References
- 1. Benzenamine, N-ethyl-2-methyl- | C9H13N | CID 7201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. gelest.com [gelest.com]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. N-Ethyl-2-thienylamine | 58255-25-7 [amp.chemicalbook.com]
- 8. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 9. csub.edu [csub.edu]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
